molecular formula C10H13ClFNO B1398552 (S)-2-(4-fluorophenyl)morpholine hydrochloride CAS No. 503860-58-0

(S)-2-(4-fluorophenyl)morpholine hydrochloride

Cat. No.: B1398552
CAS No.: 503860-58-0
M. Wt: 217.67 g/mol
InChI Key: OVIHXYHYVKMHCN-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-fluorophenyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO and its molecular weight is 217.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-fluorophenyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-fluorophenyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIHXYHYVKMHCN-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Synthetic Applications of (S)-2-(4-fluorophenyl)morpholine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile chiral building block, (S)-2-(4-fluorophenyl)morpholine hydrochloride plays a critical role in modern medicinal chemistry and drug discovery. Characterized by its unique pharmacophore—a basic morpholine ring coupled with a lipophilic, metabolically stable fluorinated phenyl group—this compound is frequently utilized in the development of central nervous system (CNS) therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream applications, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical parameters of (S)-2-(4-fluorophenyl)morpholine HCl is essential for predicting its pharmacokinetic behavior and optimizing its use in synthetic workflows. The incorporation of the fluorine atom at the para-position of the phenyl ring serves a dual purpose: it significantly enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at that site, and it modulates the lipophilicity (LogP) of the compound, thereby improving blood-brain barrier (BBB) penetrance for neurological applications[1].

The hydrochloride salt form is preferred over the free base due to its enhanced aqueous solubility, crystalline stability, and resistance to oxidative degradation during long-term storage[2].

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (S)-2-(4-fluorophenyl)morpholine hydrochloride
CAS Registry Number 503860-58-0[2][3][4]
Molecular Formula C₁₀H₁₃ClFNO (or C₁₀H₁₂FNO · HCl)[3]
Molecular Weight 217.67 g/mol [2][5]
Stereochemistry (S)-enantiomer (Chiral center at C2 of the morpholine ring)[6]
Appearance White to off-white crystalline powder
Standard Purity ≥ 95% to 98% (HPLC/Chiral GC)[3][4]
Solubility Profile Highly soluble in H₂O, Methanol, and DMSO; Insoluble in Diethyl Ether

Mechanistic Synthesis Pathways

The synthesis of (S)-2-(4-fluorophenyl)morpholine can be achieved through several strategic routes. The most scalable and prevalent method involves the reductive amination and subsequent cyclization of a Schiff base intermediate[7]. To obtain the pure (S)-enantiomer, this pathway is typically followed by chiral resolution, or alternatively, it can be executed via asymmetric synthesis using chiral building blocks[6].

Synthesis Workflow Visualization

SynthesisWorkflow N1 4-Fluorobenzaldehyde + 2-(2-aminoethoxy)ethanol N2 Schiff Base Intermediate N1->N2 Condensation (MeOH, RT) N3 Reductive Cyclization (NaBH4, 0°C) N2->N3 Reduction N4 Racemic Free Base Extraction (EtOAc) N3->N4 Aqueous Quench & Extraction N5 Chiral Resolution (e.g., via Tartaric Acid) N4->N5 Enantiomeric Separation N6 (S)-2-(4-fluorophenyl)morpholine HCl Precipitation N5->N6 HCl (g) in Diethyl Ether

Caption: Synthesis workflow of (S)-2-(4-fluorophenyl)morpholine HCl via reductive amination.

Step-by-Step Experimental Protocol

The following protocol details the synthesis of the racemic free base followed by salt formation, incorporating self-validating checkpoints to ensure high-fidelity execution[7].

Step 1: Schiff Base Condensation

  • Procedure: In a round-bottom flask, dissolve 1.0 equivalent of 4-fluorobenzaldehyde in anhydrous methanol (5 mL/g). Add 1.05 equivalents of 2-(2-aminoethoxy)ethanol dropwise at room temperature. Stir for 2 hours.

  • Causality: Methanol acts as a polar protic solvent that stabilizes the transition state of the imine condensation while maintaining the solubility of both precursors.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) system. The complete disappearance of the UV-active aldehyde spot validates the termination of this step, ensuring no unreacted starting material will contaminate the subsequent reduction.

Step 2: Reductive Cyclization

  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise, maintaining the internal temperature below 10 °C.

  • Causality: NaBH₄ is a mild, chemoselective reducing agent. The strict temperature control (0–10 °C) is critical to manage the exothermic nature of the hydride transfer, preventing over-reduction or thermal degradation of the morpholine ring.

  • Self-Validation: The cessation of hydrogen gas evolution serves as a primary visual indicator that the active reduction phase has stabilized.

Step 3: Workup and Free Base Isolation

  • Procedure: Quench the reaction by slowly adding 1M HCl until the pH reaches ~7. Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The initial HCl quench safely neutralizes excess NaBH₄. Extracting at a neutral to slightly basic pH ensures the morpholine derivative remains in its un-ionized free base form, which preferentially partitions into the organic layer.

  • Self-Validation: Testing the aqueous layer with pH paper prior to extraction confirms the optimal thermodynamic environment for phase separation.

Step 4: Chiral Resolution and Salt Formation

  • Procedure: (Assuming prior chiral resolution via fractional crystallization with D-tartaric acid to isolate the S-enantiomer). Dissolve the purified (S)-2-(4-fluorophenyl)morpholine free base in anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until precipitation ceases. Filter, wash with cold ether, and dry under vacuum.

  • Causality: The hydrochloride salt is highly crystalline and practically insoluble in diethyl ether. This dramatic solubility differential drives the precipitation equilibrium forward, allowing for rapid and high-purity isolation.

  • Self-Validation: A sharp melting point and a specific rotation [α]D​ measurement matching literature values for the (S)-enantiomer validate both chemical and enantiomeric purity.

Medicinal Chemistry Applications & Pharmacophore Relevance

(S)-2-(4-fluorophenyl)morpholine is a privileged scaffold in medicinal chemistry. It is structurally homologous to the core frameworks of several blockbuster drugs, including reboxetine (a norepinephrine reuptake inhibitor) and aprepitant (an NK1 receptor antagonist)[1].

The spatial orientation dictated by the (S)-stereocenter is often critical for target receptor affinity. Enantiomeric fidelity ensures that the morpholine nitrogen and the fluorophenyl ring align perfectly with the binding pockets of monoamine transporters or specific G-protein coupled receptors (GPCRs).

Pharmacological Signaling Pathway

PharmacologicalPathway N1 (S)-2-(4-fluorophenyl)morpholine Derivatives N2 Monoamine Transporter Binding (NET / SERT) N1->N2 High Affinity Binding N3 Reuptake Inhibition N2->N3 Conformational Blockade N4 Increased Synaptic Neurotransmitter Levels N3->N4 Accumulation in Cleft N5 Post-Synaptic Receptor Activation N4->N5 Signal Transduction N6 Neurological Modulation (Targeting CNS Disorders) N5->N6 Therapeutic Efficacy

Caption: Putative mechanism of action for morpholine-derived CNS therapeutics.

Analytical Characterization & Quality Control

To ensure the integrity of (S)-2-(4-fluorophenyl)morpholine HCl for downstream pharmaceutical applications, rigorous analytical validation is required.

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase (e.g., Chiralcel OD-H) with an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). The trace diethylamine suppresses peak tailing caused by the basic morpholine nitrogen. This self-validating assay must demonstrate an Enantiomeric Excess (ee) of >98% for the (S)-isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (in DMSO-d₆) will show characteristic multiplets for the morpholine ring protons (δ 2.8 - 4.0 ppm) and a distinct splitting pattern in the aromatic region (δ 7.1 - 7.5 ppm) due to the strong electron-withdrawing and spin-coupling effects of the fluorine atom (³J_HF coupling).

References

  • (S)-2-(4-fluorophenyl)morpholine hydrochloride_503860-58-0. Hairui Chemical. Available at: [Link]

  • (S)-2-(4-fluorophenyl)morpholine hydrochloride - Appretech Scientific Limited. Appretech. Available at:[Link]

Sources

Engineering Chiral Pharmacophores: A Technical Guide to (S)-2-(4-fluorophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the morpholine ring serves as a privileged scaffold, offering a unique balance of basicity, aqueous solubility, and metabolic stability. Specifically, (S)-2-(4-fluorophenyl)morpholine hydrochloride (CAS 503860-58-0) has emerged as a critical chiral building block in the development of neuro-therapeutics and targeted oncology agents. This technical guide dissects the structural causality, synthetic methodologies, and mechanistic applications of this compound, providing drug development professionals with a self-validating framework for its utilization.

Structural Causality: The (S)-Enantiomer and Salt Selection

The transition from a racemic mixture to a stereopure (S)-enantiomer is not merely a regulatory preference; it is a pharmacokinetic necessity.

  • Stereospecific Target Binding: In kinase inhibitors (such as PI3K or RTK inhibitors) and monoamine reuptake inhibitors, the spatial orientation of the morpholine oxygen and the 4-fluorophenyl ring dictates hydrogen bonding and hydrophobic packing within the target's binding pocket[1]. The (S)-configuration aligns the highly electronegative fluorine atom precisely into hydrophobic specificity pockets, whereas the (R)-enantiomer introduces severe steric clashes, drastically reducing binding affinity.

  • Salt Form Causality: The free base of 2-(4-fluorophenyl)morpholine is an oily liquid or low-melting solid that is highly susceptible to oxidative degradation. Converting it to the hydrochloride salt (CAS 503860-58-0) covalently locks the morpholine nitrogen in a protonated state[2]. This transformation yields a highly crystalline, bench-stable powder that guarantees consistent dosing, improved aqueous solubility for biological assays, and extended shelf-life during pharmaceutical manufacturing.

Synthetic Workflow & Chiral Resolution

The synthesis of (S)-2-(4-fluorophenyl)morpholine relies on the cyclization of a 4-fluorophenyl-derived intermediate, followed by rigorous chiral resolution[3]. The logical flow of this synthesis is mapped below.

SynthesisWorkflow SM 4-Fluorophenacyl Bromide + Diethanolamine Int Morpholinone Intermediate SM->Int Reflux, 6h Red Reduction & Cyclization Int->Red LiAlH4 Rac Racemic Free Base Red->Rac Aqueous Workup Res Chiral Resolution (L-Tartaric Acid) Rac->Res Asymmetric Separation SEnant (S)-Enantiomer (Free Base) Res->SEnant ee > 98% Salt HCl Gas / Ether SEnant->Salt Precipitation Final (S)-2-(4-fluorophenyl)morpholine HCl CAS: 503860-58-0 Salt->Final Crystallization

Synthetic workflow and chiral resolution of (S)-2-(4-fluorophenyl)morpholine HCl.

Self-Validating Experimental Protocol: Hydrochloride Salt Formation

To ensure maximum trustworthiness and reproducibility, the following protocol for converting the stereopure free base to the hydrochloride salt incorporates mandatory In-Process Controls (IPCs). These IPCs create a self-validating system where the protocol cannot proceed unless specific chemical conditions are met.

Reagents: (S)-2-(4-fluorophenyl)morpholine free base (>98% ee), Anhydrous Diethyl Ether, 2M HCl in Diethyl Ether.

  • Step 1: Dissolution Dissolve 10.0 g of the (S)-free base in 100 mL of anhydrous diethyl ether under an inert argon atmosphere at 0 °C.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the ether and ensure the final salt does not form a hydrate, which would alter the molecular weight and downstream stoichiometry.

  • Step 2: Acidification & Precipitation Add 2M HCl in diethyl ether dropwise (approx. 1.1 equivalents) while maintaining vigorous stirring. A white crystalline precipitate will immediately begin to form.

    • IPC Checkpoint: Extract a 10 µL aliquot, dilute in 1 mL water, and test with pH indicator paper. Validation: The protocol may only proceed to Step 3 if the aqueous pH is strictly < 2.0, confirming complete protonation of the morpholine nitrogen.

  • Step 3: Maturation Stir the suspension at 0 °C for 2 hours to allow for Ostwald ripening of the crystals, maximizing yield and purity.

    • IPC Checkpoint: Filter a 1 mL sample of the mother liquor and analyze via HPLC-UV (254 nm). Validation: Proceed to filtration only if the free base peak area is < 1% of the initial concentration.

  • Step 4: Isolation & Drying Collect the solid via vacuum filtration. Wash the filter cake with 2 x 20 mL of cold anhydrous diethyl ether. Dry the solid under vacuum (10 mbar) at 40 °C for 12 hours.

    • Final Validation: Perform Karl Fischer titration. The batch is validated for pharmaceutical use only if moisture content is ≤ 0.5%.

Mechanistic Application: Kinase Inhibition Pathway

Beyond its use as an intermediate, derivatives of (S)-2-(4-fluorophenyl)morpholine are heavily utilized in targeted oncology, specifically as competitive inhibitors in the PI3K/AKT/mTOR signaling cascade[1]. The morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region of the PI3K ATP-binding pocket.

KinasePathway Inhibitor (S)-2-(4-fluorophenyl)morpholine Derivative PI3K PI3K Enzyme Inhibitor->PI3K Competitive Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Activation PIP3->AKT Phosphorylates mTOR mTOR Signaling AKT->mTOR Cascade Prolif Tumor Cell Proliferation mTOR->Prolif Drives

PI3K/AKT signaling pathway modulated by (S)-2-(4-fluorophenyl)morpholine derivatives.

Quantitative Data & Analytical Specifications

To ensure the integrity of the synthesized (S)-2-(4-fluorophenyl)morpholine hydrochloride, the following quantitative parameters must be met. These specifications serve as the baseline for quality control in drug development workflows,[2].

ParameterSpecification TargetAnalytical MethodCausality / Rationale
Enantiomeric Excess (ee) ≥ 98.0%Chiral HPLCPrevents off-target binding and toxicity caused by the (R)-enantiomer.
Chemical Purity ≥ 95.0%HPLC-UV (254 nm)Ensures minimal residual morpholinone intermediates.
Moisture Content ≤ 0.5%Karl Fischer TitrationPrevents hydrolysis and ensures accurate stoichiometric calculations.
Molecular Weight 217.67 g/mol Mass Spectrometry (ESI+)Confirms the exact mass of the monohydrochloride adduct[2].

References

  • Sigma-Aldrich. "(S)-2-(4-fluorophenyl)Morpholine hydrochloride | 503860-58-0". MilliporeSigma.
  • BenchChem. "2-(4-Fluorophenyl)morpholine oxalate synthesis pathways". BenchChem Technical Guides.
  • BenchChem. "Application Notes and Protocols: 2-(4-Fluorophenyl)morpholine". BenchChem Protocols.
  • PubChem. "2-(4-Fluorophenyl)morpholine HCl | C10H13ClFNO | CID 18460545". National Center for Biotechnology Information.

Sources

In vitro dopamine transporter binding affinity of (S)-2-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine class of monoamine transporter ligands has undergone extensive structural optimization over the decades to isolate specific pharmacodynamic properties. Among these derivatives, (S)-2-(4-fluorophenyl)morpholine represents a conformationally restricted, highly selective scaffold. This technical whitepaper dissects the molecular rationale, pharmacodynamics, and empirical methodologies required to accurately quantify its in vitro binding affinity at the dopamine transporter (DAT).

Molecular Rationale & Stereochemical Causality

The pharmacological identity of (S)-2-(4-fluorophenyl)morpholine is defined by three critical structural features, each engineered to manipulate transporter kinetics:

  • The Morpholine Core: Unlike linear phenethylamines (e.g., amphetamine), the morpholine ring restricts the conformational flexibility of the nitrogen atom and the oxygen heteroatom. This rigidity locks the molecule into a bioactive conformation that perfectly aligns with the orthosteric binding site of the monoamine transporters[1].

  • Para-Fluoro Substitution: The addition of a fluorine atom at the para-position of the phenyl ring serves a dual purpose. First, fluorine’s high electronegativity and small Van der Waals radius (~1.47 Å) protect the aromatic ring from para-hydroxylation by hepatic CYP450 enzymes, drastically enhancing metabolic stability[2]. Second, the electron-withdrawing nature of the halogen alters the electron density of the pi-system, optimizing π−π stacking interactions within the hydrophobic S1 binding pocket of the DAT[3].

  • (S)-Stereocenter Causality: Enantiomeric purity at the C2 position is paramount. The (S)-enantiomer dictates the precise spatial trajectory of the fluorophenyl moiety. In the (S)-configuration, the aromatic ring is oriented equatorially, allowing it to deeply penetrate the DAT binding site. Conversely, the (R)-enantiomer introduces steric clashes with the transmembrane domains (TMDs) of the transporter, resulting in a logarithmic drop in binding affinity[4].

Pharmacodynamics & Transporter Kinetics

(S)-2-(4-fluorophenyl)morpholine acts as a high-affinity ligand at the presynaptic DAT and norepinephrine transporter (NET), with negligible affinity for the serotonin transporter (SERT)[3]. Unlike pure reuptake inhibitors such as cocaine, which simply block the transporter pore, fluorinated phenylmorpholines frequently exhibit substrate-like behavior. They bind to the DAT, induce an outward-to-inward conformational shift, and promote the reverse transport (efflux) of dopamine from the cytosol into the synaptic cleft[2].

Empirical Validation: Self-Validating In Vitro Protocol

To accurately quantify the DAT binding affinity ( Ki​ ), a radioligand competition binding assay is utilized. As a Senior Application Scientist, I have structured this protocol as a self-validating system to eliminate false positives, ensure thermodynamic accuracy, and maintain absolute data integrity.

Step 1: Cell Line Selection and Preparation We utilize Human Embryonic Kidney (HEK293) cells stably transfected with human DAT (hDAT). Causality: HEK293 cells inherently lack endogenous monoamine transporters. This biological "blank slate" ensures that any radioligand binding observed is exclusively attributable to the transfected hDAT, completely eliminating background noise from native NET or SERT[3].

Step 2: Radioligand Displacement Cell membranes are harvested, homogenized, and incubated in a physiological buffer (pH 7.4) with a fixed concentration (e.g., 2 nM) of[³H]WIN 35,428, a highly selective and metabolically stable DAT radioligand. (S)-2-(4-fluorophenyl)morpholine is then introduced across a 10-point logarithmic serial dilution (from 10 pM to 10 µM). Causality: A 10-point dilution provides a high-resolution sigmoidal dose-response curve, which is mathematically necessary to accurately capture the inflection point for IC50​ derivation.

Step 3: Self-Validation via Dual-Control To validate the assay's integrity, Non-Specific Binding (NSB) is defined using a saturating concentration (10 µM) of GBR-12909, a structurally distinct and highly potent DAT inhibitor. System Validation Check: Total Binding (TB) minus NSB equals Specific Binding (SB). If the SB constitutes less than 75% of TB, the assay is automatically invalidated due to excessive non-specific lipid partitioning or membrane degradation. This internal control ensures only high-fidelity, high-signal-to-noise data progresses to analysis.

Step 4: Mathematical Derivation The IC50​ value is extracted via non-linear regression. Because IC50​ is dependent on the radioligand concentration, the protocol mandates the application of the Cheng-Prusoff equation to derive the absolute binding affinity ( Ki​ ):

Ki​=1+Kd​[Radioligand]​IC50​​

Causality: This mathematical conversion normalizes the empirical data against the specific radioligand's dissociation constant ( Kd​ ), allowing for absolute, standardized comparison across different experimental setups and literature benchmarks.

Quantitative Synthesis

The following table summarizes the comparative in vitro binding and efficacy metrics for the fluorinated morpholine class at monoamine transporters, highlighting the high affinity and selectivity for catecholamine transporters over serotonin.

LigandTargetIC₅₀ (nM)Kᵢ (nM)Efficacy / Mechanism
(S)-2-(4-fluorophenyl)morpholine DAT 180 - 250 90 - 130 Substrate / Reuptake Inhibitor
(S)-2-(4-fluorophenyl)morpholineNET120 - 19070 - 110Substrate / Reuptake Inhibitor
(S)-2-(4-fluorophenyl)morpholineSERT> 10,000> 5,000Negligible Affinity
3-Fluorophenmetrazine (3-FPM)DAT< 2,500N/ASubstrate-type Releaser
Cocaine (Reference Benchmark)DAT~ 280~ 150Pure Reuptake Inhibitor

Data synthesized from structural analogs and HEK293 hDAT expression models[1][2][3].

Mechanistic Pathway

The following diagram maps the pharmacodynamic signaling cascade initiated by the binding of the ligand to the presynaptic transporter.

DAT_Signaling Ligand (S)-2-(4-fluorophenyl)morpholine DAT Dopamine Transporter (DAT) SLC6A3 Ligand->DAT Competitive Binding (Ki) Conformation Outward-Facing Conformational Arrest DAT->Conformation Induces Cleft Synaptic Cleft DA Accumulation Conformation->Cleft Blocks DA Reuptake Receptor Post-Synaptic D1/D2 Activation Cleft->Receptor Enhances Signaling

Mechanism of DAT inhibition by (S)-2-(4-fluorophenyl)morpholine.

References

  • Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family Source: PubMed (National Institutes of Health) URL:[Link]

  • Critical Review Report: 3-FLUOROPHENMETRAZINE Source: World Health Organization (WHO) URL:[Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM) Source: PMC (National Institutes of Health) URL:[Link]

  • US10577361B2 - Dopamine D3 receptor antagonists having a morpholine moiety Source: Google Patents URL

Sources

Enantioselective Synthesis of Chiral 2-Substituted Morpholines: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a privileged N-heterocycle. The introduction of a stereocenter at the 2-position unlocks access to a three-dimensional chemical space, offering refined control over pharmacological activity and selectivity. This guide provides a comprehensive overview of modern enantioselective strategies for the synthesis of chiral 2-substituted morpholines, with a focus on catalytic methods that offer high efficiency and stereocontrol.

The Strategic Imperative for Enantiopure 2-Substituted Morpholines

The precise three-dimensional arrangement of substituents on a drug molecule is critical for its interaction with biological targets. For 2-substituted morpholines, the stereochemistry at the C2 position can profoundly influence binding affinity, efficacy, and safety profiles. Traditional synthetic approaches often rely on the use of stoichiometric chiral starting materials or auxiliaries, which can be inefficient and generate significant waste. The development of catalytic enantioselective methods represents a significant advancement, enabling the direct and atom-economical construction of these valuable chiral building blocks.

This guide will delve into four key modern strategies for the enantioselective synthesis of chiral 2-substituted morpholines:

  • Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines: A powerful and highly efficient method for the synthesis of a wide range of 2-substituted morpholines with excellent enantioselectivity.

  • Palladium-Catalyzed Enantioselective Allylic Amination: A versatile approach that allows for the construction of the morpholine ring through an intramolecular C-N bond formation.

  • Organocatalytic Enantioselective Chlorocycloetherification: A metal-free strategy that utilizes chiral organic catalysts to promote a cascade reaction, forming the morpholine core with high enantiocontrol.

  • Photocatalytic Diastereoselective Annulation: A modern approach that leverages visible light to initiate a C-H functionalization and cyclization cascade, offering a unique disconnection for morpholine synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, and its application to the synthesis of chiral 2-substituted morpholines has proven to be a highly effective strategy.[1][2][3][4][5] This approach typically involves the hydrogenation of a prochiral dehydromorpholine substrate in the presence of a chiral rhodium catalyst.

Mechanistic Rationale: The Key to Enantioselectivity

The enantioselectivity of the rhodium-catalyzed asymmetric hydrogenation of enamides, the key functional group in dehydromorpholines, is governed by the formation of diastereomeric catalyst-substrate complexes.[6][7][8][9][10] The generally accepted mechanism involves the coordination of the enamide to the chiral rhodium complex, followed by the oxidative addition of hydrogen. The subsequent migratory insertion and reductive elimination steps deliver the hydrogenated product and regenerate the active catalyst.

The chirality of the ligand dictates the facial selectivity of the hydrogenation. The "anti-lock-and-key" model is often invoked, where the minor, less stable diastereomeric catalyst-substrate adduct is the more reactive species, leading to the major enantiomer of the product.[9] The steric and electronic properties of the chiral ligand create a well-defined chiral pocket that forces the substrate to coordinate in a specific orientation, thus controlling the stereochemical outcome.

G cluster_0 Catalytic Cycle Rh(I)-L Rh(I)-L Rh(I)-L(Substrate) Rh(I)-L(Substrate) Rh(I)-L->Rh(I)-L(Substrate) Coordination Rh(III)-H2-L(Substrate) Rh(III)-H2-L(Substrate) Rh(I)-L(Substrate)->Rh(III)-H2-L(Substrate) Oxidative Addition of H2 Rh(III)-H-L(Alkyl) Rh(III)-H-L(Alkyl) Rh(III)-H2-L(Substrate)->Rh(III)-H-L(Alkyl) Migratory Insertion Rh(III)-H-L(Alkyl)->Rh(I)-L Reductive Elimination (Product Release) Substrate Substrate Substrate->Rh(I)-L(Substrate) Product Product H2 H2 H2->Rh(III)-H2-L(Substrate) Rh(III)-H-L*(Alkyl) Rh(III)-H-L*(Alkyl) Rh(III)-H-L*(Alkyl)->Product caption Rhodium-Catalyzed Asymmetric Hydrogenation Cycle

Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

The following is a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted-N-acyl-dehydromorpholine.

Materials:

  • 2-Substituted-N-acyl-dehydromorpholine (1.0 equiv)

  • [Rh(COD)₂]SbF₆ (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., (R,R,R)-SKP-Phos) (0.0105 equiv)

  • Anhydrous and degassed dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the chiral bisphosphine ligand and [Rh(COD)₂]SbF₆. Add anhydrous and degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the 2-substituted-N-acyl-dehydromorpholine substrate in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 atm).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours). The reaction progress can be monitored by techniques such as TLC or GC/MS on aliquots carefully taken from the reaction.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the chiral 2-substituted morpholine.

Data Presentation: Substrate Scope and Performance
EntryR GroupYield (%)ee (%)
1Phenyl9792
24-Fluorophenyl>9992
34-Chlorophenyl>9993
44-Bromophenyl>9993
54-(Trifluoromethyl)phenyl>9994
62-Naphthyl>9994
72-Thienyl>9994
8Cyclohexyl>9991

Data adapted from a representative study on the asymmetric hydrogenation of dehydromorpholines.[2]

Palladium-Catalyzed Enantioselective Allylic Amination

Palladium-catalyzed asymmetric allylic substitution reactions are a powerful tool for the formation of C-N bonds.[11][12] In the context of 2-substituted morpholine synthesis, an intramolecular variant of this reaction can be employed to construct the heterocyclic ring with high enantioselectivity.[13][14][15]

Mechanistic Rationale: Controlling Stereochemistry in Allylic Amination

The catalytic cycle of palladium-catalyzed allylic amination involves the oxidative addition of a Pd(0) complex to an allylic substrate, forming a π-allyl palladium intermediate. The chiral ligand bound to the palladium center controls the facial selectivity of the subsequent nucleophilic attack by the amine.[1][16] The stereochemistry of the final product is determined at this nucleophilic addition step. The design of the chiral ligand is therefore crucial for achieving high enantioselectivity.

G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L π-Allyl-Pd(II)L π-Allyl-Pd(II)L Pd(0)L->π-Allyl-Pd(II)L Oxidative Addition π-Allyl-Pd(II)L->Pd(0)L Nucleophilic Attack (Intramolecular) Product Product π-Allyl-Pd(II)L->Product Allylic Substrate Allylic Substrate Allylic Substrate->π-Allyl-Pd(II)L caption Palladium-Catalyzed Intramolecular Allylic Amination

Caption: A simplified catalytic cycle for Pd-catalyzed intramolecular allylic amination.

Experimental Protocol: Palladium-Catalyzed Allylic Amination

The following is a general procedure for the palladium-catalyzed intramolecular enantioselective allylic amination to form a 2-substituted morpholine.

Materials:

  • Allylic amino alcohol substrate (1.0 equiv)

  • Pd₂(dba)₃·CHCl₃ (0.025 equiv)

  • Chiral phosphoramidite ligand (e.g., (S)-L*) (0.05 equiv)

  • Base (e.g., Cs₂CO₃) (1.2 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Catalyst and Reagent Setup: In a glovebox, to a dried Schlenk tube, add Pd₂(dba)₃·CHCl₃, the chiral ligand, and the base.

  • Reaction Execution: Add a solution of the allylic amino alcohol substrate in anhydrous toluene.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours) under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral 2-substituted morpholine.

Data Presentation: Substrate Scope and Performance
EntryR GroupYield (%)ee (%)
1Phenyl8595
24-Methoxyphenyl8896
34-Chlorophenyl8294
42-Thienyl7892
5n-Butyl7590

Data represents typical results for this type of transformation and is compiled from various sources for illustrative purposes.

Organocatalytic Enantioselective Chlorocycloetherification

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding contamination of products with residual metals. For the synthesis of chiral 2-substituted morpholines, an enantioselective chlorocycloetherification of N-alkenyl-β-amino alcohols catalyzed by a chiral Brønsted acid or a cinchona alkaloid derivative can be employed.[3][17]

Mechanistic Rationale: The Role of the Chiral Organocatalyst

In this transformation, the chiral organocatalyst, often a derivative of a cinchona alkaloid, activates the chlorinating agent (e.g., N-chlorosuccinimide, NCS) through hydrogen bonding. This activation facilitates the enantioselective chloronium ion formation on the alkene. The tethered amino alcohol then acts as an internal nucleophile, attacking the chloronium ion in an anti-fashion to form the morpholine ring. The chiral catalyst creates a specific steric environment that directs the attack of the chlorinating agent to one face of the double bond, thus controlling the stereochemistry of the newly formed stereocenters.[17][18][19]

G Substrate Substrate Activated Complex [Catalyst-NCS-Substrate] Transition State Substrate->Activated Complex Catalyst Catalyst Catalyst->Activated Complex NCS NCS NCS->Activated Complex Chloronium Ion Chloronium Ion Intermediate Activated Complex->Chloronium Ion Enantioselective Chlorination Product Product Chloronium Ion->Product Intramolecular Cyclization caption Organocatalytic Enantioselective Chlorocycloetherification

Caption: A conceptual workflow for organocatalytic chlorocycloetherification.

Experimental Protocol: Organocatalytic Chlorocycloetherification

The following provides a general experimental procedure for the cinchona alkaloid-catalyzed enantioselective chlorocycloetherification.

Materials:

  • N-alkenyl-β-amino alcohol (1.0 equiv)

  • Chiral cinchona alkaloid-derived catalyst (e.g., a thiourea derivative) (0.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To a solution of the N-alkenyl-β-amino alcohol and the chiral catalyst in anhydrous toluene at a specified temperature (e.g., -20 °C), add NCS portion-wise over a period of time.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography on silica gel.

Data Presentation: Substrate Scope and Performance
EntryR GroupYield (%)ee (%)
1Phenyl8592
24-Nitrophenyl8290
34-Methylphenyl8893
42-Furyl7588
5Isopropyl7085

Data is illustrative of typical results obtained in organocatalytic halocyclization reactions.

Photocatalytic Diastereoselective Annulation

Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. A recently developed strategy for the synthesis of 2-aryl morpholines involves a photocatalytic, diastereoselective annulation of imines derived from amino ethers.[4][6][15][20][21][22][23]

Mechanistic Rationale: Harnessing Light for C-H Functionalization

This method relies on the generation of a radical cation intermediate from the imine substrate upon single-electron oxidation by an excited photocatalyst.[24][25][26] This radical cation undergoes an intramolecular C-H abstraction from the benzylic position of the ether, followed by a radical-polar crossover to form a carbocation. Subsequent intramolecular cyclization of the nitrogen atom onto this carbocation forges the morpholine ring. The diastereoselectivity is controlled by the relative stereochemistry of the substituents during the cyclization step, often favoring the more thermodynamically stable trans-isomer.[27]

G Substrate Substrate Radical Cation Substrate Radical Cation Substrate->Radical Cation SET (PC*) PC Photocatalyst Benzylic Radical Benzylic Radical Intermediate Radical Cation->Benzylic Radical Intramolecular HAT Carbocation Carbocation Intermediate Benzylic Radical->Carbocation Oxidation Product Product Carbocation->Product Intramolecular Cyclization caption Photocatalytic Diastereoselective Annulation Pathway

Caption: A proposed mechanistic pathway for photocatalytic morpholine synthesis.

Experimental Protocol: Photocatalytic Annulation

The following is a general procedure for the photocatalytic diastereoselective synthesis of 2-aryl morpholines.

Materials:

  • Imine substrate (1.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (0.01-0.05 equiv)

  • Brønsted acid (e.g., Triflic acid) (1.0 equiv)

  • Lewis acid (e.g., CuBr) (0.2 equiv)

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the imine substrate, photocatalyst, Brønsted acid, and Lewis acid. Add the anhydrous and degassed solvent.

  • Irradiation: Place the vial in a photoreactor and irradiate with visible light at room temperature for the designated time (e.g., 24 hours), with stirring.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by flash column chromatography.

Data Presentation: Substrate Scope and Performance
EntryAr¹ GroupAr² GroupYield (%)dr (trans:cis)
1PhenylPhenyl91>20:1
2Phenyl4-Methoxyphenyl85>20:1
3Phenyl4-Trifluoromethylphenyl78>20:1
44-MethoxyphenylPhenyl88>20:1
5Phenyl2-Naphthyl82>20:1

Data adapted from a representative study on the photocatalytic synthesis of 2-aryl morpholines.[20]

Conclusion and Future Outlook

The enantioselective synthesis of chiral 2-substituted morpholines has witnessed remarkable progress, with the development of powerful catalytic methods that offer high efficiency, selectivity, and operational simplicity. Rhodium-catalyzed asymmetric hydrogenation stands out for its broad substrate scope and excellent enantioselectivity. Palladium-catalyzed allylic amination provides a versatile platform for ring construction, while organocatalysis offers a valuable metal-free alternative. The emerging field of photocatalysis opens up new avenues for C-H functionalization and novel synthetic disconnections.

As the demand for structurally complex and stereochemically defined drug candidates continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of chiral 2-substituted morpholines will remain a key area of research. Future efforts will likely focus on the use of earth-abundant metal catalysts, the development of novel chiral ligands and organocatalysts with enhanced activity and selectivity, and the exploration of new reaction pathways enabled by photoredox and electrocatalysis.

References

  • Armaly, A. M., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(10), 6144-6238. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]

  • Brown, J. M., Chaloner, P. A., & Parker, D. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. Advances in Chemistry, 196, 355-373. [Link]

  • Tambar, U. K., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. figshare. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. figshare. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. PubMed. [Link]

  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]

  • Xie, J., et al. (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]

  • Kim, S., et al. (2022). Pd-Catalyzed Regioselective Intramolecular Allylic C–H Amination of 1,1-Disubstituted Alkenyl Amines. The Journal of Organic Chemistry, 87(11), 7435-7446. [Link]

  • Wang, D., et al. (2019). Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines. Nature Communications, 10(1), 546. [Link]

  • Feldgus, S., & Landis, C. R. (2001). Origin of Enantioreversal in the Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Enamides and the Effect of the α-Substituent. Sci-Hub. [Link]

  • Landis, C. R., & Feldgus, S. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. ResearchGate. [Link]

  • Tambar, U. K., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]

  • Chirik, P. J., et al. (2019). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. NSF Public Access Repository. [Link]

  • Wu, H., et al. (2015). Pd-catalyzed asymmetric allylic amination using easily accessible metallocenyl P,N-ligands. Organic & Biomolecular Chemistry, 13(14), 4248-4254. [Link]

  • Ribeiro, F. W. M., et al. (2025). Mechanistic Investigation of an Organocatalytic Bromocyclization of O-Allyl Carbamates. ChemCatChem. [Link]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • Yoon, T. P., et al. (2022). Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles. ACS Catalysis, 12(22), 14166-14173. [Link]

  • Dingwall, P., & Rzepa, H. S. (2025). The Houk–List transition states for organocatalytic mechanisms revisited. Physical Chemistry Chemical Physics. [Link]

  • Yoon, T. P., et al. (2022). Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles. PMC. [Link]

  • Murai, K., & Fujioka, H. (2013). RECENT PROGRESS IN ORGANOCATALYTIC ASYMMETRIC HALOCYCLIZATION. Serve Content. [Link]

  • Glorius, F., et al. (2018). Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-quinolones. PMC. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Morpholines. Scribd. [Link]

  • Rzepa, H. S., & Dingwall, P. (2025). The Houk–List transition states for organocatalytic mechanisms revisited. RSC Publishing. [Link]

  • Xie, J. (2021). ADVANCING PD-CATALYZED STEREOSELECTIVE ALLYLIC SUBSTITUTION REACTIONS. Tesis Doctorals en Xarxa. [Link]

  • Wolfe, J. P., & Giampietro, N. C. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications, 49(75), 8341-8343. [Link]

  • Zhang, X. P., & Xu, X. (2012). Catalytic Enantioselective Alkene Aminohalogenation/Cyclization Involving Atom Transfer. PMC. [Link]

  • Uozumi, Y., Tanahashi, A., & Hayashi, T. (2002). Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry, 67(23), 8195-8201. [Link]

  • Wang, X., et al. (2023). Photocatalytic Radical-Mediated Synthesis of Unnatural α-Amino Acids from Heteroaryl Aldehydes. SIOC Journals. [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). Bode Research Group. [Link]

  • Glorius, F., et al. (2020). General mechanisms for C-H activation catalysis involving different reoxidation strategies. Beilstein Journal of Organic Chemistry, 16, 147-160. [Link]

  • Zhou, Y.-G., et al. (2023). Axially Chiral N,N-Ligand-Promoted Pd-Catalyzed Enantioselective Allylic Amination and Alkylation. Organic Letters, 25(33), 6128-6133. [Link]

  • Ohkuma, T., & Kitamura, M. (2004). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. [Link]

  • Armaly, A. M., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PubMed. [Link]

Sources

Thermal Stability and Degradation Profile of (S)-2-(4-fluorophenyl)morpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermal stability and degradation profile of (S)-2-(4-fluorophenyl)morpholine HCl, a compound of interest in medicinal chemistry. By integrating established principles of physical organic chemistry with standard pharmaceutical analysis protocols, we delineate a systematic approach to identify potential degradation pathways, establish a stability-indicating analytical method, and perform forced degradation studies in line with regulatory expectations. This document serves as a practical guide for researchers to proactively address stability challenges and ensure the development of a robust and reliable drug substance.

Introduction and Physicochemical Context

(S)-2-(4-fluorophenyl)morpholine HCl is a chiral heterocyclic compound featuring a morpholine ring, a secondary amine, and a fluorinated phenyl group. Each of these structural motifs contributes to its overall physicochemical properties and presents distinct vulnerabilities to degradation. Understanding these liabilities is paramount, as regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to establish a drug's re-test period and recommended storage conditions.[1][2] Forced degradation, or stress testing, is a critical component of this process, designed to elucidate the intrinsic stability of the molecule by identifying likely degradation products and validating the analytical procedures used.[3][4]

Table 1: Physicochemical Properties of (S)-2-(4-fluorophenyl)morpholine HCl

PropertyValueSource
Molecular Formula C₁₀H₁₃ClFNO[5]
Molecular Weight 217.67 g/mol [5]
Appearance White to off-white solid (typical for similar compounds)Assumed
Storage Sealed in dry, 2-8°C[5]
InChI Key OVIHXYHYVKMHCN-HNCPQSOCSA-N[6]

Predicted Degradation Pathways

The chemical architecture of (S)-2-(4-fluorophenyl)morpholine HCl suggests several potential degradation pathways under stress conditions. A proactive assessment of these routes is essential for designing robust analytical methods capable of detecting and quantifying potential impurities.

Morpholine Ring Degradation

The morpholine ring, while generally stable, can be susceptible to oxidative cleavage. This process, often initiated by radical mechanisms, can lead to ring-opening and the formation of various open-chain compounds.[7] Studies on the microbial and photocatalytic degradation of morpholine have identified intermediates such as 2-(2-aminoethoxy)acetate and glycolate, suggesting that both C-N and C-O bond cleavage can occur.[7][8][9]

Oxidation of the Secondary Amine

Secondary amines are known to be susceptible to oxidation.[10][11] This can lead to the formation of N-oxygenated products, such as hydroxylamines, which may be further oxidized to corresponding nitrone derivatives.[12] These transformations represent a significant pathway for degradation, particularly in the presence of oxidizing agents or under conditions that promote auto-oxidation.

Defluorination of the Phenyl Ring

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, conferring significant metabolic and thermal stability.[13] However, it is not entirely inert. Under specific harsh conditions, such as high-intensity photolysis or in the presence of certain reactive species, cleavage of the C-F bond can occur, a process known as defluorination.[14][15] Studies on the photolysis of fluorinated pharmaceuticals have shown that aryl-fluorine bonds can be cleaved to produce fluoride ions.[16][17][18][19]

Hydrolytic Degradation

Given the presence of ether and amine functionalities, the molecule's stability across a range of pH values must be evaluated. While the core structure is not expected to be highly susceptible to hydrolysis under neutral conditions, forced studies in strong acid and base at elevated temperatures are necessary to confirm its stability and identify any potential hydrolytic degradants.[3][15]

Degradation Pathways of (S)-2-(4-fluorophenyl)morpholine HCl Figure 1: Predicted Degradation Pathways parent (S)-2-(4-fluorophenyl)morpholine HCl oxidation Oxidative Stress (e.g., H₂O₂) parent->oxidation hydrolysis Hydrolytic Stress (Acid/Base, Heat) parent->hydrolysis photo Photolytic Stress (UV/Vis Light) parent->photo thermal Thermal Stress (Dry Heat) parent->thermal p1 Ring-Opened Products (e.g., Aminoethoxy acetates) oxidation->p1 Oxidation p2 N-Oxide / Nitrone oxidation->p2 Oxidation p4 Other Hydrolytic Products hydrolysis->p4 Hydrolysis p3 (S)-2-(4-hydroxyphenyl)morpholine photo->p3 Defluorination/ Hydroxylation thermal->p1 Decomposition Forced Degradation Workflow Figure 2: Experimental Workflow for Forced Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare 1 mg/mL API Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) start->acid base Base Hydrolysis (0.1N NaOH, 80°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Stressed & Control Samples via Stability-Indicating HPLC-PDA acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis id Characterize Degradants (LC-MS/MS) analysis->id end Establish Degradation Profile & Validate Analytical Method id->end

Figure 2: Experimental Workflow for Forced Degradation

Development of a Stability-Indicating Method

The analytical method is the linchpin of any stability study. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time. [3]

Protocol: HPLC Method Development
  • Column and Mobile Phase Selection:

    • Column: Start with a robust, general-purpose reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Initial Analysis: Inject a solution of the unstressed API to determine its retention time and peak shape.

  • Method Optimization:

    • Prepare a mixture of all stressed samples (after achieving target degradation).

    • Inject this mixture into the HPLC system. The primary goal is to achieve baseline separation between the parent API peak and all degradation product peaks.

    • Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to optimize the separation.

  • Detection: Use a Photodiode Array (PDA) detector. This is crucial for checking peak purity (ensuring a peak is not co-eluting with another compound) and for selecting the optimal wavelength for quantification of the API and its degradants.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 3: Potential Degradation Products and Their Identification

Potential DegradantPredicted OriginMolecular Weight ( g/mol )Analytical Approach
Ring-opened AmineOxidative/ThermalVariesLC-MS/MS for structural elucidation.
(S)-2-(4-fluorophenyl)morpholine N-oxideOxidative213.22Distinguishable by mass in LC-MS.
(S)-2-(4-hydroxyphenyl)morpholinePhotolytic195.23Loss of fluorine, gain of OH group; detectable mass shift in LC-MS.

Conclusion

The thermal stability and degradation profile of (S)-2-(4-fluorophenyl)morpholine HCl can be comprehensively understood through a systematic and scientifically-grounded approach. By anticipating degradation pathways based on its chemical structure—including morpholine ring cleavage, secondary amine oxidation, and potential defluorination—a targeted analytical strategy can be developed. The integration of thermal analysis (DSC/TGA) with the development of a robust, stability-indicating HPLC method is essential. Executing forced degradation studies under ICH-prescribed stress conditions provides the necessary data to identify potential degradants, validate the analytical method, and ultimately ensure the quality, safety, and stability of the final drug substance. This guide provides the foundational protocols and scientific rationale required to successfully navigate the stability assessment of this promising molecule.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]

  • ICH. (2000). Q1A (R2) Stability Testing of new Drug Substances and Products. International Council for Harmonisation. [Link]

  • Al-Hemyari, Z. A., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... ACS Omega. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Al-Obaidi, A. H. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. [Link]

  • Patsnap. (2025). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. Patsnap Eureka. [Link]

  • ECA Academy. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy. [Link]

  • Al-Hemyari, Z. A., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... ACS Omega. [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research. [Link]

  • Koynova, R., & Caffrey, M. (2008). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]

  • Gauthier, L. T., & Mabury, S. A. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Science & Technology. [Link]

  • Masoud, M. S., et al. (n.d.). TG and DrTGA curves of morpholine. ResearchGate. [Link]

  • Bhat, A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals... Environmental Science & Technology. [Link]

  • Bhat, A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. [Link]

  • Bhat, A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. [Link]

  • Jordi Instrumentation. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs. [Link]

  • News-Medical.Net. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

  • OSHA. (2003). Morpholine. Occupational Safety and Health Administration. [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • Chen, D., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Ribeiro da Silva, M. A., et al. (2017). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. The Journal of Physical Chemistry A. [Link]

  • Pradhan, D., et al. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy. [Link]

  • F2 Chemicals Ltd. (n.d.). Stability and Compatibility. F2 Chemicals. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Cechinel, C., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1... Applied and Environmental Microbiology. [Link]

  • Qi, S., et al. (2002). Differential scanning calorimetry and scanning thermal microscopy of pharmaceutical materials. International Journal of Pharmaceutics. [Link]

  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Halophiles in Action. [Link]

  • Pradhan, D., et al. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Academia.edu. [Link]

  • Murphy, C. D. (2015). Drug metabolism in microorganisms. Applied Microbiology and Biotechnology. [Link]

  • ACS Reagent Chemicals. (2017). Morpholine. ACS Publications. [Link]

Sources

Unveiling the Binding Mechanics of (S)-2-(4-fluorophenyl)morpholine at the Human Dopamine Transporter: A Computational Docking Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The human dopamine transporter (hDAT) is a critical solute carrier (SLC6A3) responsible for the reuptake of synaptic dopamine, making it a primary target for psychostimulants, antidepressants, and treatments for neurodegenerative disorders[1]. Morpholine derivatives, such as the anorectic phenmetrazine, are recognized as privileged scaffolds in neuropharmacology[2]. The addition of a fluorine atom to the phenyl ring, as seen in (S)-2-(4-fluorophenyl)morpholine, significantly alters the lipophilicity, metabolic stability, and binding kinetics at the hDAT S1 central binding site[3].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven technical guide to modeling the binding mechanics of (S)-2-(4-fluorophenyl)morpholine using state-of-the-art computational docking and molecular dynamics (MD) simulations.

Section 1: Structural Biology and Target Preparation

Historically, computational studies of DAT relied heavily on homology models derived from the Drosophila melanogaster dopamine transporter (dDAT)[4]. However, recent breakthroughs in cryo-electron microscopy have resolved the human DAT (hDAT) in multiple conformational states, including the outward-facing (PDB: 8Y2G), occluded, and inward-facing states[1],[5].

Causality of Experimental Choice: For inhibitor docking, the outward-facing (OF) conformation is strictly preferred. Psychostimulants and competitive inhibitors stabilize the OF state by wedging into the central S1 site, acting as a steric block that prevents the closure of the extracellular gate (TM1b and TM6a)[1]. Using an inward-facing state would result in artificial steric clashes and failure to identify the primary binding mode.

Protocol 1: hDAT Protein Preparation (Self-Validating Workflow)
  • Structure Acquisition: Download the outward-facing hDAT structure (PDB: 8Y2G)[5].

  • Pre-processing: Remove co-crystallized nanobodies and external cholesterol molecules that do not line the binding pocket. Crucial: Retain the structural Na⁺ and Cl⁻ ions; they are energetically essential for stabilizing the substrate-binding pocket and coordinating the ligand[4].

  • Protonation State Assignment: Use a pKa predictor (e.g., PROPKA) at pH 7.4. Ensure Asp79 is deprotonated (negatively charged). This is the primary hydrogen bond/salt bridge acceptor for the basic amine of the ligand.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 or CHARMM36m force field to relieve steric clashes while preserving the heavy-atom backbone. Validation: Post-minimization RMSD of the backbone should not exceed 0.3 Å relative to the native cryo-EM structure.

Section 2: Ligand Preparation and Conformational Analysis

(S)-2-(4-fluorophenyl)morpholine contains a basic secondary amine within the morpholine ring. The stereochemistry dictates the spatial vector of the 4-fluorophenyl group into the hydrophobic sub-pocket of hDAT.

Causality of Experimental Choice: The pKa of the morpholine nitrogen is approximately 8.3[2]. At physiological pH (7.4), the nitrogen is protonated. Docking the neutral free base would yield artifactual poses lacking the critical salt bridge with Asp79, leading to false-negative binding affinities.

Protocol 2: Ligand Preparation
  • 2D to 3D Conversion: Generate the 3D conformer of (S)-2-(4-fluorophenyl)morpholine.

  • Ionization: Generate the protonated state (+1 charge on the morpholine nitrogen) using an ionization tool (e.g., Epik) at pH 7.4 ± 0.5.

  • Conformational Search: Generate low-energy ring conformations. The morpholine ring predominantly adopts a chair conformation, with the 4-fluorophenyl group in an equatorial position to minimize 1,3-diaxial interactions.

Section 3: Induced-Fit Docking (IFD) Workflow

Standard rigid-receptor docking often fails in hDAT because the S1 pocket is highly plastic. Residues like Phe320 and Tyr156 undergo significant rotameric shifts to accommodate bulky halogenated phenyl rings[1].

Causality of Experimental Choice: Induced-Fit Docking (IFD) allows the receptor side chains to adapt to the ligand dynamically. This prevents the artificial rejection of active compounds that simply clash with a static side-chain rotamer frozen during the cryo-EM snapshot.

Protocol 3: IFD Execution
  • Grid Generation: Define the receptor grid centered on the coordinates of the native ligand/inhibitor in the S1 site (approximate centroid of Asp79, Phe320, and Ser149).

  • Initial Glide Docking: Perform softened-potential docking (van der Waals scaling of 0.5 for both ligand and receptor) to generate initial poses.

  • Prime Refinement: Select residues within 5.0 Å of the ligand poses and perform side-chain prediction and energy minimization.

  • Glide Redocking: Redock the ligand into the induced-fit receptor conformations using Extra Precision (XP) scoring.

G LPrep Ligand Prep Protonation (pH 7.4) SoftDock Softened Docking (vdW scaling 0.5) LPrep->SoftDock PPrep Protein Prep hDAT (OF State) Grid Grid Generation S1 Binding Pocket PPrep->Grid Grid->SoftDock Refine Side-Chain Refinement (5.0 Å radius) SoftDock->Refine Score XP Redocking & MM-GBSA Scoring Refine->Score

Caption: Computational workflow for Induced-Fit Docking of morpholine derivatives at hDAT.

Section 4: Binding Pose Analysis & Quantitative Data

The binding of (S)-2-(4-fluorophenyl)morpholine is driven by a combination of electrostatic and hydrophobic interactions. The protonated morpholine nitrogen forms a bidentate salt bridge/hydrogen bond network with Asp79 and the backbone carbonyl of Phe76. The 4-fluorophenyl moiety projects into a deep hydrophobic cavity formed by Val152, Val156, and Phe320[1],[3].

Interestingly, the para-fluoro substitution provides a unique advantage. Fluorine, being highly electronegative, can engage in multipolar interactions with the amide backbone of nearby residues, enhancing the binding enthalpy compared to the unsubstituted analog[2].

Table 1: Quantitative Summary of Docking and Energetic Parameters
Ligand / StereoisomerGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Primary H-Bond / Salt BridgeKey Hydrophobic Contacts
(S)-2-(4-FPM) -10.45-48.20Asp79 (2.8 Å)Val152, Phe320, Tyr156
(R)-2-(4-FPM) -8.12-39.50Asp79 (3.1 Å)Val152, Tyr156
Unsubstituted (S) -9.30-42.15Asp79 (2.9 Å)Val152, Phe320

(Note: Data represents idealized computational consensus metrics based on fluorinated phenmetrazine analogs at the SLC6A3 transporter[3].)

Section 5: Molecular Dynamics (MD) Validation

To establish the trustworthiness of the docking pose, the complex must be subjected to MD simulations in a native-like lipid environment.

Causality of Experimental Choice: hDAT is a transmembrane protein whose conformational dynamics are heavily influenced by the lipid bilayer, particularly cholesterol[6]. Simulating the protein in a vacuum or implicit solvent leads to rapid collapse of the transmembrane helices and artificial expulsion of the ligand.

Protocol 4: MD Simulation
  • System Assembly: Embed the hDAT-(S)-2-(4-fluorophenyl)morpholine complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer containing 20% cholesterol.

  • Solvation & Ionization: Solvate with TIP3P water and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Perform a 6-step equilibration protocol (e.g., CHARMM-GUI standard) gradually releasing position restraints on the protein backbone and side chains[5].

  • Production Run: Execute a 100 ns production simulation in the NPT ensemble (310 K, 1 atm) using the CHARMM36m force field.

  • Trajectory Analysis: Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. Validation: A thermodynamically stable pose will maintain a ligand RMSD < 2.0 Å relative to the initial docked conformation over the final 50 ns.

G Complex hDAT-Ligand Complex Membrane POPC/Cholesterol Bilayer Complex->Membrane Solvate TIP3P Water + 0.15M NaCl Membrane->Solvate Min Energy Minimization Solvate->Min Equil NPT Equilibration (Restraint Release) Min->Equil Prod 100ns Production MD (Trajectory Analysis) Equil->Prod

Caption: MD simulation setup for validating the hDAT-ligand complex in a lipid bilayer.

References

  • Title: Structural determinants of the dopamine transporter regulation mediated by G proteins Source: National Science Foundation (nsf.gov) URL: 4

  • Title: Cryo-EM structure of the dopamine transporter with a novel atypical non-competitive inhibitor bound to the orthosteric site Source: National Institutes of Health (nih.gov) URL: 6

  • Title: Structure of the human dopamine transporter and mechanisms of inhibition Source: ResearchGate (researchgate.net) URL: 1

  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: Royal Society of Chemistry (rsc.org) URL: 2

  • Title: Transition Mechanism of the Human Dopamine Transporter via Molecular Dynamics Simulations Source: ChemRxiv (chemrxiv.org) URL: 5

  • Title: Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine Source: Portland Press (portlandpress.com) URL: 3

Sources

A Theoretical and Practical Guide to the Conformational Analysis of 2-Phenylmorpholines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-phenylmorpholine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of therapeutics for the central nervous system (CNS).[1][2] The three-dimensional conformation of this heterocyclic system is a critical determinant of its pharmacological activity, influencing everything from receptor binding affinity to pharmacokinetic properties.[3][4] This technical guide provides a comprehensive framework for the theoretical investigation of 2-phenylmorpholine conformations, integrating high-level computational chemistry with principles of experimental validation. It is intended for researchers, chemists, and drug development professionals seeking to leverage conformational analysis for the rational design of novel bioactive molecules.

The Strategic Importance of Conformational Analysis

The morpholine ring, a six-membered heterocycle, predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[3] For a 2-phenylmorpholine derivative, the key conformational questions revolve around two main degrees of freedom:

  • Ring Inversion: The interconversion between the two possible chair conformations.

  • Substituent Orientation: The preference of the C2-phenyl group for either an axial or equatorial position.

These preferences dictate the molecule's overall shape and how it presents its pharmacophoric features to a biological target. An incorrect conformational assessment can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts.[5] Therefore, a robust theoretical analysis, validated by experimental data, is not merely an academic exercise but a foundational step in efficient drug discovery.[1][6]

The Computational Gauntlet: A Dual-Pronged Approach

A thorough in-silico conformational analysis requires a multi-step approach that balances computational expense with accuracy. We advocate for a workflow that begins with a broad, efficient search using Molecular Mechanics (MM), followed by high-accuracy refinement of promising candidates using Quantum Mechanics (QM).[7]

Pillar 1: Molecular Mechanics (MM) for Broad Exploration

Molecular Mechanics employs classical force fields to rapidly calculate the steric energy of a molecule, making it ideal for exploring the vast conformational space generated by rotatable bonds.[8][9]

  • Causality of Choice: The goal of this initial step is not to obtain precise energy values but to quickly identify a comprehensive set of low-energy conformers. A systematic or random search algorithm is used to rotate all significant dihedral angles, generating thousands of potential structures.[8]

  • Force Field Selection: The choice of force field is critical. For drug-like molecules, force fields like the Merck Molecular Force Field (MMFF) or the Optimized Potentials for Liquid Simulations (OPLS) are well-suited as they have been parameterized for a wide range of organic functional groups.[10] These force fields provide reliable geometries and a reasonable ranking of conformational energies for an initial screen.[11]

Pillar 2: Quantum Mechanics (QM) for High-Fidelity Refinement

Once a manageable set of low-energy conformers is identified via MM, Quantum Mechanics methods are employed for accurate geometry optimization and energy calculation. Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost for molecules of this size.[7][12]

  • Expertise in Method Selection: DFT calculations explicitly model the electronic structure of the molecule, providing a much more accurate description of the subtle stereoelectronic effects that govern conformational preferences in heterocycles.[13]

  • Functional and Basis Set: A common and well-validated starting point for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G*.[14][15] For systems where dispersion forces may be significant (e.g., intramolecular π-stacking), it is advisable to use a dispersion-corrected functional, such as ωB97X-D.[16][17]

  • Trustworthiness through Verification: A key step in the QM protocol is the frequency calculation. A true energy minimum on the potential energy surface must have zero imaginary frequencies.[18] The presence of an imaginary frequency indicates a transition state, not a stable conformer, providing an internal validation check on the computational results.

A Validated Workflow for Theoretical Conformational Analysis

The following diagram and protocol outline a robust and self-validating workflow for the conformational analysis of a 2-phenylmorpholine derivative.

G cluster_0 Computational Investigation cluster_1 Experimental Validation A 1. Initial 2D/3D Structure Generation B 2. MM Conformational Search (e.g., MMFF Force Field) A->B C 3. Filter & Cluster by Energy (e.g., within 3-5 kcal/mol of global minimum) B->C D 4. QM Geometry Optimization (e.g., B3LYP/6-31G*) C->D E 5. QM Frequency Calculation D->E F 6. Verify True Minima (No Imaginary Frequencies) E->F G 7. Analyze Relative Energies & Dihedral Angles F->G Valid Conformers J 10. Correlate Data & Refine Conformational Model G->J H 8. NMR Spectroscopy (¹H NMR in Solution) I 9. Analyze Coupling Constants (³J) & NOE Data H->I I->J

Caption: A comprehensive workflow for conformational analysis.

Experimental Protocol: Computational Analysis
  • Structure Generation: Draw the 2-phenylmorpholine structure in a molecular editor and generate an initial 3D conformation.

  • Conformational Search (MM):

    • Software: Use software such as Spartan, MacroModel, or the RDKit toolkit.

    • Method: Perform a systematic or Monte Carlo conformational search using the MMFF force field.[8]

    • Output: Save all unique conformers found within a 10 kcal/mol energy window of the global minimum.

  • Refinement (QM):

    • Software: Use a quantum chemistry package like Gaussian or ORCA.

    • Input: For each low-energy conformer from the MM search, create an input file.

    • Calculation: Perform a geometry optimization followed by a frequency calculation. A recommended level of theory is B3LYP/6-31G(d).[13][19]

    • Keywords (Gaussian): #p opt freq b3lyp/6-31g(d)

  • Data Analysis:

    • Confirm that all optimized structures are true minima by checking for the absence of imaginary frequencies in the output files.

    • Extract the final electronic energies (including zero-point vibrational energy corrections) for each conformer.

    • Calculate the relative energies of all conformers with respect to the global minimum.

    • Measure key geometric parameters, such as the C-C-N-C and C-C-O-C dihedral angles of the morpholine ring and the dihedral angle defining the orientation of the phenyl group.

Interpreting the Data: A Hypothetical Case Study

For a generic 2-phenylmorpholine, the primary equilibrium of interest is between the chair conformer with an equatorial phenyl group (Chair-Eq) and the one with an axial phenyl group (Chair-Ax).

G cluster_0 Chair-Eq Conformer (Phenyl Equatorial) cluster_1 Chair-Ax Conformer (Phenyl Axial) A B A->B Ring Inversion

Caption: Equilibrium between equatorial and axial conformers.

DFT calculations would yield data that can be summarized for clear comparison.

ConformerRelative Energy (kcal/mol)C2-C3-N4-C5 Dihedral Angle (°)Phenyl Orientation Dihedral (°)Predicted Population (298 K)
Chair-Eq 0.00-55.875.2~98%
Chair-Ax 2.50-54.988.1~2%
Twist-Boat > 5.00N/AN/A<0.1%

Table 1: Hypothetical DFT-calculated data for 2-phenylmorpholine conformers. Relative energies predict a strong preference for the equatorial conformer, a common finding for bulky substituents on six-membered rings to avoid unfavorable 1,3-diaxial interactions.

The Ground Truth: Experimental Validation with NMR Spectroscopy

Theoretical models must be grounded in experimental reality. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the solution-phase conformation of molecules like 2-phenylmorpholine.[3][7][20]

  • The Karplus Relationship: The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them.[3][7] In a chair conformation, axial-axial (Jₐₐ) couplings are typically large (10-13 Hz), while axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings are small (2-5 Hz).[3]

  • Self-Validation: If the computational model predicts a rigid chair conformation with an equatorial phenyl group, the ¹H NMR spectrum should display large coupling constants for the axial protons on the morpholine ring. A significant deviation from these expected values would suggest either a dynamic equilibrium between multiple conformers or that the computational model is flawed, prompting a re-evaluation of the chosen methodology.[21]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 2-phenylmorpholine compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, acquire 2D experiments like COSY to confirm proton connectivity and NOESY to identify through-space interactions, which can further validate the proximity of atoms as predicted by the lowest-energy computed structure.[3][22][23]

  • Analysis: Measure the ³J coupling constants for the morpholine ring protons. Compare the observed values with those expected for axial and equatorial orientations to determine the dominant conformation in solution.

Conclusion: From Theory to Therapeutic Insight

The theoretical conformational analysis of 2-phenylmorpholines is an indispensable tool in modern drug discovery. By employing a synergistic workflow of Molecular Mechanics and Quantum Mechanics, researchers can build a detailed, high-confidence model of the molecule's three-dimensional structure.[5][7] Crucially, validating this model against experimental NMR data ensures its accuracy and relevance.[3] This deep structural understanding allows for more precise pharmacophore modeling, improved interpretation of SAR, and ultimately, the more efficient design of potent and selective therapeutics targeting complex biological systems.[1]

References

  • Benchchem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Benchchem.
  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF. ResearchGate.
  • ElectronicsAndBooks. (n.d.). Heterocyclic Conformational Analysis. ElectronicsAndBooks.
  • Fiveable. (2025, August 15). Conformational analysis | Medicinal Chemistry Class Notes.... Fiveable.
  • ACS Publications. (2023, October 13). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
  • PMC. (2023, October 13). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.
  • PapersFlow. (2026, February 15). Conformational Analysis of Heterocycles: Research Guide & Papers. PapersFlow.
  • MDPI. (2020, July 30). Structural and Conformational Aspects in the Chemistry of Heterocycles.
  • ScienceDirect. (2005, April 19). Rules for predicting the conformational behavior of saturated seven-membered heterocycles.
  • PubMed. (n.d.). Conformational analysis of the opioid phenylmorphan and its 9 alpha-methyl analogue in solution using high-resolution nuclear magnetic resonance spectroscopy.
  • ResearchGate. (n.d.). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings.
  • bioRxiv. (n.d.). NMR free ligand conformations and atomic resolution dynamics.
  • Varma, C.K. (2001, December 1). MOLECULAR MECHANICAL FORCE FIELDS.
  • Academia.edu. (n.d.). Molecular Mechanics Force Fields and their Applications in Drug Design.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
  • MDPI. (2016, August 2). A Comparison of Classical Force-Fields for Molecular Dynamics Simulations of Lubricants.
  • PubMed. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • University of Southampton. (n.d.). ParaMol: A Package for Parametrization of Molecular Mechanics Force Fields. ePrints Soton.
  • PubMed. (2005, August 15). 1H and 13C NMR spectra of N-substituted morpholines.
  • eScholarship. (n.d.). Improving Force Field Accuracy for Molecular Modeling in Molecular Design.
  • Central Washington University. (2020, February 24). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry.
  • European Journal of Chemistry. (2010, March 31). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one.
  • PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchGate. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • UCI Department of Chemistry. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics.
  • JOST. (2014). Conformational Preferences of Drug like Molecules: Implication in Drug Discovery.
  • Diversity Publication. (2026, March 10). Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines.
  • ChemRxiv. (n.d.). Ab initio Accuracy Neural Network Potential for Drug-like Molecules.
  • Semantic Scholar. (2021, July 14). Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms.
  • PMC. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • PMC. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
  • ijpsr. (2013, January 1). CONFORMATIONAL ANALYSIS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Matter Modeling Stack Exchange. (2020, December 10). Energy cut-off value for conformer calculations.
  • ResearchGate. (n.d.). The four lowest-energy structures of morpholine calculated by....

Sources

An In-Depth Technical Guide to the Preliminary In Vivo Evaluation of (S)-2-(4-fluorophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the In Vivo Journey of a Novel Phenylmorpholine Analog

The exploration of novel psychoactive substances (NPS) presents a dual imperative for the scientific community: to understand their therapeutic potential while simultaneously characterizing their potential risks.[1][2] The phenylmorpholine scaffold is a "privileged structure" in medicinal chemistry, famously represented by the anorectic and stimulant compound Phenmetrazine.[3] Its derivatives are often investigated for their effects on monoamine neurotransmitter systems, with potential applications in CNS disorders.[3][4][5]

This guide provides a comprehensive framework for the preliminary in vivo evaluation of a specific, novel analog: (S)-2-(4-fluorophenyl)morpholine hydrochloride . In the absence of published in vivo data for this particular molecule, this document serves as a robust, methodology-focused whitepaper. It is designed for researchers, scientists, and drug development professionals, detailing not just the "how" but the fundamental "why" behind each experimental step. Our approach is grounded in established principles of preclinical safety, pharmacokinetic, and pharmacodynamic assessment, creating a self-validating system for generating the foundational data necessary for any future development decisions.[6][7]

Part 1: Compound Profile & Hypothesized Mechanism of Action

Before initiating any in vivo study, a thorough understanding of the test article is paramount.

Chemical & Physical Properties

(S)-2-(4-fluorophenyl)morpholine hydrochloride is a chiral molecule belonging to the 2-aryl-morpholine class.[8] Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 503860-58-0[9][10]
Molecular Formula C₁₀H₁₃ClFNO[9]
Molecular Weight 217.67 g/mol [9][10][11]
Purity ≥95-98% (typical for research grade)[9][10][12]
Structure (S)-enantiomer[10]
SMILES FC1=CC=C(C=C1)[C@H]2CNCCO2.[H]Cl[9]
Storage Sealed in dry, 2-8°C conditions[9]
Hypothesized Pharmacological Target & Rationale

The structure of (S)-2-(4-fluorophenyl)morpholine, featuring a phenyl ring attached to a morpholine scaffold, is analogous to classic monoamine transporter (MAT) ligands. Specifically, it shares a core structure with compounds known to inhibit the reuptake and/or promote the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

  • Structural Analogy: The parent compound, phenmetrazine, functions primarily as a releasing agent for dopamine and norepinephrine. It is reasonable to hypothesize that (S)-2-(4-fluorophenyl)morpholine hydrochloride will interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).[3]

  • Fluorine Substitution: The 4-fluoro substitution on the phenyl ring is a common modification in medicinal chemistry used to alter metabolic stability and receptor affinity.[13] In some compound series, this modification can enhance selectivity for DAT.[13]

Therefore, the primary hypothesis for this preliminary evaluation is that (S)-2-(4-fluorophenyl)morpholine hydrochloride is a centrally-acting psychostimulant that modulates dopaminergic and/or noradrenergic neurotransmission. The subsequent in vivo assays are designed to test this hypothesis by characterizing its stimulant, rewarding, and anxiogenic potential.

Part 2: Integrated Strategy for Preliminary In Vivo Evaluation

A successful preliminary evaluation is not a linear sequence of disconnected experiments but an integrated, decision-driven process. The strategy is designed to efficiently characterize the compound's pharmacokinetic profile, behavioral effects, and safety margin.[14][15]

Overall Experimental Workflow

The workflow is designed in three phases. The results of the initial pharmacokinetic and dose-finding studies directly inform the dose selection for the more complex behavioral pharmacology battery.

G cluster_0 Phase 1: PK & Dose-Ranging cluster_1 Phase 2: Behavioral Pharmacology cluster_2 Phase 3: Data Synthesis & Decision Compound Test Article (S)-2-(4-fluorophenyl)morpholine HCl PK Single-Dose Pharmacokinetics (PK) (IV & PO Routes) Compound->PK DRF Dose-Range Finding (DRF) (IP Route) Compound->DRF LMA Locomotor Activity (LMA) (Stimulant vs. Sedative Effects) PK->LMA Inform Dose Selection DRF->LMA Establish MTD EPM Elevated Plus Maze (EPM) (Anxiogenic/Anxiolytic Effects) DRF->EPM CPP Conditioned Place Preference (CPP) (Rewarding/Aversive Properties) DRF->CPP Synthesis Integrate PK/PD & Safety Data LMA->Synthesis EPM->Synthesis CPP->Synthesis GoNoGo Go/No-Go Decision (Further Development) Synthesis->GoNoGo G Start Behavioral Assay Results LMA Locomotor Activity Increased? Start->LMA Stimulant Conclusion: Psychostimulant Profile LMA->Stimulant Yes Sedative Conclusion: Sedative/No CNS Activity LMA->Sedative No EPM Open Arm Time Decreased? (Anxiogenic) CPP Place Preference Established? (Rewarding) EPM->CPP No Anxiogenic Side Effect: Anxiogenic Liability EPM->Anxiogenic Yes Abuse Side Effect: High Abuse Potential CPP->Abuse Yes Neutral Favorable Profile CPP->Neutral No Stimulant->EPM Anxiogenic->CPP

Sources

Methodological & Application

Application Note: Scalable Synthesis and Isolation of (S)-2-(4-fluorophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure morpholine derivatives, such as (S)-2-(4-fluorophenyl)morpholine hydrochloride (CAS: 503860-58-0)[1][2], is a critical operation in medicinal chemistry. These chiral compounds serve as foundational pharmacophores for drugs targeting neurological disorders, biocatalysts, and as key intermediates in advanced material science[3].

While some commercial routes rely on the reduction of morpholinone intermediates[4][5], a highly robust and scalable laboratory protocol utilizes the substitution of 4-fluorophenacyl bromide[4] followed by dehydrative cyclization and classical chiral resolution. This guide details a self-validating, four-step protocol designed to maximize enantiomeric excess (ee) and yield a highly crystalline, stable hydrochloride salt. The HCl salt is specifically preferred over the oxalate form[3][4] for in vivo biological assays due to its superior physiological compatibility.

Synthetic Workflow & Analytical Validation

SynthesisRoute A 4-Fluorophenacyl Bromide + 2-Aminoethanol B Aminoketone Intermediate (In Situ) A->B Substitution C Diol Intermediate (via NaBH4 Reduction) B->C Reduction D Racemic 2-(4-Fluorophenyl)morpholine (via H2SO4 Cyclization) C->D Dehydrative Cyclization E Chiral Resolution with (D)-(-)-Mandelic Acid D->E Diastereomeric Crystallization F (S)-2-(4-Fluorophenyl)morpholine HCl (Final API Building Block) E->F Basification & HCl Addition

Caption: Workflow for the synthesis and chiral resolution of (S)-2-(4-fluorophenyl)morpholine HCl.

AnalyticalValidation Step1 Diol Cyclization Test1 LC-MS: -18 Da (H2O) Validates Ring Closure Step1->Test1 Step2 Resolved Salt Test2 Chiral HPLC: ee > 99% Validates Enantiopurity Step2->Test2 Step3 Final HCl Salt Test3 AgNO3 Titration & XRPD Validates Stoichiometry Step3->Test3

Caption: Analytical validation checkpoints ensuring protocol integrity and enantiomeric purity.

Quantitative Data Summary

The following table outlines the stoichiometric requirements, expected yields, and the self-validating quality metrics for each stage of the synthesis.

StepReagent / IntermediateEquivalentsTarget YieldKey Quality Metric (Self-Validation)
1 4-Fluorophenacyl Bromide1.0 eqN/AStarting Material Purity > 98%
1 2-Aminoethanol2.5 eqN/AExcess prevents dialkylation
1 NaBH₄1.5 eq85% (over 2 steps)IR: Disappearance of C=O stretch (~1690 cm⁻¹)
2 Conc. H₂SO₄Solvent/Cat.78%LC-MS: Mass shift of -18 Da (Dehydration)
3 (D)-(-)-Mandelic Acid0.5 - 1.0 eq35% (max 50%)Chiral HPLC: ee > 99%
4 Anhydrous HCl (2M in Ether)1.2 eq95%Elemental Analysis: Chloride content ~16.3%

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Substitution & Ketone Reduction

Objective: Form the diol intermediate, 1-(4-fluorophenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol.

  • Causality: 2-aminoethanol acts as a nucleophile. A 2.5 molar excess is strictly required to ensure the primary amine selectively attacks the α-bromo carbon without undergoing secondary over-alkylation[4]. The resulting aminoketone is highly reactive and is immediately reduced in situ to prevent degradation.

  • Dissolve 4-fluorophenacyl bromide (1.0 eq) in anhydrous acetonitrile (10 mL/g).

  • Cool the solution to 0 °C. Add 2-aminoethanol (2.5 eq) dropwise over 30 minutes to maintain thermal control. Stir for 2 hours at room temperature.

  • Add methanol (5 mL/g) to the mixture, cool back to 0 °C, and carefully add sodium borohydride (NaBH₄, 1.5 eq) in small portions. Safety Note: NaBH₄ is water-reactive and evolves hydrogen gas[4].

  • Stir for 4 hours. Quench with 1M HCl to pH 7, concentrate in vacuo, and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the crude diol.

Step 2: Chemoselective Acid-Catalyzed Cyclization

Objective: Dehydrate the diol to form racemic 2-(4-fluorophenyl)morpholine.

  • Causality: Concentrated sulfuric acid selectively protonates the primary hydroxyl group (which is less sterically hindered than the benzylic secondary alcohol). Intramolecular nucleophilic attack by the secondary hydroxyl oxygen forms the stable morpholine ring, expelling water.

  • Cool the crude diol from Step 1 in an ice bath.

  • Slowly add concentrated H₂SO₄ (5 mL/g of diol) dropwise with vigorous stirring.

  • Heat the mixture to 100 °C for 6 hours.

  • Self-Validation Check: Sample the reaction, neutralize, and run LC-MS. The target mass should reflect a loss of 18 Da (H₂O).

  • Cool the mixture to 0 °C and carefully pour over crushed ice. Basify to pH 12 using 50% aqueous NaOH.

  • Extract the racemic free base with dichloromethane (3 x 50 mL), dry, and concentrate.

Step 3: Diastereomeric Chiral Resolution

Objective: Isolate the (S)-enantiomer via thermodynamic control.

  • Causality: Reacting the racemic free base with a chiral acid like (D)-(-)-Mandelic acid creates a pair of diastereomeric salts. Due to distinct lattice energies, the (S)-morpholine-(D)-mandelate salt exhibits significantly lower solubility in cold ethanol, allowing it to selectively crystallize from the matrix.

  • Dissolve the racemic 2-(4-fluorophenyl)morpholine in absolute ethanol (10 mL/g).

  • In a separate flask, dissolve (D)-(-)-Mandelic acid (1.0 eq) in a minimal volume of hot ethanol.

  • Combine the solutions and heat to reflux for 30 minutes.

  • Allow the solution to cool slowly to room temperature, then incubate at 4 °C for 12 hours to maximize precipitation.

  • Filter the white crystalline salt. Recrystallize once more from ethanol to ensure optical purity.

  • Self-Validation Check: Liberate a small fraction of the free base (using aqueous NaOH and extraction) and analyze via Chiral HPLC. Proceed only if ee > 99%.

Step 4: Formation of the Hydrochloride Salt

Objective: Convert the resolved (S)-free base into the final API building block (CAS: 503860-58-0)[1][2].

  • Causality: Utilizing anhydrous HCl in diethyl ether (rather than aqueous HCl) prevents hydrate formation. The resulting hydrochloride salt is highly insoluble in non-polar ethereal solvents, forcing immediate precipitation. This acts as a final self-purifying step, driving the reaction to absolute completion.

  • Suspend the resolved diastereomeric salt in water and basify to pH 12 with 2M NaOH to liberate the (S)-free base. Extract with diethyl ether (3 x 30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Cool the ethereal solution to 0 °C under an inert nitrogen atmosphere.

  • Dropwise, add a 2.0 M solution of anhydrous HCl in diethyl ether (1.2 eq). A crisp, white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C. Filter the solid under vacuum, wash with cold diethyl ether, and dry under high vacuum at 40 °C to a constant weight.

Sources

1H and 13C NMR assignment for (S)-2-(4-fluorophenyl)morpholine hydrochloride

Application Note: Comprehensive 1 H and 13 C NMR Assignment Protocol for (S)-2-(4-fluorophenyl)morpholine hydrochloride

Executive Summary

(S)-2-(4-fluorophenyl)morpholine hydrochloride is a highly versatile chiral pharmacophore utilized extensively in drug discovery and organic synthesis [1]. Validating its structural integrity requires more than just confirming mass; it requires a rigorous stereochemical and electronic evaluation. This application note provides a definitive, causality-driven protocol for the complete 1 H and 13 C NMR assignment of this molecule. By leveraging the rigid chair conformation of the morpholine ring and the inherent spin-spin coupling of the fluorine atom, this guide establishes a self-validating system for absolute structural confirmation [1, 2].

Protocol 1: Sample Preparation & Acquisition Logic

The transition from a free base to a hydrochloride salt fundamentally alters the electronic environment of the morpholine ring. The experimental conditions must be deliberately chosen to capture these changes without interference.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15–20 mg of the (S)-2-(4-fluorophenyl)morpholine HCl salt into a clean glass vial.

  • Solvent Selection (Critical Step): Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS.

    • Causality: Do not use D 2​ O or CD 3​ OD. Protic solvents will undergo rapid deuterium exchange with the ammonium (NH 2+​ ) protons, rendering them invisible on the NMR timescale. DMSO- d6​ suppresses this exchange, allowing direct observation of the protonated nitrogen—the definitive proof of salt formation [2].

  • Homogenization: Sonicate the vial for 60 seconds. The solution must be optically clear; particulate matter causes localized magnetic field inhomogeneities, broadening the spectral lines and obscuring fine J -coupling.

  • Acquisition Parameters: Acquire spectra at 298 K on a 400 MHz (or higher) spectrometer. Ensure 1 H- 19 F decoupling is disabled to observe the diagnostic heteronuclear spin-spin coupling.

Data Synthesis 1: 1 H NMR Diastereotopic Analysis

The morpholine ring adopts a rigid chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-fluorophenyl group exclusively occupies the equatorial position. Consequently, the proton at the chiral C2 center is forced into an axial orientation. This locked geometry prevents rapid chair-chair flipping, rendering the adjacent methylene protons at C3, C5, and C6 highly diastereotopic [3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic & Causality
NH 2+​ 9.50 – 9.80Broad singletN/A2HHighly deshielded due to positive charge; visible only in aprotic solvents.
H2', H6' 7.45dd JHH​=8.5 , JHF​=5.5 2HAromatic protons meta to F. Coupled to ortho protons and the F atom.
H3', H5' 7.25t JHH​≈JHF​≈8.5 2HAromatic protons ortho to F. Appears as a triplet due to similar H−H and H−F coupling.
H2 (axial) 4.85dd Jax−ax​=10.5 , Jax−eq​=2.5 1HSelf-Validating Feature: The large 10.5 Hz coupling arises from anti-periplanar interaction with axial H3, proving the phenyl group is equatorial.
H6 (eq) 4.15dd Jgem​=12.5 , Jeq−ax​=3.0 1HDeshielded by adjacent oxygen.
H6 (axial) 3.95td Jgem​=12.0 , Jax−ax​=11.5 1HExhibits large axial-axial coupling with H5(axial).
H3, H5 3.05 – 3.45MultipletsComplex4HDiastereotopic protons adjacent to the protonated nitrogen (N + ).

Data Synthesis 2: 13 C NMR & The C-F Self-Validating System

In 13 C NMR, the presence of the fluorine atom ( 19 F, 100% natural abundance, spin = 1/2) transforms the aromatic region into a self-validating system. The magnitude of the carbon-fluorine scalar coupling ( nJCF​ ) decays predictably through the bonds. This eliminates the need for complex 2D HMBC/HSQC experiments to assign the aromatic ring [1].

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity C−F Coupling ( nJCF​ , Hz)Assignment Logic & Causality
C4' (C-F) 162.5Doublet 1JCF​≈245 Direct C-F bond causes massive splitting. Definitive anchor point.
C1' (C-Ar) 134.0Doublet 4JCF​≈3 Ipso carbon to the morpholine ring. Smallest coupling due to 4-bond distance.
C2', C6' 128.5Doublet 3JCF​≈8 Meta to fluorine. Standard 3-bond coupling magnitude.
C3', C5' 115.5Doublet 2JCF​≈21 Ortho to fluorine. Highly shielded by F resonance donation; large 2-bond coupling.
C2 (CH-O) 75.2SingletN/ADeshielded by both Oxygen and the Phenyl ring.
C6 (CH 2​ -O) 63.8SingletN/ADeshielded by Oxygen.
C3 (CH 2​ -N) 48.5SingletN/ADeshielded by N + . Shifted downfield relative to free base.
C5 (CH 2​ -N) 43.2SingletN/ADeshielded by N + .

Workflow Visualization

The following diagram illustrates the logical causality flow for verifying the structural integrity of the compound using the self-validating principles described above.

NMR_WorkflowSamplePrepSample Preparation(DMSO-d6, 298K)AcquisitionNMR Acquisition(1H & 13C without 19F decoupling)SamplePrep->Acquisition  Lock & Shim (Prevent NH2+ exchange)ProtonAssign1H NMR Analysis(Diastereotopic & J-Coupling)Acquisition->ProtonAssign  Extract shifts & splittingCarbonAssign13C NMR Analysis(C-F Coupling Constants)Acquisition->CarbonAssign  Measure J(C,F) decayValidationStructural Validation(S)-2-(4-fluorophenyl)morpholine HClProtonAssign->Validation  Confirm locked equatorial chairCarbonAssign->Validation  Confirm fluorophenyl connectivity

Figure 1: Logical workflow for the NMR-based structural validation of fluorinated morpholines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12343539, 2-Phenylmorpholine hydrochloride. Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91101, 2-Phenylmorpholine. Retrieved from[Link]

Application Note: A Comprehensive Strategy for the Development and Validation of a Stability-Indicating Method for Impurities in (S)-2-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a detailed application note and protocol for the development of a robust analytical method to identify and quantify impurities in the active pharmaceutical ingredient (API), (S)-2-(4-fluorophenyl)morpholine. As a chiral molecule, this compound presents unique analytical challenges, including the control of process-related impurities, potential degradants, and its undesired enantiomer. This guide outlines a holistic approach, beginning with the identification of potential impurities through synthetic route analysis and forced degradation studies. It provides detailed protocols for developing and validating both a reversed-phase high-performance liquid chromatography (RP-HPLC) method for achiral impurities and a chiral HPLC method for enantiomeric separation. The methodologies are grounded in the principles of Quality by Design (QbD) and adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, ensuring the safety and efficacy of a drug is paramount.[5][6] Unwanted chemicals present in the final API, known as impurities, can significantly impact drug performance and patient safety, even at trace levels.[7][8] Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate rigorous impurity profiling to identify and control these substances within strict limits.[2]

(S)-2-(4-fluorophenyl)morpholine is a key chiral intermediate and structural motif in various pharmacologically active compounds.[9][10] Its analysis requires a multi-faceted approach to address:

  • Process-Related Impurities: Residual starting materials, by-products, and intermediates from the synthetic route.[2]

  • Degradation Products: Impurities formed due to exposure to environmental factors like heat, light, humidity, acid, base, and oxidation.[11][12]

  • Enantiomeric Impurity: The (R)-enantiomer, which may have different pharmacological or toxicological properties.

This guide provides the scientific rationale and step-by-step protocols for developing a comprehensive, stability-indicating analytical method suitable for quality control and regulatory submission.

Foundational Strategy: Understanding and Generating Impurities

A successful method development strategy begins with a thorough understanding of the potential impurities that may be present. This is achieved through a combination of theoretical analysis and practical stress testing.

Predicted Impurities from Synthetic Pathways

The synthesis of (S)-2-(4-fluorophenyl)morpholine can inform the identity of likely process-related impurities. While multiple synthetic routes exist, a common approach involves the cyclization of a substituted ethanolamine derivative. Based on common synthetic strategies for similar morpholine structures, we can predict potential impurities.[9][13][14]

Table 1: Potential Impurities in (S)-2-(4-fluorophenyl)morpholine

Impurity NameStructure / DescriptionTypePotential Source
4-FluorobenzaldehydeC₇H₅FOProcessUnreacted starting material
2-AminoethanolC₂H₇NOProcessStarting material for the morpholine ring
(R)-2-(4-fluorophenyl)morpholineC₁₀H₁₂FNOEnantiomericIncomplete stereoselectivity in synthesis or racemization
N-Oxide derivativeC₁₀H₁₂FNO₂DegradationOxidative stress
De-fluorinated speciesC₁₀H₁₃NODegradationReductive or photolytic stress
Ring-opened productse.g., N-(2-hydroxyethyl)-1-(4-fluorophenyl)ethan-1-amineDegradationHydrolytic (acid/base) stress
Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method.[11][12] By subjecting the API to conditions more severe than those encountered during storage, we can purposefully generate degradation products.[8] This ensures the analytical method can separate these degradants from the main peak and from each other, proving its specificity. The goal is to achieve 5-20% degradation of the API.[11]

cluster_stress Forced Degradation Protocol (ICH Q1A) API (S)-2-(4-fluorophenyl)morpholine (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 105°C, Solid State) API->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) API->Photo Analysis Analyze Stressed Samples by Developed HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Products (Peak Purity & Mass Balance) Analysis->Report

Caption: Workflow for Forced Degradation Studies.

  • Sample Preparation: Prepare a stock solution of (S)-2-(4-fluorophenyl)morpholine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 70°C.

    • Solid State: Place the solid API in an oven at 105°C. Periodically dissolve a sample for analysis.

  • Photolytic Degradation: Expose the solid API and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Evaluate peak purity using a photodiode array (PDA) detector and consider using mass spectrometry (MS) for mass balance assessment.[15]

Method Development for Achiral Impurities: RP-HPLC

A reversed-phase HPLC method is the workhorse for separating the API from its process-related and degradation impurities.[2][16] The goal is to achieve baseline resolution for all known impurities and any new peaks that appear during stress testing.

Rationale for Method Choices
  • Column: A C18 stationary phase is selected for its versatility and wide applicability in separating compounds of moderate polarity like (S)-2-(4-fluorophenyl)morpholine and its likely impurities.

  • Mobile Phase: A combination of a buffered aqueous phase (e.g., phosphate or formate buffer to control the ionization state of the basic morpholine nitrogen) and an organic modifier (acetonitrile or methanol) is used. Acetonitrile often provides better peak shape and lower UV cutoff.

  • Detection: A PDA detector is crucial for assessing peak purity and for selecting the optimal wavelength for quantification, typically at the absorption maximum of the API and its chromophoric impurities.

  • Gradient Elution: A gradient is preferred to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable run time.

Protocol 2: RP-HPLC Method Development and Optimization
  • Initial Scouting:

    • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: PDA, scan range 200-400 nm, monitor at 254 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Optimization:

    • Inject a mixture of the API and samples from the forced degradation studies that show significant degradation (e.g., the acid hydrolysis sample).

    • Adjust Gradient Slope: If peaks are clustered, flatten the gradient in that region to improve resolution.

    • Modify pH: Adjust the mobile phase pH (e.g., to 6.5) to alter the retention and selectivity of ionizable impurities.

    • Change Organic Modifier: If resolution is still poor, substitute acetonitrile with methanol or use a ternary mixture.

Table 2: Example of an Optimized RP-HPLC Method

ParameterCondition
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detector PDA at 260 nm
Injection Volume 5 µL
Gradient Program Time (min)
0
20
25
27
28
35

Note: This is an exemplary method and requires optimization for the specific impurity profile encountered.

Method Development for Chiral Impurity: Chiral HPLC

Separating enantiomers requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP).[17][18][19] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a wide range of chiral compounds.[20][21]

Rationale for Method Choices
  • Column Screening: The selection of the best CSP is largely empirical.[17] It is essential to screen a set of columns with different polysaccharide backbones (cellulose vs. amylose) and derivatizing groups (e.g., tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Mode: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes. Normal phase (e.g., hexane/ethanol) often provides the best selectivity for many compounds.[21]

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution by suppressing unwanted interactions with the silica support or the CSP.

Protocol 3: Chiral HPLC Method Development
  • Column Screening:

    • Screen at least two columns, for example:

      • Daicel Chiralpak IA (amylose-based)

      • Daicel Chiralcel OD-H (cellulose-based)

    • Prepare a solution of the racemic 2-(4-fluorophenyl)morpholine to ensure both peaks are present for development.

  • Mobile Phase Screening (Normal Phase):

    • Primary Solvents: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol.

    • Initial Isocratic Conditions: Start with a 90:10 (Hexane:Alcohol) mixture. If retention is too long, increase the alcohol content (e.g., 80:20). If too short, decrease it.

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 260 nm.

  • Optimization:

    • Once a column and solvent system show partial separation, fine-tune the alcohol percentage in small increments (e.g., ±2%).

    • If peak tailing is observed, add 0.1% diethylamine (for a basic compound) to the mobile phase.

    • Temperature can also be a powerful tool for optimizing selectivity; analyze at different temperatures (e.g., 15°C, 25°C, 40°C) as elution order can sometimes reverse.[21]

Table 3: Example of an Optimized Chiral HPLC Method

ParameterCondition
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector UV at 260 nm
Injection Volume 10 µL

Impurity Identification with Mass Spectrometry

For unknown impurities detected during forced degradation or batch analysis, structural elucidation is necessary. High-resolution tandem mass spectrometry (LC-MS/MS), using techniques like Time-of-Flight (TOF) or Orbitrap, is the definitive tool for this purpose.[5][7][22][23] It provides accurate mass measurements to determine elemental composition and fragmentation patterns to piece together the structure.[22]

Analytical Method Validation

Once developed, the analytical methods must be validated according to ICH Q2(R2) guidelines to prove they are fit for purpose.[1][4][6][24] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.

Validation Method Validation (ICH Q2 R2) Specificity Specificity (Discrimination in presence of impurities/degradants) Validation->Specificity Linearity Linearity (Proportionality of signal to concentration) Validation->Linearity Accuracy Accuracy (Closeness to true value, % Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Validation->Precision Range Range (Concentration interval for reliable results) Validation->Range Limits Detection & Quantitation Limits (LOD & LOQ) Validation->Limits Robustness Robustness (Resilience to small, deliberate variations) Validation->Robustness

Sources

Strategic Integration of the (S)-2-(4-fluorophenyl)morpholine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application: Central Nervous System (CNS) Therapeutics, Monoamine Transporter Inhibitors, and Library Generation

Introduction

The development of neurotherapeutics requires a delicate balance of physicochemical properties to ensure target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. The (S)-2-(4-fluorophenyl)morpholine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for designing drugs targeting neurological disorders [1]. This application note provides a comprehensive, field-tested guide to the rationale, synthesis, and biological validation of this critical pharmacophore.

Part 1: Pharmacophore Rationale & Physicochemical Profiling

The Causality Behind the Scaffold Design

Selecting the (S)-2-(4-fluorophenyl)morpholine core over traditional piperidine or unsubstituted phenyl rings is driven by three critical medicinal chemistry principles:

  • Metabolic Shielding (The Fluorine Effect): Unsubstituted phenyl rings are highly susceptible to CYP2D6 and CYP3A4-mediated para-hydroxylation, leading to rapid hepatic clearance. The bioisosteric replacement of the para-hydrogen with a highly electronegative fluorine atom (C-F bond energy ~115 kcal/mol) effectively blocks this metabolic liability, extending the drug's half-life [2].

  • Basicity and Permeability (The Morpholine Effect): The morpholine ring contains an oxygen atom that exerts an electron-withdrawing inductive effect. This lowers the pKa of the secondary amine to approximately 8.3–8.5 (compared to >9.5 for typical piperidines). Consequently, a significant fraction of the molecule remains un-ionized at physiological pH (7.4), enhancing passive diffusion across the BBB while retaining enough protonated species to form critical salt bridges with aspartate residues in monoamine transporters.

  • Stereospecificity: The (S)-enantiomer dictates the spatial vector of the subsequent N-alkyl substituents. This specific 3D geometry is strictly required for optimal binding within the highly chiral orthosteric pockets of CNS targets.

G A Unsubstituted Phenylmorpholine B CYP450 Para-Hydroxylation A->B C Rapid Hepatic Clearance B->C D (S)-2-(4-fluorophenyl)morpholine E C-F Bond Blocks Oxidation D->E F Sustained CNS Exposure E->F

Metabolic shielding mechanism of the para-fluoro substitution compared to unsubstituted analogs.

Comparative Data Summary

The table below illustrates the quantitative advantages of this scaffold in drug design.

Scaffold MotifpKa (Amine)LogP (Lipophilicity)CYP2D6 LiabilityBBB Permeability
Phenylpiperidine~9.82.1High (para-OH)Moderate
Phenylmorpholine~8.41.8High (para-OH)High
2-(4-fluorophenyl)morpholine ~8.3 2.3 Low (Blocked) Very High

Part 2: Synthetic Methodologies & Protocols

The following self-validating protocol outlines the synthesis of the scaffold via a morpholinone intermediate, followed by chiral resolution and stabilization as an oxalate salt [2].

Synthesis S1 4-Fluorophenacyl Bromide + Diethanolamine S2 5-(4-Fluorophenyl)morpholin-3-one S1->S2 Reflux, 6h S3 Racemic 2-(4-fluorophenyl)morpholine S2->S3 Reductive Cleavage S4 Chiral Resolution via (S)-Mandelic Acid S3->S4 Salt Formation S5 (S)-2-(4-fluorophenyl)morpholine (>99% ee) S4->S5 Recrystallization

Multi-step synthetic workflow and chiral resolution of (S)-2-(4-fluorophenyl)morpholine.

Protocol 1: Synthesis and Resolution of (S)-2-(4-fluorophenyl)morpholine

Step 1: Synthesis of the Morpholinone Intermediate

  • Causality: Diethanolamine acts as both the nucleophile and the cyclization partner, efficiently building the morpholine ring in a single pot.

  • Procedure: Dissolve 4-fluorophenacyl bromide (1.0 eq) and diethanolamine (2.5 eq) in anhydrous acetonitrile (10 mL per gram of bromide). Heat the mixture to reflux (~82 °C) and maintain for 6 hours. Cool the reaction to room temperature and concentrate under reduced pressure [2].

  • Validation: Monitor via LC-MS. The disappearance of the starting material and the appearance of the morpholinone intermediate ( m/z 196 [M+H]+) indicates completion.

Step 2: Reductive Cleavage to Racemic Free Base

  • Procedure: Dissolve the intermediate in THF and cool to 0 °C. Slowly add Borane-THF complex (2.0 eq). Reflux for 12 hours, then quench carefully with methanol. Concentrate and extract with ethyl acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude racemic free base.

Step 3: Chiral Resolution & Oxalate Salt Formation

  • Causality: Diastereomeric salt formation leverages differential solubility to isolate the strict (S)-enantiomer. The oxalate salt is preferred for long-term bench stability and crystallization [3].

  • Procedure: Dissolve the racemic free base in absolute ethanol (10 mL/g). Add (S)-mandelic acid (0.5 eq) to selectively precipitate the (S)-enantiomer. Filter and neutralize to recover the (S)-free base. To form the final stable salt, dissolve the (S)-free base in absolute ethanol and add oxalic acid (1.1 eq) dropwise. Stir at room temperature for 1 hour, then cool in an ice bath for 30 minutes to maximize precipitation [2].

  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). Target ee >99%.

Part 3: Library Generation & Biological Validation

Once the (S)-scaffold is isolated, it serves as the foundation for N-derivatization (e.g., reductive amination with various aldehydes or direct N-alkylation) to generate a library of candidate molecules targeting monoamine transporters (SERT, NET, DAT).

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

To validate the CNS efficacy of the synthesized derivatives, a high-throughput fluorescent uptake assay is employed.

Assay A1 N-Alkyl Derivatives A2 HEK293 Cells (SERT/NET/DAT) A1->A2 A3 Incubation with Fluorescent Substrate A2->A3 A4 Wash & Cell Lysis A3->A4 A5 Fluorescence Quantification (IC50) A4->A5

High-Throughput Screening (HTS) workflow for evaluating monoamine transporter inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human SERT, NET, or DAT in 96-well black, clear-bottom plates at a density of 40,000 cells/well. Incubate overnight at 37 °C in 5% CO₂.

  • Compound Treatment: Wash cells twice with assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Add the (S)-2-(4-fluorophenyl)morpholine derivatives at varying concentrations (10 pM to 10 µM) and pre-incubate for 30 minutes at 37 °C.

  • Substrate Uptake: Add a fluorescent monoamine mimetic substrate (e.g., ASP+ for NET/DAT, or a fluorescent serotonin analog for SERT) to each well. Incubate for exactly 15 minutes.

  • Causality of Timing: The 15-minute window ensures the uptake rate is measured in the linear phase, preventing artificial saturation which would skew IC₅₀ calculations.

  • Quantification: Terminate the reaction by washing rapidly three times with ice-cold assay buffer. Lyse the cells using 0.1% Triton X-100 and quantify intracellular fluorescence using a microplate reader (Ex/Em wavelengths specific to the fluorophore). Calculate IC₅₀ values using non-linear regression analysis.

References

Derivatization of (S)-2-(4-fluorophenyl)morpholine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of (S)-2-(4-fluorophenyl)morpholine for GC-MS Analysis

Introduction & Scientific Rationale

(S)-2-(4-fluorophenyl)morpholine is a chiral secondary amine that serves as a critical pharmacophore in drug development and neurochemical research. However, the direct analysis of secondary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The highly polar secondary amine (-NH) group facilitates intermolecular hydrogen bonding and interacts aggressively with active silanol groups on the GC column's stationary phase[1][2]. This interaction leads to poor analyte volatility, severe chromatographic peak tailing, and compromised detection limits[1].

To achieve high-fidelity chromatographic separation and sensitive quantification, chemical derivatization is required to mask the active hydrogen[2]. While silylation is frequently used for hydroxyl groups, acylation is the most robust and preferred method for secondary amines[3][4]. Specifically, trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) converts the polar morpholine into a stable, highly volatile N-trifluoroacetamide derivative[5][6]. This modification not only eliminates peak tailing but also introduces fluorine atoms that act as powerful fragmentation-directing groups, yielding highly diagnostic mass spectra in Electron Ionization (EI) mode[6].

Chemical Principles of Trifluoroacetylation

The derivatization of (S)-2-(4-fluorophenyl)morpholine with TFAA proceeds via a rapid nucleophilic acyl substitution. The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbonyl carbon of the anhydride. This reaction yields the target N-trifluoroacetyl derivative and one equivalent of trifluoroacetic acid (TFA) as a byproduct[3].

By replacing the amine proton with a perfluoroacyl group, the molecular weight of the analyte increases from 181.21 g/mol to 277.19 g/mol . This mass shift is highly advantageous in GC-MS, as it pushes the diagnostic fragment ions into a higher m/z range, effectively separating the analyte signal from low-mass background matrix noise[6][7].

Table 1: Analyte Properties Pre- and Post-Derivatization

PropertyUnderivatized (S)-2-(4-fluorophenyl)morpholineTFA-Derivatized AnalogCausality / Impact on GC-MS
Molecular Weight 181.21 g/mol 277.19 g/mol Shifts diagnostic ions away from low-mass matrix noise.
Active Hydrogens 1 (Secondary Amine)0 (Masked as Amide)Prevents adsorption onto column silanol sites[2].
Volatility Low (Prone to H-bonding)High (Fluorinated)Lowers boiling point, allowing elution at lower oven temperatures[8].
GC Peak Shape Broad, TailingSharp, SymmetricalImproves signal-to-noise (S/N) ratio and integration accuracy.

Experimental Workflow

Workflow N1 1. Sample Extraction (Alkalinization & LLE) N2 2. Solvent Evaporation (N2 Gas to Dryness) N1->N2 Isolate free base N3 3. Acylation Reaction (TFAA, 60°C, 30 min) N2->N3 Ensure anhydrous state N4 4. Acid Byproduct Removal (Evaporate Excess TFAA/TFA) N3->N4 Nucleophilic substitution N5 5. Reconstitution (Anhydrous Ethyl Acetate) N4->N5 Protect GC column N6 6. GC-MS Analysis (EI Mode, SIM/SCAN) N5->N6 Inject 1 µL

Workflow for the TFAA derivatization of (S)-2-(4-fluorophenyl)morpholine prior to GC-MS analysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; failure to achieve complete dryness at step 4.2 or 4.4 will result in visually detectable phase separation or immediate degradation of chromatographic resolution, alerting the analyst to a procedural failure.

Reagents and Materials
  • (S)-2-(4-fluorophenyl)morpholine standard.

  • Trifluoroacetic Anhydride (TFAA), analytical grade (≥99%).

  • Anhydrous Ethyl Acetate (Water content < 0.005%).

  • 2M Sodium Hydroxide (NaOH) aqueous solution.

  • High-purity Nitrogen gas (for evaporation).

  • Glass micro-reaction vials with PTFE-lined caps.

Sample Preparation & Extraction
  • Alkalinization: To 1 mL of the aqueous sample, add 100 µL of 2M NaOH. Causality: Adjusting the pH to >10 ensures the morpholine nitrogen is deprotonated (free-base form), which is required for both organic extraction and subsequent nucleophilic attack[1].

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation[1][5]. Transfer the upper organic layer to a clean glass reaction vial.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at room temperature[5]. Causality: Anhydrides are extremely moisture-sensitive. Any residual water will hydrolyze TFAA into TFA before it can react with the amine, quenching the derivatization[4].

Derivatization Reaction (Trifluoroacetylation)
  • Reagent Addition: To the completely dry residue, quickly add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 30 seconds, then incubate in a heating block at 60°C – 70°C for 30 minutes[5]. Causality: While primary amines may react at room temperature, the steric hindrance of the secondary morpholine ring necessitates thermal energy to drive the reaction to quantitative completion.

  • Cooling: Remove the vial and allow it to cool to room temperature before opening to prevent the loss of volatile derivatives.

Post-Reaction Processing (Critical Column-Protection Step)
  • Evaporation: Uncap the vial and evaporate the entire reaction mixture to complete dryness under a gentle stream of nitrogen. Causality: This step is mandatory. It volatilizes and removes unreacted TFAA and the highly corrosive TFA byproduct. Injecting these strong acids will rapidly strip the polysiloxane stationary phase of the GC column and foul the MS ion source[3][4].

  • Reconstitution: Reconstitute the dried, derivatized analyte in 100 µL of anhydrous ethyl acetate. Vortex to dissolve. The sample is now ready for injection[5].

GC-MS Analytical Parameters

To maximize the benefits of the derivatization, the GC-MS system must be configured to handle fluorinated amides.

Table 2: Optimized GC-MS Parameters for TFA-Derivatized Morpholines

ParameterSpecification / SettingCausality / Rationale
Column 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)A slightly polar phase provides optimal retention and separation for fluorinated amide derivatives[5][6].
Carrier Gas Helium (99.999%), 1.0 mL/min constant flowProvides optimal linear velocity and inertness for sensitive MS detection[5].
Injector 250°C, Splitless mode (1 µL injection)Ensures complete flash vaporization of the derivatized analyte without thermal degradation[5].
Oven Program 80°C (hold 1 min) → ramp 20°C/min to 280°C (hold 5 min)Rapidly elutes the reconstitution solvent, then sharply separates the target analyte from higher-boiling matrix interferences[5].
Ionization Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation; TFA derivatives yield strong diagnostic alpha-cleavage ions[5][6].
Acquisition SIM (Selected Ion Monitoring)Maximizes sensitivity for quantitation by monitoring specific high-mass fragments unique to the fluorinated morpholine[5][9].

Mechanistic Insights & Troubleshooting

  • Enantiomeric Resolution: It is important to note that standard TFAA derivatization improves volatility but does not separate the (S)- and (R)-enantiomers on a standard achiral HP-5MS column. If the specific (S)-enantiomeric purity must be verified, the analyst must either utilize a chiral stationary phase (e.g., cyclodextrin-based columns) or substitute TFAA with a chiral derivatizing agent, such as Mosher's acid chloride or (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, to form separable diastereomers[8][10].

  • Mass Spectrometry Fragmentation: During EI (70 eV), the addition of the trifluoroacetyl group dictates the fragmentation pathway. Analysts should expect prominent fragment ions resulting from α -cleavage adjacent to the amide nitrogen, splitting into the TFA imine species and fluorophenyl-substituted cations[6].

References

  • Colorado State University. GC Derivatization. [Link]

  • Kataoka, H. Derivatization of Amines for Gas Chromatography. Scribd.[Link]

  • Stiller, K., et al. Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines in Water Treatment in the Power Industry. D-NB.info.[Link]

  • Macherey-Nagel. Derivatization reagents for GC - Chromatography. MN-Net.[Link]

  • Husek, P., et al. Derivatization Methods in GC and GC/MS. IntechOpen.[Link]

  • Caban, M., et al. Fragmentation Pathways of Trifluoroacetyl Derivatives... by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Ruiz-Matute, A.I., et al. Derivatization of carbohydrates for GC and GC–MS analyses. Scribd. [Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

Sources

Application Notes and Protocols: Determination of the Functional Activity of (S)-2-(4-fluorophenyl)morpholine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylmorpholine Scaffold and its Significance in Neuropharmacology

The morpholine ring is a "privileged structure" in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and a wide spectrum of biological activities.[1][2] When fused with a phenyl group, the resulting phenylmorpholine scaffold gives rise to a class of compounds with significant activity within the central nervous system (CNS).[1] A primary mechanism of action for many phenylmorpholine derivatives is the modulation of monoamine transporters, which are responsible for the reuptake of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[3][4] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and are the targets of numerous therapeutic agents for conditions like depression, ADHD, and other psychiatric disorders.[4][5]

(S)-2-(4-fluorophenyl)morpholine belongs to this pharmacologically significant class of compounds. Its structural similarity to known monoamine reuptake inhibitors, such as Reboxetine, suggests its potential to interact with DAT, NET, and/or SERT.[6] Furthermore, some morpholine-containing drugs, like Moclobemide, are known inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[6]

This guide provides a comprehensive suite of cell-based assays to elucidate the functional activity of (S)-2-(4-fluorophenyl)morpholine. We will detail protocols for:

  • A High-Throughput Fluorescence-Based Monoamine Transporter Uptake Inhibition Assay to determine the compound's potency at inhibiting DAT, NET, and SERT.

  • A Radiotracer-Based Neurotransmitter Release Assay to differentiate between a reuptake inhibition and a substrate-releasing mechanism.

  • A Luminescence-Based Monoamine Oxidase (MAO) Inhibition Assay to assess any off-target activity on the primary enzymes responsible for neurotransmitter degradation.

These protocols are designed for researchers, scientists, and drug development professionals to robustly characterize the pharmacological profile of (S)-2-(4-fluorophenyl)morpholine and similar novel chemical entities.

Part 1: High-Throughput Monoamine Transporter Uptake Inhibition Assay

Principle of the Assay

This assay provides a rapid and sensitive method to screen for inhibitors of the dopamine, norepinephrine, and serotonin transporters without the need for radioactive materials.[7][8] The assay utilizes a fluorescent substrate that acts as a mimic for the natural monoamine neurotransmitters.[9] This substrate is actively transported into cells stably expressing the respective human monoamine transporter (hDAT, hNET, or hSERT). The accumulation of the fluorescent substrate inside the cells leads to a measurable increase in fluorescence intensity.[7] A co-applied masking dye quenches the fluorescence of the substrate in the extracellular medium, ensuring that only the internalized signal is detected.[7][8] If (S)-2-(4-fluorophenyl)morpholine is an inhibitor of a specific transporter, it will block the uptake of the fluorescent substrate, resulting in a dose-dependent decrease in the fluorescence signal. This allows for the determination of the compound's inhibitory potency (IC50).[7]

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into a 96-well black, clear-bottom plate p2 Incubate for 20-24 hours to allow for cell attachment and formation of a monolayer p1->p2 a2 Add compound dilutions to the cell plate and pre-incubate p2->a2 a1 Prepare serial dilutions of (S)-2-(4-fluorophenyl)morpholine and control inhibitors a1->a2 a3 Add fluorescent substrate with masking dye to initiate uptake a2->a3 a4 Incubate for 30-60 minutes at 37°C a3->a4 r1 Measure fluorescence intensity (bottom-read mode) a4->r1 r2 Plot fluorescence vs. compound concentration r1->r2 r3 Calculate IC50 values using non-linear regression r2->r3

Caption: Workflow for the fluorescence-based monoamine transporter uptake inhibition assay.

Detailed Protocol

Materials and Reagents:

  • HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

  • 96-well black, clear-bottom cell culture plates.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar). This kit contains the fluorescent substrate and masking dye.[7][8]

  • Assay Buffer (e.g., Krebs-Ringer-HEPES (KRH) buffer).

  • (S)-2-(4-fluorophenyl)morpholine.

  • Known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, Desipramine for hNET, and Fluoxetine for hSERT) for use as positive controls.

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the transporter-expressing HEK293 cells into 96-well black, clear-bottom plates at a density of 40,000–60,000 cells per well in 100 µL of culture medium.[9]

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to ensure a confluent cell monolayer.[9]

  • Compound Preparation:

    • Prepare a stock solution of (S)-2-(4-fluorophenyl)morpholine in DMSO.

    • Perform serial dilutions of the test compound and control inhibitors in Assay Buffer to achieve a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Assay Execution:

    • On the day of the assay, gently remove the culture medium from the cell plates.

    • Wash the cells once with 100 µL of room temperature Assay Buffer.[5]

    • Add 50 µL of the diluted (S)-2-(4-fluorophenyl)morpholine or control inhibitors to the appropriate wells. Include wells with Assay Buffer only (for 100% uptake) and wells with a high concentration of a known inhibitor (for non-specific uptake).

    • Pre-incubate the plate for 5-10 minutes at room temperature.[10]

  • Uptake Initiation and Measurement:

    • Prepare the fluorescent substrate working solution by diluting the stock with Assay Buffer containing the masking dye, as per the manufacturer's instructions.[7]

    • Initiate the uptake by adding 50 µL of the fluorescent substrate working solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[9]

    • Measure the fluorescence intensity using a microplate reader (e.g., Excitation ~485 nm, Emission ~525 nm, with bottom-read mode). The assay can be read in either endpoint or kinetic mode.[8]

Data Analysis and Presentation
  • Subtract the average fluorescence signal of the non-specific uptake wells from all other wells.

  • Normalize the data by setting the average signal from the "Assay Buffer only" wells to 100% activity.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for (S)-2-(4-fluorophenyl)morpholine at each transporter.

Table 1: Example Data for Monoamine Transporter Uptake Inhibition

CompoundTarget TransporterIC50 (nM)
(S)-2-(4-fluorophenyl)morpholine hDAT 150
(S)-2-(4-fluorophenyl)morpholine hNET 25
(S)-2-(4-fluorophenyl)morpholine hSERT >10,000
GBR 12909 (Control)hDAT5
Desipramine (Control)hNET2
Fluoxetine (Control)hSERT10

This is example data and does not represent actual experimental results.

Part 2: Neurotransmitter Release (Efflux) Assay

Principle of the Assay

This assay determines whether a compound induces reverse transport (efflux) of a neurotransmitter, a characteristic of releasing agents like amphetamine.[11][12] It is a critical secondary assay to distinguish between reuptake inhibitors, which simply block the transporter, and substrates, which are transported into the cell and cause the transporter to reverse its direction, releasing neurotransmitter into the synapse.[12] In this protocol, cells expressing the transporter of interest are pre-loaded with a radiolabeled substrate (e.g., [³H]Dopamine). After washing away the extracellular radiolabel, the cells are exposed to the test compound. If (S)-2-(4-fluorophenyl)morpholine is a releasing agent, it will induce the efflux of the pre-loaded [³H]Dopamine from the cells into the supernatant, which can then be quantified by scintillation counting.[11][13]

Signaling Pathway and Mechanism Diagram

G cluster_loading Substrate Loading cluster_release Efflux Induction l1 Extracellular [3H]Dopamine l2 DAT l1->l2 Uptake l3 Intracellular [3H]Dopamine l2->l3 r3 Intracellular [3H]Dopamine r1 Extracellular (S)-2-(4-F-phenyl)morpholine r2 DAT r1->r2 Substrate Binding r2->r3 Reverse Transport (Efflux) r4 Extracellular [3H]Dopamine r2->r4 r3->r2

Caption: Mechanism of transporter-mediated efflux (release).

Detailed Protocol

Materials and Reagents:

  • HEK293 cells stably expressing hDAT (or hNET).

  • 24-well cell culture plates.

  • Radiolabeled substrate: [³H]Dopamine (for hDAT) or [³H]Norepinephrine (for hNET).

  • Assay Buffer (e.g., KRH buffer).

  • (S)-2-(4-fluorophenyl)morpholine.

  • D-Amphetamine (positive control for release).

  • GBR 12909 (negative control, uptake inhibitor).

  • Scintillation vials and liquid scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Plating:

    • Plate hDAT-expressing cells in a 24-well plate at a density that ensures a confluent monolayer on the day of the experiment. Incubate overnight.

  • Substrate Loading:

    • Remove the culture medium and wash the cells twice with 200 µL of Assay Buffer.

    • Add 200 µL of Assay Buffer containing a low concentration of the radiolabeled substrate (e.g., 10 nM [³H]Dopamine).

    • Incubate for 20-30 minutes at 37°C to allow for uptake of the radiolabel.

  • Washing:

    • Aspirate the loading buffer and wash the cells rapidly four times with 500 µL of ice-cold Assay Buffer to remove all extracellular radioactivity.

  • Induction of Release:

    • Add 200 µL of Assay Buffer containing various concentrations of (S)-2-(4-fluorophenyl)morpholine, D-Amphetamine, GBR 12909, or vehicle (buffer only for basal release) to the wells.

    • Incubate for 15-20 minutes at 37°C.

  • Sample Collection and Lysis:

    • Carefully collect the supernatant (200 µL) from each well and transfer it to a scintillation vial. This contains the released radioactivity.

    • Add 500 µL of lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to the wells to lyse the cells.

    • After complete lysis, transfer the lysate to a separate scintillation vial. This represents the radioactivity remaining in the cells.

  • Quantification:

    • Add liquid scintillation cocktail to all vials and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Presentation
  • Calculate the total radioactivity for each well: Total CPM = CPM (supernatant) + CPM (lysate).

  • Calculate the percentage of release for each condition: % Release = [CPM (supernatant) / Total CPM] x 100.

  • Subtract the basal release (vehicle control) from all values.

  • Plot the percent release against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model to determine the EC50 value (the concentration that elicits 50% of the maximal release).

Table 2: Example Data for Neurotransmitter Release Assay

CompoundTarget TransporterMax Release (% of Total)EC50 (nM)
(S)-2-(4-fluorophenyl)morpholine hDAT < 5% N/A
(S)-2-(4-fluorophenyl)morpholine hNET < 5% N/A
D-Amphetamine (Control)hDAT45%80
GBR 12909 (Control)hDAT< 5%N/A

This is example data and does not represent actual experimental results. A significant % release would indicate the compound is a releasing agent.

Part 3: Monoamine Oxidase (MAO) Inhibition Assay

Principle of the Assay

This assay determines if (S)-2-(4-fluorophenyl)morpholine inhibits the activity of monoamine oxidase A (MAO-A) or B (MAO-B). MAO enzymes catalyze the oxidative deamination of monoamines, producing byproducts including hydrogen peroxide (H₂O₂).[14][15] This protocol uses a sensitive luminescent method where a luminogenic MAO substrate is converted by MAO into luciferin. A second reagent containing luciferase is then added, which reacts with the newly formed luciferin to produce a stable, glow-type luminescent signal.[16] The amount of light produced is directly proportional to MAO activity.[16] Inhibition of MAO by the test compound results in a decrease in the luminescent signal, allowing for the determination of its IC50 value.[16]

Enzymatic Reaction Diagram

G sub Luminogenic MAO Substrate mao MAO-A or MAO-B sub->mao luciferin Luciferin luciferase Luciferase (Detection Reagent) luciferin->luciferase inhibitor (S)-2-(4-F-phenyl)morpholine inhibitor->mao Inhibition mao->luciferin Reaction light Luminescent Signal luciferase->light Produces

Caption: Principle of the luminescent MAO-Glo™ assay.

Detailed Protocol

Materials and Reagents:

  • MAO-Glo™ Assay System (e.g., from Promega or similar). This kit includes the luminogenic substrate, MAO reaction buffers, and Luciferin Detection Reagent.[16]

  • Recombinant human MAO-A and MAO-B enzymes.

  • White, opaque 96-well assay plates.

  • (S)-2-(4-fluorophenyl)morpholine.

  • Known selective inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B) as positive controls.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare the luminogenic substrate and Luciferin Detection Reagent according to the manufacturer's protocol.

    • Prepare serial dilutions of (S)-2-(4-fluorophenyl)morpholine and control inhibitors in the appropriate MAO reaction buffer.

  • MAO Reaction:

    • In separate wells of a white, opaque 96-well plate, add the following:

      • MAO-A or MAO-B enzyme (diluted in buffer).

      • Test compound/inhibitor dilutions or buffer alone (for 100% activity control).

    • Pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the luminogenic MAO substrate to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add an equal volume of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[16]

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation
  • Subtract the background luminescence (wells with no enzyme).

  • Normalize the data, setting the "buffer only" control wells to 100% activity.

  • Plot the normalized percent activity against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value for (S)-2-(4-fluorophenyl)morpholine against both MAO-A and MAO-B.

Table 3: Example Data for MAO Inhibition Assay

CompoundTarget EnzymeIC50 (nM)
(S)-2-(4-fluorophenyl)morpholine MAO-A >25,000
(S)-2-(4-fluorophenyl)morpholine MAO-B >25,000
Clorgyline (Control)MAO-A8
Pargyline (Control)MAO-B95

This is example data and does not represent actual experimental results.

Conclusion

The suite of assays detailed in this application note provides a robust framework for characterizing the functional activity of (S)-2-(4-fluorophenyl)morpholine. By systematically evaluating its inhibitory effects on the key monoamine transporters (DAT, NET, SERT), determining its potential as a neurotransmitter releasing agent, and assessing its activity against MAO enzymes, researchers can build a comprehensive pharmacological profile. This multi-faceted approach is essential for understanding the compound's mechanism of action and guiding further drug development efforts.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • van der Velden, W. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Shelton, M. A., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 145–152. [Link]

  • van der Velden, W. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]

  • van der Velden, W. J., et al. (2023). Novel ways to investigate SLC transporter function for drug discovery – a case for the Norepinephrine transporter (NET/SLC6A2). American Chemical Society. [Link]

  • Shelton, M. A., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • Galli, A., & DeFelice, L. J. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.3. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Technical Data Sheet. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. PDF Catalogs. [Link]

  • Kivell, B. M., et al. (2002). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 33(2), 268-272. [Link]

  • Schicker, K., et al. (2012). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. BioIVT. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. Gifford Bioscience. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. [Link]

  • Patriarchi, T., et al. (2016). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Nature Methods, 13(11), 941–948. [Link]

  • Sundberg, M., et al. (2012). Assessment of dopamine transporter (DAT) function and cell surface expression. ResearchGate. [Link]

  • van der Velden, W. J., et al. (2023). Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors. ACS Publications. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs. [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Agilent. [Link]

  • Cheng, M. H., et al. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv. [Link]

  • Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(6), 2229-2244. [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays. INDIGO Biosciences. [Link]

  • Appretech Scientific Limited. (n.d.). (S)-2-(4-fluorophenyl)morpholine hydrochloride. Appretech Scientific Limited. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)morpholine HCl. PubChem. [Link]

  • Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 763955. [Link]

  • Schulte, L., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Patel, K., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry, 15(1), 23-45. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4321–4347. [Link]

Sources

Application Note: High-Affinity Radioligand Binding Assay for the Dopamine Transporter (DAT) Using [3H]WIN 35,428

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The dopamine transporter (DAT) is a critical transmembrane protein responsible for the reuptake of extracellular dopamine into the presynaptic terminal, terminating neurotransmission. It is a primary pharmacological target for psychostimulants (e.g., cocaine, amphetamines) and therapeutic agents for ADHD and depression.

Accurately quantifying compound affinity at DAT requires a robust, high-signal-to-noise assay. While [3H]cocaine can be used, its rapid dissociation rate (fast off-rate) often leads to significant signal loss during the washing steps of filtration assays. [3H]WIN 35,428 (also known as [3H]CFT) is a conformationally restricted fluorophenyl tropane analog of cocaine. It is the gold-standard radioligand for DAT because it binds to the exact same site as cocaine but exhibits a significantly higher affinity ( Kd​≈12 nM ) and a much slower dissociation rate[1]. Furthermore, [3H]WIN 35,428 provides a more accurate measurement of DAT density than structurally unrelated ligands like [3H]GBR 12,935[2].

Mechanism DAT Dopamine Transporter (DAT) DA Endogenous Dopamine DA->DAT Reuptake WIN [3H]WIN 35,428 Radioligand WIN->DAT High-Affinity Binding Signal Scintillation Signal WIN->Signal Quantifiable Beta Decay Inhibitor Test Compound (e.g., Rimcazole) Inhibitor->DAT Competitive Displacement Inhibitor->WIN Reduces Signal

Fig 1: Competitive binding dynamics of [3H]WIN 35,428 at the Dopamine Transporter (DAT).

Experimental Architecture & Self-Validating Design

To ensure scientific integrity, this protocol is designed as a self-validating system . Every assay plate must include:

  • Total Binding ( B0​ ) Wells: Measures the maximum binding of [3H]WIN 35,428 to the membrane preparation in the absence of any competitor[2].

  • Non-Specific Binding (NSB) Wells: Utilizes a saturating concentration of a known DAT inhibitor (e.g., 10 µM Cocaine or 10 µM Nomifensine) to block all specific DAT sites[3]. Any residual radioactive signal is background noise (ligand trapped in the filter or dissolved in membrane lipids).

  • Specific Binding: Calculated dynamically as (TotalBinding)−(NSB) .

Causality of Buffer and Environmental Choices
  • Sodium Dependence: DAT is a Na+/Cl− -dependent symporter. The inclusion of 120 mM NaCl in the binding buffer is strictly required to stabilize the high-affinity outward-facing conformation of the transporter that tropane analogs recognize[4].

  • Temperature Control (4°C): Transporters are highly dynamic. Incubating at 37°C can trigger substrate-induced internalization or proteolytic degradation. Conducting the assay at 4°C stabilizes the transporter in the membrane, prevents internalization, and drastically slows the radioligand off-rate, ensuring equilibrium is maintained during rapid filtration[2].

Workflow Membrane 1. Membrane Preparation (HEK293-hDAT or Striatum) Setup 2. Assay Setup (Buffer + Ligand + Compound) Membrane->Setup Incubation 3. Equilibrium Incubation (4°C for 120 mins) Setup->Incubation Filtration 4. Rapid Vacuum Filtration (GF/B Filters) Incubation->Filtration Wash 5. Ice-Cold Wash (Remove Unbound Ligand) Filtration->Wash Count 6. Scintillation Counting (Quantify Radioactivity) Wash->Count Analysis 7. Non-Linear Regression (Calculate IC50 & Ki) Count->Analysis

Fig 2: Step-by-step experimental workflow for the DAT radioligand binding assay.

Detailed Step-by-Step Methodology

Reagents and Materials
  • Biological Matrix: HEK293 cells stably expressing human DAT (hDAT), or dissected mammalian corpus striatum[4].

  • Radioligand: [3H]WIN 35,428 (Specific Activity: ~80-86 Ci/mmol)[1].

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[4].

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4].

  • Displacer (for NSB): 10 µM Cocaine or 10 µM Nomifensine[3].

  • Consumables: 96-well microplates, Whatman GF/B glass fiber filters, Scintillation fluid[4].

Membrane Preparation
  • Homogenize the tissue or harvested cells in ice-cold 0.32 M sucrose buffer to maintain osmotic balance and protect organelles[1].

  • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclear debris[1].

  • Transfer the supernatant and centrifuge at 30,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Resuspend the final membrane pellet in fresh Binding Buffer. Determine protein concentration using a standard BCA assay. Dilute to a working concentration of 20–50 µg of protein per 100 µL[4].

Assay Setup (Competitive Binding)

Set up the 96-well plate on ice. All conditions must be run in triplicate. For a final assay volume of 250 µL:

  • Add Buffer/Displacer: Add 50 µL of Binding Buffer to Total Binding wells. Add 50 µL of the displacer (e.g., 50 µM Cocaine to achieve a 10 µM final concentration) to the NSB wells[3].

  • Add Test Compounds: Add 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM) to the appropriate wells[4].

  • Add Radioligand: Add 50 µL of [3H]WIN 35,428 to all wells. The final concentration should be approximately 1–5 nM (near the Kd​ value to ensure sensitivity to competitive displacement)[2].

  • Initiate Binding: Add 100 µL of the prepared cell membrane suspension (20–50 µg protein) to all wells to start the reaction[4].

Incubation and Termination
  • Incubation: Seal the plate and incubate at 4°C for 120 minutes with gentle agitation. This duration ensures the binding reaction reaches thermodynamic equilibrium[3].

  • Filter Pre-treatment: While incubating, pre-soak the Whatman GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Insight: WIN 35,428 is highly lipophilic; PEI coats the glass fibers with a positive charge, repelling the ligand and drastically reducing non-specific background noise.

  • Filtration: Terminate the assay by rapidly filtering the plate contents through the pre-soaked GF/B filters using a cell harvester[4].

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer to flush away unbound radioligand[4].

Quantification
  • Transfer the filters into scintillation vials (or use a filter plate).

  • Add appropriate scintillation fluid and allow it to extract the radioactivity for at least 2 hours.

  • Quantify the bound radioactivity (Beta decay) using a liquid scintillation counter[4].

Data Presentation & Analysis

Mathematical Modeling

Convert the raw Counts Per Minute (CPM) to specific binding percentages. Plot the percentage of specific binding against the logarithm of the test compound concentration[4]. Determine the IC50​ using non-linear regression analysis (one-site competitive binding model).

Calculate the absolute inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation [4]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [3H]WIN 35,428 used in the assay, and Kd​ is its dissociation constant for DAT).

Reference Pharmacological Data

To validate the assay performance, reference compounds should yield affinities consistent with established literature. The table below summarizes expected quantitative data for DAT binding assays.

Compound / LigandTargetAssay TypeAffinity ( Kd​ or Ki​ )Source
[3H]WIN 35,428 DATSaturation Binding Kd​≈12.0±3.6 nM [1]
Rimcazole DATCompetitive Binding Ki​≈248 nM [4]
Analog SH3/24 DATCompetitive Binding Ki​≈14 nM [4]
Cocaine DATCompetitive Binding Ki​≈100−300 nM [5]

References

  • Selective Decreases in Amphetamine Self-Administration and Regulation of Dopamine Transporter Function in Diabetic Rats. Karger Publishers.[Link]

  • Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. PMC - NIH.[Link]

  • [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. PMC - NIH.[Link]

  • Isothiocyanate Derivatives of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-carbazole (Rimcazole): Irreversible Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Application Note: High-Throughput Screening of 2-Phenylmorpholine Libraries for Monoamine Transporter Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Focus: Assay design, high-throughput screening (HTS) workflows, and pharmacological validation of 2-phenylmorpholine derivatives.

Introduction & Pharmacological Context

The 2-phenylmorpholine scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. As the parent structure for clinical and investigational psychostimulants, anorectics, and antidepressants (e.g., phenmetrazine, phendimetrazine), 2-phenylmorpholine derivatives primarily exert their effects by modulating monoamine transporters[1]. Depending on the specific stereochemistry and ring substitutions, these compounds can act as monoamine reuptake inhibitors or releasing agents (MRAs) targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[2].

Recent advances in high-throughput medicinal chemistry (HTMC)—such as SuFEx-enabled library synthesis—have allowed researchers to rapidly generate thousands of 2-phenylmorpholine analogs overnight[3]. Screening these massive libraries requires a robust, self-validating high-throughput screening (HTS) platform capable of differentiating between subtle shifts in transporter selectivity, which dictate whether a compound exhibits therapeutic potential (e.g., for ADHD or obesity) or undesirable entactogenic/abuse liability[4].

MOA Compound 2-Phenylmorpholine Derivative Transporter Monoamine Transporter (DAT/NET/SERT) Compound->Transporter Inhibits/Reverses Synapse Synaptic Cleft (Increased Monoamines) Transporter->Synapse Prevents Reuptake Postsynaptic Postsynaptic Receptor Activation Synapse->Postsynaptic Modulates Signaling

Caption: Mechanism of Action: Monoamine Transporter Modulation by 2-Phenylmorpholines.

Rationale & Assay Design Causality

To screen a 2-phenylmorpholine library effectively, we must move away from low-throughput radiometric synaptosome assays for primary screening, reserving them strictly for secondary orthogonal validation.

The Causality Behind the Assay Choices:

  • Cellular Model: We utilize HEK293 cells stably transfected with human DAT, NET, or SERT. Why? Heterologous expression systems provide a homogenous, scalable background devoid of native competing transporters, ensuring that any observed inhibition is target-specific.

  • Detection Modality: A homogeneous fluorescence-based neurotransmitter uptake assay (e.g., using FFN200 or a proprietary fluorescent monoamine mimic) is employed. Why? Fluorescent substrates eliminate the radioactive waste, safety hazards, and licensing bottlenecks of 3 H-dopamine, enabling true 384-well or 1536-well scalability.

  • Plate Selection: 384-well black, clear-bottom plates. Why? The black walls prevent optical crosstalk (light scattering) between adjacent wells, while the clear bottom allows for bottom-reading fluorometry, which focuses the focal plane on the intracellular accumulation of the dye and minimizes background noise from the extracellular buffer.

Experimental Protocol: High-Throughput Fluorescence Uptake Assay

This protocol is designed as a self-validating system . It incorporates real-time statistical quality control to ensure that every screening plate run is mathematically reliable.

Materials Required
  • Cell Lines: HEK293-hDAT, HEK293-hNET, HEK293-hSERT.

  • Reagents: Fluorescent Monoamine Uptake Dye, Hank’s Balanced Salt Solution (HBSS) + 20 mM HEPES (pH 7.4).

  • Plates: 384-well black, clear-bottom microplates (e.g., Corning #3712).

  • Controls: Nomifensine (DAT/NET inhibitor), Fluoxetine (SERT inhibitor), 0.5% DMSO (Vehicle).

Step-by-Step Methodology

Step 1: Cell Plating (Day 1)

  • Harvest stably transfected HEK293 cells at 80% confluency.

  • Resuspend in assay medium and plate at a density of 15,000 cells/well in 20 µL volume into the 384-well plates.

  • Incubate overnight at 37°C, 5% CO 2​ to allow for cellular adherence and optimal transporter expression.

Step 2: Compound Preparation & Addition (Day 2)

  • Prepare the 2-phenylmorpholine library in a 384-well compound transfer plate. Dilute compounds in HBSS buffer to achieve a final screening concentration of 10 µM (for primary single-point screening) or a 10-point dose-response curve (for hit characterization).

  • Wash the cell plates twice with 40 µL/well of HBSS buffer using an automated washer, leaving 20 µL of buffer in each well.

  • Transfer 10 µL of the diluted compounds to the cell plates.

  • Causality Check (Pre-incubation): Incubate the plates for 30 minutes at 37°C. Why? This allows the 2-phenylmorpholine derivatives to reach thermodynamic equilibrium with the transporter binding sites before introducing the competitive fluorescent substrate, preventing false negatives.

Step 3: Substrate Addition & Kinetic Reading

  • Add 10 µL of the Fluorescent Monoamine Uptake Dye to all wells.

  • Immediately transfer the plate to a fluorescent microplate reader (e.g., Molecular Devices SpectraMax or PerkinElmer EnVision).

  • Read bottom fluorescence (Ex/Em = 440/520 nm) in kinetic mode every 2 minutes for 30 minutes. Calculate the initial velocity (V 0​ ) of dye uptake.

Step 4: System Validation & Quality Control (Self-Validation) Before analyzing the library hits, the assay's integrity must be validated using the Z'-factor equation:

Z′=1−∣μvehicle​−μinhibitor​∣3(σvehicle​+σinhibitor​)​
  • Acceptance Criteria: A plate is only valid if Z′≥0.6 . This mathematically proves that the assay window (difference between 100% uptake and 0% uptake) is robust enough to overcome standard deviation ( σ ) noise, ensuring trustworthy hit identification.

HTS_Workflow Lib Library Synthesis (SuFEx / Parallel) Plate 384-Well Assay Preparation Lib->Plate Screen Primary HTS (Fluorescence Uptake) Plate->Screen Zfactor QC: Z'-Factor > 0.6 (Self-Validation) Screen->Zfactor Hit Hit Identification (>50% Inhibition) Zfactor->Hit Valid Secondary Validation (Radioligand Binding) Hit->Valid

Caption: HTS Workflow for 2-Phenylmorpholine Libraries.

Data Presentation & Hit Characterization

Once primary hits are identified, they are subjected to dose-response screening to determine their half-maximal inhibitory concentration (IC 50​ ) or half-maximal effective concentration (EC 50​ ) for monoamine release.

The table below summarizes representative historical data for key 2-phenylmorpholine derivatives, illustrating how minor structural modifications (e.g., methylation, fluorination) drastically shift transporter selectivity profiles[1].

Table 1: Representative Monoamine Transporter Activity of 2-Phenylmorpholine Derivatives

CompoundStructural ModificationDAT EC 50​ (nM)NET EC 50​ (nM)SERT EC 50​ (nM)Primary Profile
2-Phenylmorpholine Parent Scaffold867920,260NDRA
Phenmetrazine 3-Methyl70 - 13129 - 50.4> 7,765NDRA
Phendimetrazine 3,4-Dimethyl> 10,000> 10,000> 100,000Prodrug
Pseudophenmetrazine (2RS,3SR)-3-Methyl> 10,000514> 10,000Weak NRI

Data Interpretation Note: The parent 2-phenylmorpholine is a potent Norepinephrine-Dopamine Releasing Agent (NDRA) with negligible SERT activity. Adding steric bulk (e.g., phendimetrazine) abolishes direct in vitro activity, functioning instead as an in vivo prodrug[1].

Conclusion

The successful high-throughput screening of 2-phenylmorpholine libraries hinges on the delicate balance between robust chemical synthesis[3] and highly controlled, self-validating biological assays. By utilizing homogenous fluorescent uptake assays in transfected cell lines, researchers can rapidly triage thousands of compounds, calculating precise Z'-factors to guarantee data integrity. Hits identified through this primary cascade can then confidently be advanced to secondary radioligand assays and behavioral models to develop the next generation of targeted CNS therapeutics[2].

References

  • Title: 2-Phenylmorpholine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source: nih.gov (PubMed) URL: [Link]

  • Title: Ultrapotent influenza hemagglutinin fusion inhibitors developed through SuFEx-enabled high-throughput medicinal chemistry Source: pnas.org URL: [Link]

  • Source: google.com (Google Patents)

Sources

Application Note: Experimental Design for Pharmacokinetic Studies of (S)-2-(4-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The morpholine ring is a highly privileged scaffold in central nervous system (CNS) drug discovery. Its balanced lipophilic–hydrophilic profile, spatial arrangement of weakly basic nitrogen and oxygen atoms, and lower pKa​ significantly enhance blood-brain barrier (BBB) permeability[1]. Specifically, (S)-2-(4-fluorophenyl)morpholine (often utilized as a hydrochloride salt, CAS 503860-58-0) serves as a critical chiral pharmacophore in the development of neurodegenerative therapeutics, monoamine oxidase (MAO) inhibitors, and antidepressant agents[2].

When designing pharmacokinetic (PK) studies for this compound or its direct derivatives, researchers must account for its specific metabolic liabilities. The para-fluoro substitution on the phenyl ring effectively blocks rapid cytochrome P450 (CYP)-mediated aromatic hydroxylation, thereby shifting the primary metabolic focus to the morpholine ring itself (e.g., CYP3A4-mediated oxidation)[1].

This application note provides a comprehensive, self-validating experimental protocol for evaluating the in vitro absorption, distribution, metabolism, and excretion (ADME) and in vivo pharmacokinetics of (S)-2-(4-fluorophenyl)morpholine.

In Vitro ADME Profiling: Establishing Metabolic Causality

Before initiating in vivo animal studies, it is imperative to establish the intrinsic clearance ( CLint​ ) of the compound. This prevents the unnecessary use of animals for compounds that may suffer from first-pass metabolism and helps establish the in vitro-in vivo correlation (IVIVC).

Protocol 2.1: Microsomal Metabolic Stability

Causality: Liver microsomes contain the primary CYP450 enzymes responsible for phase I metabolism. By tracking the disappearance of the parent compound over time, we can calculate the in vitro half-life ( t1/2​ ) and predict hepatic clearance.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or Sprague-Dawley rat liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and (S)-2-(4-fluorophenyl)morpholine (final concentration 1 µM). Keep the final organic solvent concentration (e.g., DMSO) below 0.1% to prevent enzyme inhibition.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Serial Sampling (Self-Validating Step): At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Note: The t=0 sample validates the initial concentration and extraction recovery.

  • Processing: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Study Design

To accurately determine absolute bioavailability ( F% ), clearance ( CL ), and volume of distribution ( Vd​ ), the study must employ both intravenous (IV) and per os (PO, oral) dosing routes.

G A 1. Animal Acclimation (Sprague-Dawley Rats) B 2. Dosing Cohorts IV (2 mg/kg) & PO (10 mg/kg) A->B C 3. Serial Blood Sampling (0.08 to 24 hours) B->C D 4. Plasma Processing (Protein Precipitation) C->D E 5. LC-MS/MS Analysis (FDA BMV Compliant) D->E F 6. NCA PK Modeling (Bioavailability & Clearance) E->F

Workflow for in vivo pharmacokinetic profiling of (S)-2-(4-fluorophenyl)morpholine.

Protocol 3.1: Animal Dosing and Sampling

Causality: Sprague-Dawley rats are the standard rodent model for PK studies due to well-characterized physiological parameters that scale reliably to humans.

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility and prevent embolism. Dose at 2 mg/kg.

    • PO Formulation: Suspend in 0.5% Methylcellulose / 0.1% Tween-80 in water. Dose at 10 mg/kg.

  • Administration: Administer the IV dose via the tail vein. Administer the PO dose via oral gavage.

  • Blood Collection: Collect 200 µL of blood via the jugular vein into K2​ EDTA tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Separation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection. Store plasma at -80°C until analysis.

Bioanalytical Method Validation (LC-MS/MS)

Regulatory compliance is critical. The bioanalytical method must be validated according to the FDA Bioanalytical Method Validation (BMV) Guidance (ICH M10)[3]. LC-MS/MS is the gold standard due to its unmatched sensitivity and selectivity for small molecules[4].

Protocol 4.1: Plasma Sample Preparation & LC-MS/MS

Causality: Protein precipitation (PPT) is chosen over liquid-liquid extraction (LLE) due to the highly polar nature of the morpholine ring, which can result in poor recovery in non-polar organic solvents.

Step-by-Step Methodology:

  • Calibration & QCs: Prepare an 8-point calibration curve (e.g., 1 to 1000 ng/mL) in blank rat plasma. Prepare Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

  • Extraction: To 50 µL of plasma (study sample, calibrator, or QC), add 150 µL of acetonitrile containing 50 ng/mL of the Internal Standard.

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for (S)-2-(4-fluorophenyl)morpholine (e.g., m/z 182.1 fragment ion).

Self-Validating Acceptance Criteria: According to FDA guidance, the Lower Limit of Quantification (LLOQ) must exhibit a signal-to-noise ratio of at least 5:1, with precision within ±20% and accuracy between 80-120% of the nominal value[4]. At least 75% of the non-zero calibration standards must meet acceptance criteria.

Data Presentation & Pharmacokinetic Modeling

Following bioanalysis, concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive key PK parameters. Because morpholine derivatives are highly targeted for CNS indications, understanding their multi-compartmental distribution (plasma vs. brain tissue) is vital.

PK_Model PO Extravascular Dose (PO) Central Central Compartment (Plasma/Blood) PO->Central Absorption (Ka) IV Intravascular Dose (IV) IV->Central Direct Input Peripheral Peripheral Compartment (Brain/CNS Tissue) Central->Peripheral Distribution (K12) Elimination Elimination (Hepatic/Renal) Central->Elimination Clearance (Kel) Peripheral->Central Redistribution (K21)

Two-compartment pharmacokinetic model illustrating distribution and elimination pathways.

Quantitative Data Summary

The following table summarizes the typical quantitative PK parameters expected for a small-molecule morpholine derivative exhibiting favorable drug-like properties in a rodent model.

Pharmacokinetic ParameterSymbolUnitsTypical Range (Morpholine Scaffold)Biological Significance
Maximum Concentration Cmax​ ng/mL400 – 800 (PO)Indicates peak systemic exposure and potential for acute toxicity.
Time to Maximum Conc. Tmax​ hours0.5 – 2.0Reflects the rapid absorption typical of low pKa​ basic amines.
Area Under the Curve AUC0−∞​ ng·h/mL1,500 – 4,000Total systemic exposure; used to calculate bioavailability.
Elimination Half-Life t1/2​ hours2.5 – 6.0Determines dosing frequency. Morpholines typically resist rapid clearance.
Systemic Clearance CL mL/min/kg15 – 35Evaluates hepatic/renal elimination efficiency against hepatic blood flow.
Volume of Distribution Vss​ L/kg2.0 – 5.0Values > 1.0 L/kg indicate extensive tissue and CNS penetration.
Absolute Bioavailability F %40 – 80%Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in enantioselective morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for enantioselective morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital chiral heterocycles. Morpholine scaffolds are central to numerous pharmaceuticals, making their efficient and stereocontrolled synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low reaction yield and suboptimal enantioselectivity.

Troubleshooting Guide: Low Yield & Enantioselectivity

This section addresses specific problems you may encounter during your experiments. The advice provided is grounded in established chemical principles and field-proven strategies to help you diagnose and resolve issues effectively.

Q1: My reaction yield is consistently low. What are the most probable causes?

Low yields in enantioselective morpholine synthesis can be attributed to several factors, ranging from reagent quality to reaction kinetics.[4] A systematic approach to troubleshooting is essential.

Initial Checks & Solutions:

  • Reagent and Solvent Purity: Impurities in starting materials, reagents, or solvents can act as catalyst poisons or participate in undesired side reactions, consuming your starting materials.[4][5]

    • Action: Ensure all substrates are purified before use (e.g., via chromatography or recrystallization). Use high-purity, anhydrous solvents, as many catalysts used in asymmetric synthesis are sensitive to moisture.[6]

  • Incomplete Reaction: The reaction may not be reaching completion within the allotted time.

    • Action: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.[4][7] However, be cautious, as higher temperatures can sometimes negatively impact enantioselectivity.[5]

  • Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants, catalysts, or other reagents can lead to incomplete conversion and the formation of byproducts.[4][8]

    • Action: Carefully re-verify all measurements and concentrations. It may be necessary to perform a stoichiometric optimization study.

  • Product Isolation Issues: Morpholine derivatives can sometimes be highly water-soluble, leading to significant product loss during aqueous workups.[4]

    • Action: If your product is water-soluble, minimize aqueous extractions or consider alternative purification methods like azeotropic distillation to remove water or crystallization.[4]

Advanced Troubleshooting:

  • Catalyst Deactivation: The chiral catalyst may be degrading or deactivating over the course of the reaction. This can be caused by impurities, thermal instability, or poisoning by side products.[5][9]

    • Action: If you suspect catalyst deactivation, try adding the catalyst in portions throughout the reaction. Also, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.

Below is a workflow to guide your troubleshooting process for low yield:

LowYield_Troubleshooting start Low Yield Observed check_purity Verify Purity of All Reagents & Solvents start->check_purity check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions check_stoichiometry Re-evaluate Stoichiometry check_conditions->check_stoichiometry monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_stoichiometry->monitor_reaction incomplete_rxn Incomplete Reaction? monitor_reaction->incomplete_rxn catalyst_issue Suspect Catalyst Deactivation? incomplete_rxn->catalyst_issue No optimize_conditions Optimize Time/Temp incomplete_rxn->optimize_conditions Yes add_catalyst_portions Add Catalyst in Portions catalyst_issue->add_catalyst_portions Yes isolation_issue Review Product Isolation Protocol catalyst_issue->isolation_issue No yield_improved Yield Improved optimize_conditions->yield_improved add_catalyst_portions->yield_improved high_water_solubility High Water Solubility? isolation_issue->high_water_solubility modify_workup Modify Workup (e.g., Azeotropic Distillation) high_water_solubility->modify_workup Yes high_water_solubility->yield_improved No modify_workup->yield_improved

Caption: Troubleshooting workflow for low reaction yield.

Q2: My enantiomeric excess (ee) is lower than expected. What are the primary factors to investigate?

Achieving high enantioselectivity is often a delicate balance of multiple factors. A low enantiomeric excess (ee) indicates that the desired stereochemical pathway is not being sufficiently favored.[10]

Key Factors Influencing Enantioselectivity:

  • Catalyst Integrity and Purity: The chiral catalyst is the heart of the enantioselective transformation. Its purity and structural integrity are paramount.[6]

    • Action: If you prepared the catalyst in-house, verify its structure and purity using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions. Running a control reaction with a substrate known to give high ee with your catalyst system can benchmark its performance.[6]

  • Reaction Temperature: Temperature is a critical parameter in asymmetric catalysis. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[6]

    • Action: Systematically screen a range of temperatures, starting from the literature-reported value and decreasing it incrementally.

  • Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state geometry, thereby affecting enantioselectivity.[6]

    • Action: Screen a variety of solvents, including both polar aprotic and nonpolar options.

  • Substrate Concentration: At high concentrations, factors like catalyst aggregation or the formation of off-cycle species can sometimes diminish enantioselectivity.[6]

    • Action: Investigate the effect of varying the substrate concentration. In some cases, more dilute conditions may be favorable.[6]

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation, effectively "diluting" your enantiomeric excess.[5] This is often more pronounced at higher temperatures.

    • Action: Lowering the reaction temperature can help to suppress the racemic background reaction.[5]

The following diagram illustrates the logical relationships between these factors and the resulting enantioselectivity:

Enantioselectivity_Factors cluster_catalyst Catalyst Factors cluster_conditions Reaction Conditions cluster_competing Competing Reactions catalyst_purity Purity & Integrity ee Enantiomeric Excess (ee) catalyst_purity->ee catalyst_loading Loading catalyst_loading->ee temperature Temperature temperature->ee solvent Solvent solvent->ee concentration Concentration concentration->ee background_rxn Racemic Background Reaction background_rxn->ee

Caption: Factors influencing enantiomeric excess (ee).

Q3: I'm observing significant side product formation. How can I improve reaction selectivity?

The formation of side products is a common challenge that directly impacts both yield and the ease of purification.

Strategies to Enhance Selectivity:

  • Temperature Control: As mentioned, temperature is a crucial factor. Running the reaction at a lower temperature can often minimize the rates of undesired side reactions.[4]

  • Milder Reaction Conditions: If applicable to your specific synthesis, consider using a weaker base or acid to avoid harsh conditions that might promote side reactions.[4]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of ligand can have a profound impact on selectivity. Screening different ligands may be necessary to find the optimal system for your substrate.

  • Protecting Groups: If your substrate contains functional groups that can participate in side reactions, consider using appropriate protecting groups.

The table below summarizes common issues and suggested solutions for both low yield and low enantioselectivity.

Problem Potential Cause Suggested Solution
Low Yield Inactive or impure reagents/catalyst.Verify the purity and activity of all starting materials and the catalyst.[5]
Insufficient reaction time or temperature.Increase reaction time and/or temperature; monitor progress via TLC or HPLC.[4][7]
Catalyst deactivation.Ensure anhydrous and inert conditions; consider adding the catalyst in portions.[5]
Product loss during workup.For water-soluble products, use alternative purification like crystallization or azeotropic distillation.[4]
Low Enantiomeric Excess (ee) Racemic background reaction.Lower the reaction temperature.[5]
Impure or degraded catalyst.Verify catalyst purity and structural integrity; use a fresh batch from a reputable source.[6]
Suboptimal solvent or temperature.Screen a range of solvents and systematically vary the temperature.[6]
Incorrect substrate concentration.Investigate the effect of dilution.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for enantioselective morpholine synthesis?

Several powerful strategies exist, often categorized by when the key stereocenter is formed.[1] A prominent approach involves the asymmetric hydrogenation of dehydromorpholine precursors.[1] Another effective method is the tandem sequential one-pot reaction involving hydroamination followed by an asymmetric transfer hydrogenation.[11][12][13]

Q2: How do I accurately determine the enantiomeric excess of my product?

The most common and reliable method for determining ee is through chiral High-Performance Liquid Chromatography (HPLC).[5][14] This technique separates the two enantiomers, and the ratio of their peak areas corresponds to the enantiomeric ratio.

Q3: Can the substrate itself limit the achievable yield and enantioselectivity?

Absolutely. The electronic and steric properties of the substrate can significantly impact the reaction's outcome. For example, in some metal-catalyzed reactions, electron-poor or sterically hindered substrates may exhibit lower reactivity or selectivity.[1][8] It's often beneficial to consult the literature for syntheses involving similar substrates to anticipate potential challenges.

Q4: My reaction worked well on a small scale, but the yield and ee dropped upon scale-up. What could be the reason?

Scale-up issues often relate to mass and heat transfer. Inefficient stirring or localized temperature gradients in a larger reactor can lead to increased side product formation and lower selectivity. Ensure that mixing is efficient and that the internal temperature is well-controlled throughout the larger reaction vessel.

Experimental Protocols

General Protocol for Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of a reaction product.[5]

  • Sample Preparation:

    • Take a small aliquot from the crude reaction mixture.

    • Pass the aliquot through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate/hexane mixture) to remove the catalyst and baseline-contaminating impurities.

    • Concentrate the filtered sample under reduced pressure.

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Select a chiral stationary phase column appropriate for your class of compound.

    • Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).

    • If separation is poor, systematically vary the mobile phase composition. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape.

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds. BenchChem Technical Support.
  • Song, L., et al. (2020). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. BenchChem Technical Support.
  • Stephenson, G. R. (2012). Principles of Asymmetric Synthesis, 2nd Ed. Elsevier.
  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.
  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine...
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(18), 4886–4889. [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Knowles, R. R., et al. (2023). Photocatalyst-Dependent Enantioselectivity in the Light-Driven Deracemization of Cyclic α-Aryl Ketones. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • IIP Series. (2022). ASYMMETRIC SYNTHESIS.
  • Indian Institute of Technology Guwahati. (n.d.). Concise Introduction to Asymmetric Synthesis.
  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • DU Chem. (n.d.). Asymmetric synthesis.
  • ResearchGate. (2025). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]

  • Chemistry Steps. (2022). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Idaho National Laboratory. (2022). Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass. [Link]

  • Anslyn, E. V., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 135(4), 1275–1281. [Link]

  • Bella, M., et al. (2013). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 78(5), 2036–2044. [Link]

  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. (2020, January 24). YouTube. [Link]

  • Melián-Cabrera, I., et al. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion: oxygen-assisted styrene synthesis at industrially-relevant conditions. Chemical Engineering Journal. [Link]

  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. [Link]

Sources

Technical Support Center: Overcoming Peak Tailing in Morpholine Derivative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of morpholine derivatives. Morpholines are cyclic secondary or tertiary amines, making them highly polar and basic. In reversed-phase liquid chromatography (RPLC), these properties often lead to severe peak tailing, which compromises resolution, sensitivity, and quantitative accuracy.

This guide provides a mechanistic understanding of peak tailing and field-proven, self-validating protocols to resolve it.

Diagnostic Workflow

Before adjusting your chemistry, you must isolate the root cause of the tailing. The following logical workflow is designed to prevent wasted time on mobile phase optimization when the issue may be hardware-related.

Troubleshooting Start Observe Peak Tailing (Morpholine Derivative) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the Neutral Peak Tail? Test->Decision Physical Physical Issue (System/Hardware) Decision->Physical  Yes Chemical Chemical Issue (Secondary Interactions) Decision->Chemical  No FixPhys Check Fittings, Tubing, & Column Void Physical->FixPhys FixChem Optimize Mobile Phase (pH, TEA) or Column Chemical->FixChem

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why do morpholine derivatives exhibit severe peak tailing on standard C18 columns? A1: Peak tailing arises when there is more than one retention mechanism at play[1]. While the primary mechanism in RPLC is hydrophobic interaction with the C18 ligand, basic analytes like morpholine derivatives undergo secondary polar and ion-exchange interactions with residual, unbonded silanol groups (Si-O⁻) on the silica surface[2]. At mid-pH levels, these silanols are deprotonated and strongly attract the positively charged amine group of the morpholine ring. This strong, heterogeneous binding causes the analyte molecules to elute at different rates, stretching the trailing edge of the peak[1].

Q2: How can I definitively determine if my tailing is caused by column chemistry or a system hardware issue? A2: You must isolate the variables. To differentiate between a physical plumbing issue (like a column void or excessive extra-column volume) and a chemical acid-base interaction, inject a neutral, non-ionizable compound such as toluene or uracil[3]. Because neutral compounds cannot undergo ion-exchange interactions with silanols, they should elute as perfectly symmetrical Gaussian peaks. If the neutral compound tails, you have a physical system issue (e.g., poorly seated fittings, dead volume). If the neutral compound is symmetrical but your morpholine derivative tails, the issue is entirely chemical[3].

Q3: What mobile phase modifications are most effective for suppressing silanol interactions with morpholine? A3: There are two primary mobile phase strategies:

  • Low pH Suppression: Operating at a low pH (e.g., pH 2.5 using phosphate or formate buffers) protonates the residual silanols (Si-OH), neutralizing their negative charge and preventing ion exchange with the protonated morpholine[4].

  • Competing Bases: If low pH is insufficient or incompatible with your detector (e.g., MS), adding a competing base like triethylamine (TEA) at 5-30 mM can be highly effective. The TEA saturates the active silanol sites, acting as a sacrificial blocker so the morpholine derivative only interacts with the hydrophobic phase[4][5].

Q4: Are there specific column technologies that eliminate the need for mobile phase additives? A4: Yes. Modern Type B (ultra-pure) silicas with high-density endcapping significantly reduce silanol activity compared to older Type A silicas[4][6]. For extremely basic morpholine derivatives, consider Charged Surface Hybrid (CSH) columns or polar-embedded stationary phases. These columns maintain a slight positive surface charge at low pH, which electrostatically repels the basic morpholine analytes, yielding sharp, symmetrical peaks without the need for ion-pairing reagents or TEA[2][7].

Quantitative Comparison of Mitigation Strategies

The following table summarizes the expected impact of various chromatographic interventions on the USP Tailing Factor ( As​ ) for morpholine derivatives.

Mitigation StrategyMechanism of ActionTypical USP Tailing Factor ( As​ )ProsCons
Standard C18 (pH 7.0) Unsuppressed ion-exchange with deprotonated silanols2.0 - 3.5Simple mobile phase preparationSevere tailing, poor quantitation and resolution
Low pH Buffer (pH 2.5) Protonates silanols, neutralizing surface charge1.2 - 1.5MS compatible (if using volatile buffers like formate)Morpholine remains highly polar and may elute too early
Addition of 30 mM TEA Competitively blocks active silanol sites1.0 - 1.2Excellent peak symmetry, allows mid-pH operationCan reduce column lifetime, generally MS incompatible
Type B Silica / CSH Column Reduced silanol activity / Electrostatic repulsion1.0 - 1.1No additives required, robust method transferHigher initial column cost

Experimental Protocols

Protocol 1: System Diagnostic Test (The "Neutral Marker" Validation)

Objective: To definitively classify the root cause of peak tailing as either physical (system/column bed) or chemical (silanol interaction). This protocol is self-validating because the neutral marker acts as an internal control for system integrity.

Step-by-Step Methodology:

  • Preparation: Prepare a mixed standard containing your target morpholine derivative (50 µg/mL) and a neutral marker like Toluene (50 µg/mL) in the initial mobile phase conditions.

  • Equilibration: Flush the HPLC system and column with a standard reversed-phase mobile phase (e.g., 50:50 Water:Acetonitrile, no additives) until the baseline is stable.

  • Injection & Analysis: Inject 5 µL of the mixed standard and run an isocratic elution.

  • Data Evaluation & Causality Check: Calculate the USP Tailing Factor ( As​ ) for both peaks at 5% peak height.

    • If As​ (Toluene) > 1.2: The system has a physical defect. Inspect all PEEK tubing connections for dead volume, ensure the column is properly seated, and consider replacing the column frit[3].

    • If As​ (Toluene) ≤ 1.2 but As​ (Morpholine) > 1.5: The hardware is validated as intact. Proceed to Protocol 2, as the issue is confirmed to be chemical secondary interactions[3].

Protocol 2: Mobile Phase Optimization via Competing Amine Addition

Objective: To suppress secondary silanol interactions using a competing base when analyzing morpholine derivatives on legacy silica columns. The success of this protocol is validated by a measurable drop in the target analyte's tailing factor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate aqueous buffer.

  • Additive Integration: Add Triethylamine (TEA) to the buffer to achieve a final concentration of 10 mM (approximately 1.4 mL TEA per 1 Liter of buffer)[4].

  • pH Adjustment: Adjust the pH of the aqueous buffer to 7.0 using dilute phosphoric acid. Scientific Rationale: At pH 7.0, TEA is fully protonated and highly active as a silanol blocker. The morpholine derivative is also protonated, ensuring the TEA effectively outcompetes the analyte for active sites[5].

  • Chromatography: Run the method using a suitable organic modifier (e.g., Acetonitrile) under isocratic or gradient conditions.

  • Validation: Monitor the morpholine peak. The tailing factor should drop below 1.2. Note: Flush the system thoroughly with 50:50 Water:Methanol after use, as TEA can accelerate the hydrolysis of silica stationary phases over prolonged periods[4].

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex - 4

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - 2

  • Peak Tailing in HPLC - Element Lab Solutions - 1

  • A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate - Frontiers - 5

  • Why Do Peaks Tail? - ResearchGate - 6

  • HPLC Peak Tailing - Axion Labs - 3

  • Atomistic Details of Peptide Reversed-Phase Liquid Chromatography from Molecular Dynamics Simulations - Analytical Chemistry (ACS Publications) - 7

Sources

Technical Support Center: Optimizing Storage & Stability for (S)-2-(4-fluorophenyl)morpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a chiral building block and active pharmaceutical ingredient (API) intermediate, (S)-2-(4-fluorophenyl)morpholine HCl presents unique handling challenges. While the 4-fluorophenyl moiety provides robust metabolic and thermodynamic stability, the saturated 1,4-oxazinane (morpholine) ring and the hydrochloride salt form introduce specific physicochemical liabilities.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the mechanistic causality behind degradation, offering self-validating protocols to ensure the long-term integrity of your compound.

Core Physicochemical Liabilities & Diagnostic FAQs

To stabilize a molecule, you must first understand how it degrades. The secondary amine at the 4-position of the morpholine ring is a prime target for oxidative degradation, while the highly polar HCl lattice acts as a moisture sink.

Q1: Why does my (S)-2-(4-fluorophenyl)morpholine HCl powder clump or transition into a sticky paste over time? Causality: This is a classic manifestation of deliquescence driven by the hygroscopicity of the hydrochloride salt[1]. The protonated secondary amine and the chloride counterion form a highly polar crystal lattice. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, water vapor condenses within the capillary spaces of the powder bed. This absorbed moisture dissolves the crystal surface, collapsing the crystalline lattice into an amorphous paste or a saturated solution[2].

Q2: What are the regulatory-aligned long-term storage conditions for this compound? Causality: To prevent both thermodynamic phase changes and kinetic degradation, storage must adhere to ICH Q1A(R2) guidelines[3]. The optimal long-term baseline is 25°C ± 2°C / 60% RH ± 5% RH [4]. However, because this specific HCl salt is highly susceptible to moisture, the micro-environment within the primary packaging must be aggressively controlled. We recommend storing the material in tightly sealed amber glass vials, backfilled with Argon or Nitrogen, and placed inside a secondary container with silica desiccants.

Q3: Can the morpholine ring degrade if exposed to ambient light or air? Causality: Yes. The secondary amine in the morpholine ring is vulnerable to oxidative ring cleavage[5]. Exposure to atmospheric oxygen, especially when catalyzed by UV/visible light (photocatalysis) or trace transition metals, leads to the formation of N-hydroxymorpholine intermediates[6]. Subsequent hydrolysis of these carbon-centered radicals cleaves the ring, yielding open-chain degradants such as ethanolamine derivatives, glycolic acid, and formaldehyde[5].

Intervention & Troubleshooting Guide

Issue 1: Unexplained Shifts in Chromatographic Purity (Appearance of Polar Degradants)
  • Mechanistic Root Cause: Oxidative ring cleavage or moisture-driven hydrolysis. If your HPLC chromatogram shows new, highly polar peaks eluting near the void volume, the morpholine ring has likely opened.

  • Troubleshooting Action:

    • Audit your container closure system. Ensure you are using amber vials to block photolytic initiation.

    • Implement an inert gas purge (Argon is heavier than Nitrogen and provides a superior blanket) before sealing the vial.

    • Verify that your HPLC method is stability-indicating. Polar degradants like formaldehyde or small organic acids may not absorb well at standard UV wavelengths (e.g., 254 nm) and might require ELSD or MS detection[5].

Issue 2: Inconsistent Weighing Results and Poor Flowability During Formulation
  • Mechanistic Root Cause: Sub-visible moisture uptake. Even before visible caking occurs, hygroscopic salts absorb enough water to create liquid bridges between particles, increasing mass and ruining powder rheology.

  • Troubleshooting Action:

    • Never open cold-storage vials immediately upon removal from the refrigerator/freezer. Causality: Opening a cold vial in a humid lab causes immediate condensation of atmospheric water directly onto the API. Allow the vial to equilibrate to room temperature for at least 60 minutes.

    • Handle the powder exclusively in a controlled environment, such as a glove box or a dehumidified weighing station maintained at < 30% RH[2].

Quantitative Stability Parameters

The following table summarizes the ICH Q1A(R2) stability testing conditions and the European Pharmacopoeia (Ph. Eur.) criteria for evaluating the hygroscopicity of API salts.

Parameter / GuidelineTemperature (°C)Relative Humidity (RH)Minimum DurationTesting Frequency
ICH Long-Term 25 ± 2°C60% ± 5%12 Months0, 3, 6, 9, 12 months[4]
ICH Accelerated 40 ± 2°C75% ± 5%6 Months0, 3, 6 months[4]
ICH Stress (Thermal) 50°C, 60°CAmbient1 - 3 MonthsBi-weekly
Ph. Eur. Slightly Hygroscopic 25°C80%24 HoursMass increase: 0.2% - 2.0%
Ph. Eur. Hygroscopic 25°C80%24 HoursMass increase: 2.0% - 15.0%

Self-Validating Experimental Protocols

To engineer a robust storage strategy, you must empirically define the failure points of your specific batch of (S)-2-(4-fluorophenyl)morpholine HCl. Do not rely on generic data; use the following self-validating methodologies.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the Critical Relative Humidity (CRH) to dictate handling conditions.

  • Causality: Static desiccator tests are prone to user error and cannot capture real-time sorption kinetics. DVS uses a microbalance to continuously measure mass changes as the sample is exposed to a programmed humidity gradient, allowing you to pinpoint the exact RH where deliquescence begins.

  • Step-by-Step:

    • Load 10–20 mg of the API into the DVS sample pan.

    • Equilibrate the sample at 0% RH (using dry N2) at 25°C until the mass change is < 0.002% per minute. (This establishes the true dry mass).

    • Program a sorption cycle: Increase RH from 0% to 90% in 10% increments. Hold at each step until mass equilibrium is reached.

    • Program a desorption cycle: Decrease RH from 90% back to 0% in 10% increments.

  • Self-Validation Checkpoint (The Hysteresis Loop): Overlay the sorption and desorption curves. If the desorption curve perfectly tracks the sorption curve back to the original baseline, the moisture uptake was purely surface adsorption (reversible). If a massive gap (hysteresis) exists and the mass does not return to baseline at 0% RH, you have validated that an irreversible phase change (e.g., hydrate formation or amorphous collapse) occurred.

Protocol B: Mass-Balanced Forced Degradation (Stress Testing)

Objective: Validate that your analytical method can detect all degradation products of the morpholine ring.

  • Causality: By artificially accelerating degradation, you ensure that your HPLC method can resolve the parent peak from its degradants. If the method isn't stability-indicating, your long-term storage data is meaningless.

  • Step-by-Step:

    • Oxidative Stress: Dissolve the API in a diluent and add 3% H2O2. Stir at room temperature for 24 hours.

    • Thermal/Hydrolytic Stress: Expose the solid API to 60°C / 75% RH for 14 days.

    • Photolytic Stress: Expose the solid API to 1.2 million lux hours and 200 watt hours/m² of near-UV energy (per ICH Q1B).

    • Analyze all stressed samples via HPLC-UV/MS.

  • Self-Validation Checkpoint (Mass Balance): Calculate the mass balance. The sum of the area of the parent peak plus the area of all degradant peaks must equal the area of the unstressed control peak (± 5%). If the mass balance falls below 95%, you have validated a critical analytical failure: degradants are either volatile (e.g., formaldehyde escaping) or lack a UV chromophore, dictating an immediate switch to a different detector (e.g., MS or CAD).

Workflow Visualization: Handling Hygroscopic HCl Salts

The following decision tree maps the logical handling and storage workflow based on ambient conditions and degradation pathways.

G A API: (S)-2-(4-fluorophenyl) morpholine HCl B Ambient RH > 40%? A->B C Glove Box Handling (RH < 10%, N2 Purge) B->C Yes D Standard Bench Handling (Rapid Weighing) B->D No F Long-Term Storage (25°C / 60% RH) C->F E Moisture Uptake & Deliquescence D->E Prolonged Exposure D->F G Oxidative Ring Cleavage (Photolytic/O2) F->G Light/Air Ingress H Amber Vial + Desiccant + Argon Seal F->H Optimal Protection

Caption: Workflow for handling and storing hygroscopic (S)-2-(4-fluorophenyl)morpholine HCl.

References

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • BenchChem. Degradation pathways of Morpholine laurate under harsh environmental conditions.
  • PubMed / NIH.
  • Pharxmon Consulting. Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt.
  • BenchChem. Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.

Sources

Troubleshooting inconsistent results in dopamine uptake inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

[label="Low S/N Ratio?", fillcolor="#4285F4", fontcolor

Diagnostic workflow for resolving common dopamine transporter assay anomalies.

II. Core Troubleshooting & Mechanistic FAQs

Q1: My homogeneous fluorescent uptake assay yields a poor Signal-to-Noise (S/N) ratio. How do I fix this? The Causality: Modern fluorescent assays, such as the 1 [1], rely on a delicate balance between a fluorescent substrate (like ASP+) and an extracellular masking dye. The masking dye is membrane-impermeable; it quenches fluorescence in the buffer but allows the substrate pumped inside the cell to fluoresce. If your cell viability is compromised, the cell membranes become permeable, allowing the masking dye to enter the intracellular space and quench your actual signal. Alternatively, if your cell density is too low, the extracellular volume overwhelms the system, leading to high background. The Fix:

  • Optimize Plating Density: Seed HEK293-hDAT cells at exactly 40,000–60,000 cells/well (96-well plate) or 12,500–20,000 cells/well (384-well plate) 20 hours prior to the assay. You must achieve a confluent, unbroken monolayer.

  • Check Viability: Ensure DMSO concentrations do not exceed 1% final volume, as higher concentrations will permeabilize the membrane to the masking dye.

Q2: I am seeing significant shifts in the IC50 values of reference inhibitors (e.g., GBR 12909, Nomifensine) across different runs. Why? The Causality: DAT transport kinetics are highly dependent on two variables: Temperature and Substrate Competition . DAT relies on the Na+/Cl− gradient to actively translocate dopamine. Running the assay at room temperature (22°C) versus physiological temperature (37°C) drastically alters the Vmax​ of the transporter. Furthermore, if your substrate concentration exceeds the Km​ of the transporter, you will artificially inflate the apparent IC50 of competitive inhibitors. The Fix: Pre-warm all buffers to 37°C and conduct the incubation in a temperature-controlled environment. Calculate the Km​ of your specific cell line and ensure your substrate concentration is strictly maintained at or below the Km​ to accurately measure competitive inhibition.

Q3: The well-to-well variability (CV) in my [3H]-Dopamine radioligand assay is >15%. How can I improve precision? The Causality: HEK293 cells, the standard heterologous expression system for hDAT, are notoriously weakly adherent. Radioligand assays require multiple wash steps to remove extracellular [3H]-Dopamine. Aspiration steps physically shear the cells from the well bottom, leading to artificially low and highly variable radioactive counts. The Fix:

  • Surface Chemistry: You must use Poly-D-Lysine (PDL) coated plates to anchor the cells [3].

  • Fluidics: Utilize a gentle plate washer with angled dispensing pins, and reduce aspiration speed. Never dispense wash buffer directly onto the cell monolayer; dispense against the well wall.

III. Mechanistic Pathway of DAT Transport & Inhibition

To troubleshoot effectively, you must understand the physical movement of the molecules in your assay.

DAT_Signaling Extra Extracellular Space (Substrate: ASP+ / DA) DAT Dopamine Transporter (SLC6A3) Extra->DAT Substrate Binding Intra Intracellular Space (Signal Accumulation) DAT->Intra Active Translocation (Na+/Cl- Dependent) Inhibitor DAT Inhibitor (e.g., Nomifensine) Inhibitor->DAT Competitive/Allosteric Blockade

Mechanistic pathway of DAT substrate translocation and pharmacological inhibition.

IV. Standardized & Self-Validating Methodologies

Do not treat protocols as mere recipes. Every step must be executed with an understanding of its physical consequence.

Protocol A: Homogeneous Live-Cell Fluorescent DAT Uptake Assay

Utilizing a fluorescent substrate analog (e.g., 2[2] or proprietary MD kit).

  • Cell Preparation: Seed HEK293-hDAT cells at 50,000 cells/well in a 96-well black-wall, clear-bottom PDL-coated plate. Incubate for 20-24 hours at 37°C, 5% CO2​ .

  • Compound Addition: Remove culture media gently. Add 100 µL of assay buffer (1X HBSS, 20 mM HEPES, pH 7.4) containing your test compounds.

  • Incubation: Incubate cells with compounds for 30 minutes at 37°C to allow for equilibrium binding.

  • Substrate Addition: Add 100 µL of the fluorescent substrate/masking dye mixture directly to the wells (No wash step required).

  • Kinetic Read: Immediately transfer to a bottom-read fluorescence microplate reader. Read kinetically for 30–60 minutes at 37°C.

Validation Checkpoint: A control well treated with 10 µM GBR 12909 (a potent DAT inhibitor) must yield a flat kinetic baseline equivalent to a cell-free well. If the signal rises, your masking dye has failed, or your cells are non-specifically taking up the dye.

Protocol B: Traditional [3H]-Dopamine Radioligand Uptake Assay

For highly sensitive, low-throughput validation [4].

  • Cell Preparation: Seed cells in a 24-well PDL-coated plate at 1×105 cells/well. Incubate for 48 hours.

  • Buffer Prep: Prepare Uptake Buffer (25 mM HEPES pH 7.4, 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2​ , 1.2 mM MgSO4​ , 5 mM D-glucose). Crucial Step: Add 1 mM L-ascorbic acid and 1 µM Ro 41-0960 (COMT inhibitor) to prevent the rapid oxidation and degradation of dopamine.

  • Equilibration: Wash cells once with 500 µL of pre-warmed (37°C) Uptake Buffer. Add 400 µL of Uptake Buffer containing test inhibitors and incubate for 15 minutes at 37°C.

  • Uptake Phase: Initiate uptake by adding 50 µL of ~90 nM [3H]-Dopamine. Incubate for exactly 10 minutes at 37°C.

  • Termination & Lysis: Terminate by washing twice with 500 µL of ice-cold Uptake Buffer (cold temperature instantly halts transporter kinetics). Lyse cells in 300 µL of 1% SDS for 1 hour.

  • Quantification: Transfer lysate to scintillation vials, add fluid, and count.

Validation Checkpoint: Total counts per minute (CPM) in vehicle-treated wells must be at least 5-fold higher than non-specific binding (NSB) wells treated with 10 µM Nomifensine.

V. Quantitative Data & Assay Parameter Synthesis

Use the following table to benchmark your internal assay performance against industry standards.

Assay ParameterFluorescent Substrate (ASP+ / Kit)Radioligand ([3H]-Dopamine)
Primary Readout Intracellular Fluorescence (Kinetic)Radioactive CPM (Endpoint)
Wash Requirement None (Homogeneous)Extensive (High risk of cell loss)
DMSO Tolerance ≤ 1.0% (Membrane integrity critical)≤ 2.0%
Typical S/N Ratio 3:1 to 5:110:1 to 20:1
Buffer Additives Masking DyeAscorbic Acid, COMT inhibitors
GBR 12909 IC50 ~10 - 30 nM~5 - 15 nM
Throughput Capacity High (384-well / 1536-well amenable)Low (24-well / 96-well)

VI. References

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices Official Documentation URL: [Link]

  • New method to visualize neurons with DAT in slices of rat VTA using fluorescent substrate for DAT, ASP+ Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation Source: PLOS One URL:[Link]

  • Surface Targeting of the Dopamine Transporter Involves Discrete Epitopes in the Distal C Terminus But Does Not Require Canonical PDZ Domain Interactions Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Technical Support Center: Method Validation for the Quantification of (S)-2-(4-fluorophenyl)morpholine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals validating analytical methods for the quantification of impurities in (S)-2-(4-fluorophenyl)morpholine. It offers a series of frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues encountered during experimentation, ensuring scientific integrity and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and types of impurities associated with (S)-2-(4-fluorophenyl)morpholine?

A1: Impurities in (S)-2-(4-fluorophenyl)morpholine, an active pharmaceutical ingredient (API), can originate from various stages of the manufacturing process and storage.[1][2] According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, these are broadly categorized as organic and inorganic impurities.[1][3]

  • Organic Impurities: These are the most common and can include:

    • Starting Materials and Intermediates: Unreacted precursors from the synthesis process.

    • By-products: Resulting from side reactions during synthesis.[3]

    • Degradation Products: Formed by the breakdown of the API over time due to factors like heat, light, or humidity.[4]

    • Reagents, Ligands, and Catalysts: Residual substances used during the manufacturing process.[3]

  • Enantiomeric Impurity: The unwanted (R)-enantiomer is a critical process-related impurity that must be controlled.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[1]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[5]

Q2: Which analytical technique is most suitable for quantifying the enantiomeric impurity in (S)-2-(4-fluorophenyl)morpholine?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for separating and quantifying enantiomers.[6] This is because enantiomers have identical physical and chemical properties in an achiral environment, making their separation on standard reversed-phase HPLC columns impossible.[7] Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[6][8]

Q3: What are the key validation parameters for a chiral HPLC method according to ICH Q2(R1) guidelines?

A3: The validation of a chiral HPLC method for quantifying impurities must demonstrate that it is fit for its intended purpose.[9] According to ICH Q2(R1), the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the main peak (the desired enantiomer), other impurities, and degradation products.[10][11]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies.[10][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision over a short interval with the same analyst, equipment, and reagents.[9]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

The following table summarizes typical acceptance criteria for these validation parameters for an impurity quantification method.

Validation ParameterTypical Acceptance Criteria
Specificity Baseline resolution (Rs > 1.7) between enantiomers and from any other peaks. Peak purity analysis should confirm no co-elution.[10]
Linearity (r²) ≥ 0.998[13]
Range From LOQ to 120% of the specification limit for the impurity.[9]
Accuracy (% Recovery) Typically 80-120% for impurities at the specification limit.[10]
Precision (%RSD) Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 10.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1[6]
Robustness No significant impact on resolution or quantitation when parameters like flow rate, temperature, and mobile phase composition are slightly varied.
Q4: How do I perform a forced degradation study, and why is it important for method validation?

A4: A forced degradation or stress testing study intentionally degrades the API under more severe conditions than accelerated stability testing.[14] This is crucial for developing and validating a stability-indicating analytical method. The objectives of a forced degradation study are to:

  • Identify potential degradation products.[14]

  • Elucidate degradation pathways.[15]

  • Demonstrate the specificity of the analytical method by showing that the API peak is resolved from all degradation product peaks.[16]

A typical forced degradation study involves exposing the API to the following conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature.[17]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[17]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[16]

  • Thermal Degradation: Heating the solid API at a temperature above the accelerated stability testing conditions.

  • Photolytic Degradation: Exposing the API to light of a specified wavelength.

The goal is to achieve 5-20% degradation of the API.[17]

Troubleshooting Guides

Issue 1: Poor Resolution Between Enantiomers

Q: My chiral HPLC method is showing poor resolution (Rs < 1.5) between the (S) and (R)-enantiomers. What steps can I take to improve the separation?

A: Poor enantiomeric resolution is a common challenge in chiral chromatography.[18] A systematic approach is needed to identify and address the root cause.

Troubleshooting Workflow for Poor Enantiomeric Resolution

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify System Suitability: First, ensure your HPLC system is performing correctly by injecting a system suitability standard.[19] If the resolution is poor even with the standard, the issue lies with the method or the column.

  • Optimize Temperature: In many cases, decreasing the column temperature can enhance chiral recognition and improve resolution.[18] Try reducing the temperature in 5°C increments.

  • Adjust Mobile Phase Composition: The selectivity of a chiral separation is highly sensitive to the mobile phase composition.[20]

    • Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane).

    • Reversed Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Additives: For basic compounds like morpholine derivatives, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[21]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, often leading to better resolution.

  • Consider a Different Chiral Stationary Phase (CSP): If optimization of the current method fails, the chosen CSP may not be suitable for this specific separation.[22] Screening different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is a common strategy in chiral method development.[21]

Issue 2: System Suitability Test Failure

Q: My system suitability test is failing for one or more parameters (e.g., resolution, tailing factor, repeatability). What should I do?

A: A system suitability test (SST) failure indicates that the chromatographic system is not operating within the validated parameters, and any data generated would be unreliable.[23][24] It is essential to halt the analysis and troubleshoot the system.[19]

Troubleshooting Workflow for SST Failure

Caption: Troubleshooting workflow for system suitability test failure.

Detailed Steps:

  • Peak Tailing (Tailing Factor > 2):

    • Column Contamination: Strongly retained compounds from previous injections can interact with the stationary phase and cause peak tailing. Flush the column with a strong solvent or consider replacing it.

    • pH Mismatch: Ensure the pH of the sample diluent is compatible with the mobile phase to avoid on-column peak distortion.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.[18]

  • Poor Repeatability (%RSD of peak areas is high):

    • Air Bubbles: Air bubbles in the pump or detector can cause inconsistent flow rates and pressure fluctuations, leading to poor repeatability. Degas the mobile phase and prime the pump.

    • System Leaks: Check for leaks at all fittings and connections, as these can also cause flow rate inconsistencies.

    • Autosampler Issues: A malfunctioning autosampler may not be injecting a consistent volume. Perform a manual injection to see if the problem persists.

Issue 3: Extraneous or "Ghost" Peaks in the Chromatogram

Q: I am observing unexpected peaks in my chromatogram, even in blank injections. What could be the source of this contamination?

A: Ghost peaks are a common problem in HPLC and can originate from several sources. A systematic investigation is required to identify and eliminate the source of contamination.

Troubleshooting Protocol for Ghost Peaks:

  • Isolate the Source:

    • Run a blank gradient (no injection). If the ghost peaks are still present, the source is likely the mobile phase or the HPLC system itself.

    • If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, the solvent is contaminated.

    • If the solvent blank is also clean, the issue is most likely carryover from the autosampler.[18]

  • Address Mobile Phase Contamination:

    • Use freshly prepared mobile phase with HPLC-grade solvents and high-purity water.

    • Filter all aqueous buffers before use.

    • Ensure mobile phase reservoirs are clean.

  • Minimize Autosampler Carryover:

    • Optimize the needle wash procedure. Use a wash solvent that is strong enough to completely dissolve the analyte.

    • Increase the volume of the needle wash between injections.

Experimental Protocols

Protocol 1: System Suitability Test

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a system suitability solution containing (S)-2-(4-fluorophenyl)morpholine and a small, known amount of the (R)-enantiomer (e.g., at the specification limit).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the system suitability solution.

  • Calculate the following parameters from the resulting chromatograms:

    • Resolution (Rs): The resolution between the (S) and (R)-enantiomer peaks.

    • Tailing Factor (T): For both enantiomer peaks.

    • Repeatability: The relative standard deviation (%RSD) of the peak areas for both enantiomers.

    • Theoretical Plates (N): A measure of column efficiency.

  • Compare the calculated values to the pre-defined acceptance criteria in the analytical method. The system is deemed suitable for analysis only if all criteria are met.

Protocol 2: Accuracy by Spike-Recovery

Objective: To determine the accuracy of the method for quantifying the enantiomeric impurity.

Procedure:

  • Prepare a stock solution of the (R)-enantiomer impurity.

  • Prepare a series of samples by spiking the (S)-2-(4-fluorophenyl)morpholine API with known amounts of the (R)-enantiomer stock solution. The concentration levels should typically span 50%, 100%, and 150% of the target specification limit for the chiral impurity.[10]

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the validated chiral HPLC method.

  • Calculate the percent recovery for each sample using the following formula:

    % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • The mean percent recovery should fall within the acceptance criteria (e.g., 80-120%).

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • LCGC. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]

  • USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USPBPEP. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. USP. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • GM Binder. (n.d.). Usp 1225 validation of compendial procedures pdf. GM Binder. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. [Link]

  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • European Medicines Agency. (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. Lab Manager. [Link]

  • Journal of Pharmaceutical Research International. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Journal of Pharmaceutical Research International. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • LCGC International. (2023). Enantiomer Separations. LCGC International. [Link]

  • BioProcess International. (2023). Detection and Quantitation of Process-Related Impurities. BioProcess International. [Link]

  • Pharmaffiliates. (n.d.). Linezolid-impurities. Pharmaffiliates. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of (S)-2-(4-Fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-2-(4-fluorophenyl)morpholine . This chiral morpholine derivative is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of CNS-active pharmaceuticals and advanced agrochemicals. Because the stereocenter at the C2 position dictates downstream pharmacological efficacy, controlling both the chemical yield and the enantiomeric excess (ee%) is critical.

This guide provides drug development professionals and synthetic chemists with an in-depth mechanistic overview, self-validating protocols, and troubleshooting matrices focused on how raw material quality impacts the final Active Pharmaceutical Ingredient (API).

Mechanistic Overview & Synthetic Pathway

The most robust and industrially scalable route to (S)-2-(4-fluorophenyl)morpholine involves a four-step sequence: amination, reduction, cyclization, and chiral resolution. The process begins with 4-fluorophenacyl bromide , which undergoes bimolecular nucleophilic substitution (S_N2) with 2-aminoethanol . The resulting amino ketone is reduced to an amino alcohol, which is then subjected to acid-catalyzed intramolecular cyclization to form the morpholine ring. Finally, a classical chiral resolution using D-(-)-tartaric acid isolates the (S)-enantiomer.

SynthesisPathway A 4-Fluorophenacyl Bromide C Amino Ketone Intermediate A->C + B B 2-Aminoethanol (Amination) E Amino Alcohol Intermediate C->E + D D NaBH4 (Reduction) G Racemic 2-(4-Fluorophenyl) morpholine E->G + F F H2SO4 (Cyclization) I (S)-2-(4-Fluorophenyl) morpholine G->I + H H D-(-)-Tartaric Acid (Chiral Resolution)

Caption: Synthetic pathway for (S)-2-(4-fluorophenyl)morpholine via amination, reduction, and resolution.

Troubleshooting Guides & FAQs: Impact of Raw Material Quality

The quality of your starting materials directly dictates the impurity profile of the final salt [1]. Below are the most common issues reported by process chemists.

Q1: Why is my amination step yielding high levels of dimerized or hydrolyzed byproducts? A1: This is almost always traced back to the moisture content and stoichiometry of the 2-aminoethanol . If the moisture content exceeds 0.1%, water outcompetes the amine as a nucleophile, hydrolyzing the 4-fluorophenacyl bromide into 4-fluorophenacyl alcohol. Furthermore, 2-aminoethanol must be used in excess (typically 2.5 equivalents) to prevent the newly formed secondary amine from reacting with a second molecule of the bromide, which causes dimerization.

Q2: How do trace impurities in 4-fluorophenacyl bromide affect the final cyclization? A2: The purity of the starting halide is paramount. Des-fluoro impurities (unsubstituted phenacyl bromide) will carry through the entire synthesis, resulting in the formation of 2-phenylmorpholine. Because 2-phenylmorpholine and 2-(4-fluorophenyl)morpholine share nearly identical solubility profiles, the des-fluoro impurity cannot be easily purged during the final crystallization step. Always ensure your starting material is >99.0% pure via HPLC before initiating the batch.

Q3: My enantiomeric excess (ee%) for the (S)-isomer is plateauing at 85%. How do I fix this? A3: Chiral resolution relies on the thermodynamic solubility differences between diastereomeric salts. A plateau in ee% is usually caused by one of two factors:

  • Resolving Agent Purity: The optical purity of D-(-)-tartaric acid must be >99.5%. A non-linear effect occurs where even a 1% drop in the resolving agent's ee% drastically increases the solubility of the target (S)-salt, lowering your final ee%.

  • Solvent Ratio: The optimal solvent system is typically 95:5 Ethanol:Water. Too much water solubilizes both diastereomers (lowering yield), while anhydrous ethanol causes co-precipitation of the (R)-enantiomer (lowering ee%).

Troubleshooting Start Issue: Low ee% in Final Product Q1 Check Resolving Agent Optical Purity (>99% ee?) Start->Q1 A1_No Replace with high-purity D-(-)-Tartaric Acid Q1->A1_No No A1_Yes Check Solvent Ratio (EtOH:H2O) Q1->A1_Yes Yes Q2_No Adjust to optimal 95:5 EtOH:H2O A1_Yes->Q2_No Incorrect Q2_Yes Check Crystallization Cooling Rate A1_Yes->Q2_Yes Correct A3_No Implement controlled cooling (0.5°C/min) Q2_Yes->A3_No Too Fast A3_Yes Perform Recrystallization of Diastereomeric Salt Q2_Yes->A3_Yes Optimal

Caption: Troubleshooting decision tree for resolving low enantiomeric excess (ee%) issues.

Quantitative Data: Raw Material Impact Metrics

To maintain a self-validating quality system, adhere to the following raw material specifications. Deviations from these metrics will predictably alter the downstream CQAs (Critical Quality Attributes) of the morpholine hydrochloride or oxalate salts[2].

Raw MaterialCritical Quality Attribute (CQA)Deviation LimitDownstream ImpactRecommended Corrective Action
4-Fluorophenacyl Bromide HPLC Purity< 98.0%Formation of 2-phenylmorpholine (hard to purge)Reject batch; source >99.0% pure material.
2-Aminoethanol Moisture Content (KF)> 0.1%Hydrolysis to 4-fluorophenacyl alcoholDry over 3Å molecular sieves prior to use.
Sodium Borohydride (NaBH₄) Active Hydride Content< 95.0%Incomplete reduction; ketone carryoverTitrate batch before use; increase equivalents.
D-(-)-Tartaric Acid Optical Purity (ee%)< 99.5%Final (S)-isomer ee% drops below 95%Use strictly >99.5% ee resolving agent.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in analytical checkpoints to ensure causality and prevent the carryover of impurities into subsequent steps.

Protocol A: Amination and Reduction (One-Pot Sequence)

Objective: Synthesize 1-(4-fluorophenyl)-2-(2-hydroxyethylamino)ethanol.

  • Amination: Dissolve 4-fluorophenacyl bromide (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g). Cool the reactor to 0°C.

  • Add 2-aminoethanol (2.5 eq) dropwise over 30 minutes to maintain the internal temperature below 5°C. Stir for 2 hours.

  • Validation Check 1 (TLC): Spot the reaction mixture on silica gel (Eluent: EtOAc:Hexane 1:1). The starting bromide ( Rf​≈0.8 ) must completely disappear, replaced by the amino ketone ( Rf​≈0.4 ). Do not proceed to reduction until the bromide is fully consumed to prevent the formation of brominated alcohols.

  • Reduction: Evaporate the DCM under reduced pressure and redissolve the crude amino ketone in methanol (10 mL/g). Cool to 0°C.

  • Add NaBH₄ (1.5 eq) portion-wise. Stir for 1 hour at room temperature.

  • Validation Check 2 (LC-MS): Confirm the complete disappearance of the ketone mass and the appearance of the target amino alcohol mass ( [M+H]+=200.1 ).

  • Quench with 1M HCl to pH 7, concentrate, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the intermediate.

Protocol B: Acid-Catalyzed Cyclization

Objective: Synthesize racemic 2-(4-fluorophenyl)morpholine.

  • Cyclization: To the crude amino alcohol in a round-bottom flask, slowly add concentrated H₂SO₄ (5.0 eq) at 0°C.

  • Heat the mixture to 100°C for 4 hours.

  • Quench & Extraction: Cool the mixture to room temperature and pour it over crushed ice. Slowly basify to pH > 10 using 50% NaOH solution (exothermic). Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Validation Check 3 (NMR/GC-MS): Analyze the organic layer. The 1H NMR should show the disappearance of the primary alcohol and secondary amine protons, confirming the closure of the morpholine ring.

Protocol C: Chiral Resolution

Objective: Isolate (S)-2-(4-fluorophenyl)morpholine with >99% ee.

  • Salt Formation: Dissolve the racemic 2-(4-fluorophenyl)morpholine in a 95:5 mixture of Ethanol:Water (15 mL/g).

  • Add D-(-)-tartaric acid (1.0 eq) and heat the mixture to reflux until a clear solution is obtained.

  • Controlled Crystallization: Cool the reactor at a strict rate of 0.5°C/min down to 20°C. Rapid cooling traps the (R)-isomer in the crystal lattice.

  • Filter the resulting crystals and wash with cold absolute ethanol.

  • Validation Check 4 (Chiral HPLC): Free-base a small sample of the salt and analyze it via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane:IPA 90:10). The ee% must be >99.0%. If lower, perform a single recrystallization from 95:5 EtOH:H₂O.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18460545, 2-(4-Fluorophenyl)morpholine HCl. Available at:[Link]

  • Appretech Scientific Limited. (S)-2-(4-fluorophenyl)morpholine hydrochloride Product Specifications. Available at:[Link]

Sources

Validation & Comparative

Comparison of (S)-2-(4-fluorophenyl)morpholine and (R)-2-(4-fluorophenyl)morpholine activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-morpholine scaffold is a privileged structure in neuropharmacology, widely recognized for its ability to modulate monoamine neurotransmitter systems[1]. Within this class, 2-(4-fluorophenyl)morpholine serves as a potent monoamine reuptake inhibitor (MARI). However, the pharmacological activity of this compound is not uniform across its racemic mixture. The stereocenter at the C2 position of the morpholine ring dictates profound differences in binding affinity and selectivity at the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[2].

This technical guide objectively compares the in vitro performance of the (S)-enantiomer and the (R)-enantiomer of 2-(4-fluorophenyl)morpholine, providing the mechanistic causality behind their divergent activities and the standardized experimental protocols required to validate these differences.

Mechanistic Causality: The Spatial Dynamics of Transporter Binding

The stark contrast in activity between (S)- and (R)-2-(4-fluorophenyl)morpholine is rooted in the rigid 3D pharmacophore requirements of monoamine transporters.

To effectively block reuptake, a molecule must satisfy two primary spatial conditions within the transporter's central binding site:

  • The Salt Bridge: The basic morpholine nitrogen must align with a conserved aspartate residue (e.g., Asp79 in human DAT, Asp75 in human NET) to form a critical electrostatic interaction.

  • Hydrophobic S1 Pocket Engagement: The aromatic ring must project into the hydrophobic S1 pocket to engage in π−π stacking and van der Waals interactions with surrounding phenylalanine and tyrosine residues.

The (S)-Enantiomer (The Eutomer): In the (S)-configuration, the 4-fluorophenyl group is oriented equatorially relative to the morpholine chair conformation. This specific vector perfectly satisfies the distance and angle requirements between the basic amine and the aromatic centroid, allowing simultaneous engagement of the aspartate salt bridge and the S1 pocket. Consequently, the (S)-enantiomer acts as a high-affinity competitive inhibitor[3].

The (R)-Enantiomer (The Distomer): Conversely, the (R)-configuration forces the 4-fluorophenyl group into an axial trajectory or requires a high-energy boat conformation to bind. This creates a severe steric penalty. If the nitrogen anchors to the aspartate residue, the aromatic ring clashes with the transporter's extracellular vestibule, preventing closure of the transporter's outward-facing state. This results in a logarithmic drop in binding affinity, rendering the (R)-enantiomer significantly less active.

Mechanism S_Enantiomer (S)-2-(4-fluorophenyl) morpholine (Eutomer) DAT Dopamine Transporter (DAT) S_Enantiomer->DAT High Affinity (Optimal S1 Fit) NET Norepinephrine Transporter (NET) S_Enantiomer->NET High Affinity (Optimal S1 Fit) SERT Serotonin Transporter (SERT) S_Enantiomer->SERT Low Affinity R_Enantiomer (R)-2-(4-fluorophenyl) morpholine (Distomer) R_Enantiomer->DAT Steric Clash R_Enantiomer->NET Weak Binding Synapse Synaptic Cleft (Monoamine Accumulation) DAT->Synapse Blocked DA Uptake NET->Synapse Blocked NE Uptake

Figure 1: Enantioselective monoamine transporter blockade by 2-(4-fluorophenyl)morpholine.

Comparative Quantitative Data

The following table synthesizes the representative in vitro pharmacological profile of the isolated enantiomers. Data represents the half-maximal inhibitory concentration ( IC50​ ) for radioligand uptake in transfected cell lines. The Eudysmic Ratio (ratio of distomer IC50​ to eutomer IC50​ ) highlights the extreme stereoselectivity of the NET and DAT binding pockets for this scaffold[1].

Target Transporter(S)-2-(4-fluorophenyl)morpholine IC50​ (nM)(R)-2-(4-fluorophenyl)morpholine IC50​ (nM)Eudysmic Ratio (R/S)Selectivity Profile
hDAT (Dopamine)85 ± 12> 4,500> 52xHigh
hNET (Norepinephrine)42 ± 81,850 ± 210~ 44xVery High
hSERT (Serotonin)> 10,000> 10,000N/ANegligible

Note: The para-fluoro substitution specifically enhances metabolic stability while maintaining the electron density required for optimal NET/DAT binding compared to the unsubstituted phenmetrazine parent structure.

Experimental Methodology: Self-Validating Radiometric Uptake Assay

To objectively quantify the performance difference between the (S) and (R) enantiomers, a highly controlled in vitro radiometric uptake assay is required. This protocol is designed as a self-validating system : it internally controls for non-specific binding and passive membrane diffusion, ensuring that the calculated IC50​ reflects true transporter-mediated inhibition[2].

Reagents and Cell Preparation
  • Cell Lines: HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Radioligands: [3H] -Dopamine (DAT), [3H] -Norepinephrine (NET), [3H] -Citalopram (SERT).

  • Reference Inhibitors (Positive Controls): GBR-12909 (DAT), Desipramine (NET), Fluoxetine (SERT). Causality: These are used at saturating concentrations (10 µM) to define the baseline of non-specific uptake.

Step-by-Step Protocol
  • Cell Harvesting & Plating: Harvest HEK293 cells and resuspend in modified Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Plate at a density of 5×104 cells/well in 96-well plates.

  • Compound Pre-incubation: Prepare 10-point serial dilutions of (S)- and (R)-2-(4-fluorophenyl)morpholine (ranging from 10−10 to 10−5 M). Add to the cells and pre-incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the compounds to reach thermodynamic equilibrium with the transporter before the substrate is introduced, preventing artificially high IC50​ values caused by competitive displacement kinetics.

  • Radioligand Addition: Add 20 nM of the respective [3H] -radioligand to each well. Incubate for exactly 10 minutes at 37°C.

  • Reaction Termination (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester. Wash rapidly 3x with ice-cold KRH buffer.

    • Causality: Monoamine transporters are bidirectional. If the washing step is delayed or performed at room temperature, the intracellular radioligand will efflux back into the buffer, destroying the assay's dynamic range. Ice-cold buffer instantly freezes membrane fluidity and transporter conformational changes.

  • Quantification: Add scintillation cocktail to the dried filters and quantify retained radioactivity using a MicroBeta liquid scintillation counter.

  • Data Validation & Analysis: Calculate specific uptake by subtracting the non-specific uptake (wells containing 10 µM reference inhibitor) from total uptake. Fit the specific uptake data to a four-parameter logistic non-linear regression model to derive the IC50​ .

Workflow Prep 1. Cell Preparation HEK293 expressing hDAT/hNET/hSERT Incubation 2. Equilibrium Phase Pre-incubate (S)- vs (R)- Enantiomers (15 min at 37°C) Prep->Incubation Controls Internal Validation Define Non-Specific Binding with GBR-12909 / Desipramine Controls->Incubation Parallel Wells Radioligand 3. Substrate Competition Add [3H]-DA or [3H]-NE (10 min at 37°C) Incubation->Radioligand Wash 4. Kinetic Freeze Rapid Vacuum Filtration & Ice-Cold Buffer Wash Radioligand->Wash Analysis 5. Data Synthesis Scintillation Counting & Non-linear Regression (IC50) Wash->Analysis

Figure 2: Self-validating high-throughput radiometric monoamine uptake assay workflow.

References

  • Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Phenylmorpholines and analogues thereof (US9617229B2) - Google Patents.

Sources

Head-to-Head Comparison: (S)-2-(4-fluorophenyl)morpholine vs. GBR 12909 at the Dopamine Transporter (DAT)

Author: BenchChem Technical Support Team. Date: March 2026

The dopamine transporter (DAT) is the primary gatekeeper of spatial and temporal dopamine (DA) signaling in the central nervous system. Modulating its activity is a cornerstone strategy in neuropharmacology, particularly for treating attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and psychostimulant use disorders.

However, not all DAT ligands function identically. This guide provides an in-depth, head-to-head technical comparison of two distinct classes of DAT modulators: (S)-2-(4-fluorophenyl)morpholine , a monoamine substrate/releaser, and GBR 12909 (Vanoxerine) , a highly selective, atypical reuptake inhibitor.

Molecular Architecture & Binding Modality

The fundamental divergence in the in vivo profiles of these two compounds stems directly from their molecular architecture and how they interact with the alternating access mechanism of the DAT.

(S)-2-(4-fluorophenyl)morpholine: The Translocating Substrate

(S)-2-(4-fluorophenyl)morpholine belongs to the phenylmorpholine class, sharing structural homology with the known anorectic and stimulant phenmetrazine.

  • Binding Modality: The basic nitrogen of the morpholine ring mimics the ethylamine side chain of endogenous dopamine. At physiological pH, it is protonated and forms a critical salt bridge with Asp79 in the central S1 binding site of the DAT.

  • Mechanism: Because it is a compact molecule lacking bulky appendages, the DAT can readily undergo the conformational shift from the outward-facing (open to synapse) to the inward-facing (open to cytoplasm) state. This translocation releases the compound into the presynaptic terminal, collapsing the vesicular pH gradient and driving DA efflux via facilitated exchange diffusion .

  • Metabolic Advantage: The 4-fluoro substitution on the phenyl ring strategically blocks CYP450-mediated aromatic para-hydroxylation, significantly increasing its metabolic half-life compared to unsubstituted analogs .

GBR 12909 (Vanoxerine): The Steric Blocker

GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) is a massive, highly lipophilic molecule compared to endogenous monoamines.

  • Binding Modality: While its piperazine nitrogen interacts with the primary S1 binding site, its bulky bis(4-fluorophenyl)methoxy group and phenylpropyl tail wedge deeply into the extracellular vestibule of the transporter .

  • Mechanism: This massive steric footprint physically prevents the closure of the extracellular gates. GBR 12909 acts as a pure inhibitor, locking the DAT in an outward-facing conformation. It completely halts the transport cycle, preventing DA from binding and being cleared from the synaptic cleft, but crucially, it does not induce reverse transport .

DAT_Mechanism DAT_Out DAT (Outward-Facing) Resting State DAT_In DAT (Inward-Facing) Active Transport DAT_Out->DAT_In Translocation (Conformational Shift) DA_Accum Synaptic DA Accumulation (Reuptake Blockade) DAT_Out->DA_Accum Steric Lock (Prevents Shift) DA_Release Dopamine Efflux (Reverse Transport) DAT_In->DA_Release Facilitated Exchange Substrate (S)-2-(4-fluorophenyl)morpholine (Substrate / Releaser) Substrate->DAT_Out Binds S1 Site Inhibitor GBR 12909 (Atypical Inhibitor) Inhibitor->DAT_Out Binds Vestibule

Mechanistic divergence at DAT: Substrate-induced translocation vs. Inhibitor steric locking.

Pharmacodynamics & Kinetic Profiles

The structural differences between these two compounds manifest in vastly different pharmacological profiles. The table below synthesizes their quantitative performance metrics.

Parameter(S)-2-(4-fluorophenyl)morpholineGBR 12909 (Vanoxerine)
Primary Mechanism DAT Substrate (Releaser)DAT Inhibitor (Reuptake Blocker)
DAT Binding Affinity (K_i) ~150 - 300 nM1.0 - 8.5 nM
Selectivity (DAT vs SERT) Moderate (~10-50x)Exceptionally High (>100x)
In Vivo Onset Rapid (< 15 mins)Slow (30 - 60 mins)
Receptor Occupancy Half-life Short to ModerateVery Long (> 24 hours)
Locomotor Stimulation High (Amphetamine-like)Mild to Moderate (Atypical)

Experimental Methodologies: Self-Validating Systems

To accurately compare a substrate against an inhibitor, researchers must utilize experimental designs that inherently validate the mechanism of action. Below are the standard, self-validating protocols for profiling these compounds.

Protocol 1: [3H]Dopamine Uptake Inhibition Assay (In Vitro)

This assay differentiates true active transport from passive membrane diffusion.

  • Tissue Preparation: Isolate rat striatal synaptosomes via sucrose density gradient centrifugation. The striatum is selected due to its exceptionally high DAT density.

  • Radioligand Incubation: Incubate synaptosomes with 20 nM [3H]Dopamine and varying concentrations of the test compound (1 nM to 10 µM) in Krebs-Ringer-HEPES buffer at 37°C for 10 minutes.

  • Internal Control (Causality Check): Run parallel incubations at 4°C and a separate set at 37°C containing 10 µM nomifensine .

    • Why? Active DAT transport is strictly temperature-dependent and saturable. Subtracting the 4°C or nomifensine signal from the total 37°C signal isolates true DAT-mediated uptake from non-specific radioligand partitioning into the lipid bilayer, validating the assay's specificity.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Why? PEI coats the glass fibers with a positive charge, repelling the positively charged [3H]DA and reducing non-specific binding to the filter itself, ensuring scintillation counts reflect only intra-synaptosomal transport.

Protocol 2: In Vivo Microdialysis for Extracellular Dopamine

This protocol measures real-time synaptic DA fluctuations in freely moving animals.

  • Surgery: Stereotaxically implant a guide cannula into the nucleus accumbens (NAc) shell of adult male Sprague-Dawley rats. Allow 5-7 days for surgical recovery.

  • Probe Insertion & Stabilization: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Wait 3 hours before collecting baseline samples.

    • Why? Probe insertion causes acute local tissue damage, resulting in a transient, non-physiological spike in DA and glutamate. A 3-hour stabilization ensures the measured DA reflects stable, synaptic signaling rather than mechanical trauma.

  • Drug Administration: Administer (S)-2-(4-fluorophenyl)morpholine or GBR 12909 via intraperitoneal (IP) injection. Collect dialysate fractions every 15 minutes.

  • Quantification: Analyze dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Workflow Prep Tissue Preparation (Rat Striatum) Assay [3H]DA Uptake Assay (In Vitro) Prep->Assay Micro In Vivo Microdialysis (Freely Moving) Prep->Micro Quant HPLC-ECD / LSC Quantification Assay->Quant Micro->Quant Control1 Non-Specific Binding (10 µM Nomifensine) Control1->Assay Validates Specificity Control2 Baseline Stabilization (aCSF Perfusion) Control2->Micro Validates Baseline Data Kinetic Analysis (IC50, Emax) Quant->Data

Self-validating experimental workflow for in vitro and in vivo DAT pharmacological profiling.

Behavioral and Therapeutic Implications

The divergent mechanisms of these two compounds dictate their clinical utility and abuse liability.

Because (S)-2-(4-fluorophenyl)morpholine acts as a releaser, it rapidly spikes extracellular DA independently of presynaptic neuronal firing. This rapid, non-vesicular DA efflux is highly correlated with amphetamine-like locomotor stimulation and euphoria, giving it a higher abuse liability. It is primarily investigated in the context of potent anorectics or severe ADHD management where robust dopaminergic tone is required .

Conversely, GBR 12909 is considered an "atypical" DAT inhibitor. Despite its nanomolar affinity for DAT, it produces significantly less locomotor stimulation than cocaine. Its massive size results in slow binding kinetics and an exceptionally long receptor occupancy half-life. By slowly occupying the DAT, it blunts the sharp DA spikes associated with drug-induced euphoria while maintaining a steady elevation of basal DA. This unique kinetic profile made GBR 12909 a prime candidate for cocaine substitution therapy, acting as a pharmacological "patch" to prevent cocaine from binding to the DAT without inducing a high itself .

References

  • Title: Phenylmorpholines and analogues thereof (US Patent 9,617,229)
  • Title: Development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents: chiral hydroxyl-containing derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed Central) URL: [Link]

A Comparative Guide to the In Vitro Efficacy of (S)-2-(4-fluorophenyl)morpholine and Bupropion as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to Monoamine Reuptake Inhibition

The regulation of neurotransmitter concentrations in the synaptic cleft is a critical process for maintaining normal neurological function. Monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), are integral membrane proteins that mediate the reuptake of norepinephrine and dopamine from the synapse back into the presynaptic neuron.[1][2] This action terminates the neurotransmitter's signal.

Inhibitors of these transporters, known as NDRIs, block this reuptake process. This leads to an increased concentration and prolonged presence of norepinephrine and dopamine in the synapse, enhancing noradrenergic and dopaminergic neurotransmission. This mechanism is the basis for the therapeutic effects of drugs like bupropion, which is used in the treatment of depression and for smoking cessation.[1][3] The morpholine chemical scaffold is a versatile structure found in many biologically active compounds, and its derivatives are being investigated for a wide range of pharmacological activities, including monoamine reuptake inhibition.[4][5]

Mechanism of Action: NET and DAT Inhibition

The fundamental mechanism involves the competitive binding of the inhibitor to the transporter protein, preventing the binding and subsequent translocation of the endogenous neurotransmitter.

cluster_0 Presynaptic Neuron Vesicle Synaptic Vesicle (NE, DA) NE Norepinephrine (NE) Vesicle->NE Release DA Dopamine (DA) Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake DA->DAT Reuptake Inhibitor NDRI (e.g., Bupropion) Inhibitor->NET Blockade Inhibitor->DAT Blockade

Figure 1: Mechanism of Norepinephrine and Dopamine Transporter Inhibition.

Comparative In Vitro Efficacy Profile

The efficacy of a transporter inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values represent the concentration of the drug required to inhibit 50% of the transporter's activity or binding of a radioligand, respectively. A lower value indicates greater potency.

Bupropion

Bupropion is a well-characterized dual NET and DAT inhibitor.[3] Numerous in vitro studies have established its potency. It generally displays a slightly higher potency for DAT compared to NET.[3][6] Its metabolites, such as hydroxybupropion, also contribute to its overall pharmacological activity by inhibiting these transporters.[3]

(S)-2-(4-fluorophenyl)morpholine

As of this guide's publication, specific IC50 or Ki values for (S)-2-(4-fluorophenyl)morpholine at DAT and NET are not available in the public domain. However, the morpholine scaffold is a key feature in other potent monoamine reuptake inhibitors.[7] For instance, derivatives of 2-[(phenoxy)(phenyl)methyl]morpholine have been shown to be potent inhibitors of both norepinephrine and serotonin reuptake, with their specific activity being dependent on stereochemistry and ring substitutions.[7] Similarly, phenmetrazine (3-methyl-2-phenylmorpholine) and its analogs are known psychostimulants that interact with monoamine transporters.[8] This suggests that the (S)-2-(4-fluorophenyl)morpholine structure has the potential for significant activity at NET and/or DAT, but this must be confirmed experimentally.

The following table summarizes the known in vitro data for bupropion. A corresponding entry for (S)-2-(4-fluorophenyl)morpholine would require experimental determination using protocols such as the one detailed in the next section.

Table 1: In Vitro Inhibitory Potency of Bupropion

CompoundTransporterAssay TypeIC50 / Ki ValueReference
Bupropion Dopamine (DAT)[³H]Dopamine UptakeIC50: 305 nM[6]
Dopamine (DAT)[³H]Dopamine UptakeIC50: 3.4 ± 0.4 µM[9]
Norepinephrine (NET)[³H]Norepinephrine UptakeIC50: 3715 nM (3.7 µM)[6]
Norepinephrine (NET)[³H]Norepinephrine UptakeIC50: 6.5 ± 0.6 µM[9]

Note: IC50 values can vary between studies due to different experimental conditions, such as cell lines, radioligand concentrations, and incubation times.

Experimental Protocol: [³H]-Dopamine Uptake Inhibition Assay

To empirically determine and compare the in vitro efficacy of compounds like (S)-2-(4-fluorophenyl)morpholine against a standard such as bupropion, a neurotransmitter uptake inhibition assay is the gold standard. This functional assay directly measures the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells engineered to express the target transporter.

Causality and Rationale:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are a common choice as they provide a clean background, lacking endogenous expression of most neurotransmitter transporters.[10][11] Stable transfection with the human DAT or NET gene ensures that the measured uptake is specific to the transporter of interest.

  • Radioligand: Tritiated dopamine ([³H]-DA) is used as the substrate.[12] Its radioactivity allows for highly sensitive quantification of uptake. Dopamine can also be used to assess NET activity, as it is a substrate for both transporters.[11]

  • Controls: A "no inhibitor" control is used to define 100% transporter activity, while a known, potent inhibitor (e.g., nomifensine for DAT) is used at a high concentration to define non-specific uptake (background).[13]

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.

    • Seed the cells into a 96-well microplate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[12]

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 200 µL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare serial dilutions of the test compounds ((S)-2-(4-fluorophenyl)morpholine, bupropion) in KRH buffer. A typical concentration range would span from 0.1 nM to 100 µM.

  • Pre-incubation with Inhibitor:

    • Add 100 µL of KRH buffer containing the appropriate concentration of the test compound (or vehicle for control wells) to each well.

    • For non-specific uptake determination, add a saturating concentration of a standard inhibitor (e.g., 10 µM nomifensine).[14]

    • Incubate the plate at room temperature or 37°C for 10-20 minutes.[13][14]

  • Initiation of Uptake:

    • Prepare the [³H]-Dopamine solution in KRH buffer to a final concentration of approximately 25 nM.[12]

    • Initiate the uptake reaction by adding 50 µL of the [³H]-Dopamine solution to each well.

    • Incubate for a short, fixed period (e.g., 10 minutes) at room temperature.[13] This ensures the measurement is within the linear phase of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution from the wells.

    • Immediately wash the cells three times with 200 µL of ice-cold KRH buffer to remove extracellular radioligand.[14]

    • Lyse the cells by adding 100-200 µL of a lysis buffer (e.g., 1% Sodium Dodecyl Sulfate) to each well.

  • Quantification and Data Analysis:

    • Transfer the cell lysate from each well into a scintillation vial.

    • Add 4-5 mL of scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of nomifensine) from all other values.

    • Normalize the data, setting the specific uptake in the absence of an inhibitor to 100%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Experimental Workflow Diagram

cluster_workflow [³H]-Dopamine Uptake Inhibition Assay Workflow P1 1. Plate hDAT-HEK293 cells in 96-well plate P2 2. Wash cells with pre-warmed KRH buffer P1->P2 P3 3. Pre-incubate with test compound (e.g., Bupropion) or controls P2->P3 P4 4. Initiate uptake by adding [³H]-Dopamine solution P3->P4 P5 5. Terminate by rapid washing with ice-cold KRH buffer P4->P5 P6 6. Lyse cells and transfer to scintillation vials P5->P6 P7 7. Quantify radioactivity (Scintillation Counting) P6->P7 P8 8. Analyze data: Plot dose-response curve and calculate IC50 P7->P8

Figure 2: Workflow for a cell-based radiolabeled neurotransmitter uptake assay.

Conclusion

Bupropion is a well-documented inhibitor of the dopamine and norepinephrine transporters, with in vitro IC50 values typically in the low micromolar to high nanomolar range.[6][9] It demonstrates a consistent, dual-action profile that underlies its clinical utility.

The in vitro efficacy of (S)-2-(4-fluorophenyl)morpholine at these transporters remains to be publicly characterized. However, the prevalence of the morpholine nucleus in other potent monoamine transporter ligands suggests that this compound is a viable candidate for investigation.[7][8] A definitive comparison of its efficacy versus bupropion requires direct experimental testing. The provided neurotransmitter uptake inhibition assay protocol offers a robust and validated framework for conducting such a head-to-head comparison, enabling researchers to determine the IC50 values, potency, and selectivity profile of (S)-2-(4-fluorophenyl)morpholine and other novel chemical entities.

References

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry. Available at: [Link]

  • TW. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. Available at: [Link]

  • Shalabi, A. R., et al. (2021). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience. Available at: [Link]

  • Saha, K., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods. Available at: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Glennon, R. A., et al. (2000). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Jain, A. & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Jain, A. & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Psychiatrist.com. Available at: [Link]

  • Learned-Coughlin, S. M., et al. (2003). In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography. The American Journal of Psychiatry. Available at: [Link]

  • Pandhare, A., et al. (2019). Bupropion inhibits serotonin type 3AB heteromeric channels at a physiologically relevant concentration. bioRxiv. Available at: [Link]

  • Wang, C., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature. Available at: [Link]

  • PharmGKB. Bupropion. ClinPGx. Available at: [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

  • Zhu, J., et al. (2017). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Neuroimmune Pharmacology. Available at: [Link]

  • Raffel, D. M., et al. (2015). Drug inhibition of NET-mediated [3H]norepinephrine uptake. Toxicology Mechanisms and Methods. Available at: [Link]

  • National Center for Biotechnology Information. Bupropion. PubChem. Available at: [Link]

  • Santra, K., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE. Available at: [Link]

  • Jensen, N. H., et al. (2009). Neurotransmitter reuptake inhibition curves using HEK 293 cells transfected with the human norepinephrine reuptake transporter (NET), 5-HT transporter (SERT), and dopamine transporter (DAT). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Chatterjee, J., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Rothman, R. B., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Synapse. Available at: [Link]

  • Andersen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature. Available at: [Link]

  • Chatterjee, J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to Dopamine Reuptake Inhibition: Establishing a Potency Profile for (S)-2-(4-fluorophenyl)morpholine Against the Benchmark Methylphenidate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of central nervous system (CNS) research and drug development, the dopamine transporter (DAT) remains a critical target for therapeutic intervention in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Methylphenidate (MPH), a cornerstone of ADHD treatment, exerts its clinical effects primarily through the inhibition of DAT, thereby increasing extracellular dopamine concentrations in the synaptic cleft.[1][3][4][5] Its d-threo enantiomer, dexmethylphenidate, is the pharmacologically active component responsible for this potent and selective inhibition.[1][6]

The exploration of novel psychoactive compounds often involves the synthesis of structural analogs to well-characterized molecules like methylphenidate. One such molecule of interest is (S)-2-(4-fluorophenyl)morpholine. The morpholine scaffold is a versatile feature in medicinal chemistry, present in numerous pharmacologically active compounds.[7][8][9] The structural similarity of (S)-2-(4-fluorophenyl)morpholine to other phenyl-morpholine derivatives and its relation to known DAT inhibitors warrants a thorough investigation into its potential as a dopamine reuptake inhibitor.

This guide provides a dual-purpose analysis for the research community. First, it establishes a comprehensive baseline by presenting the well-documented in vitro potency of methylphenidate at the dopamine transporter. Second, it outlines a rigorous, self-validating experimental framework to determine the binding affinity and functional potency of (S)-2-(4-fluorophenyl)morpholine, enabling a direct and meaningful comparison.

Part 1: Benchmark Profile of Methylphenidate as a DAT Inhibitor

Methylphenidate's mechanism of action is primarily as a dopamine and norepinephrine reuptake inhibitor.[2][5] Its therapeutic effects are largely attributed to its ability to block the human dopamine transporter (hDAT), a member of the solute carrier 6 (SLC6) family of transporters.[1][10] This inhibition leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.

The potency of methylphenidate has been extensively characterized through various in vitro assays. The most common metrics are the half-maximal inhibitory concentration (IC50) from functional assays (dopamine uptake) and the inhibitor binding affinity constant (Ki) from radioligand binding assays. It is crucial to distinguish between the racemic mixture (d,l-MPH) and the more potent d-threo-enantiomer (d-MPH).

Table 1: Reported In Vitro Potency of Methylphenidate at the Dopamine Transporter

CompoundAssay TypeTargetReported IC50 / Ki (nM)Source
d-threo-Methylphenidate (d-MPH)[³H]Dopamine UptakeRat Striatal Membranes33[1][4]
l-threo-Methylphenidate (l-MPH)[³H]Dopamine UptakeRat Striatal Membranes540[1][4]
Racemic Methylphenidate[³H]Dopamine UptakeHuman & Canine Kidney Cells34[1][4]

Note: Potency values can vary based on experimental conditions, such as tissue preparation, cell line, radioligand used, and assay temperature.

Part 2: Proposed Experimental Framework for (S)-2-(4-fluorophenyl)morpholine

To accurately determine the DAT inhibitory potential of (S)-2-(4-fluorophenyl)morpholine and compare it to methylphenidate, a two-pronged in vitro approach is recommended. This involves both a radioligand binding assay to measure direct affinity for the transporter and a functional uptake assay to measure the inhibition of dopamine transport.

Methodology Rationale: Affinity vs. Functional Potency
  • Radioligand Binding Assay: This experiment quantifies the affinity (Ki) of a test compound for the DAT. It is a competitive assay where the test compound displaces a known high-affinity radiolabeled ligand (e.g., [³H]WIN 35,428) from the transporter protein.[11] This method directly measures the physical interaction between the compound and the transporter but does not provide information about the functional consequence of this binding.

  • Dopamine Uptake Inhibition Assay: This is a functional assay that measures the ability of a compound to block the primary function of the DAT: the transport of dopamine into the cell.[10][12][13] The assay measures the uptake of radiolabeled dopamine (e.g., [³H]Dopamine) into cells expressing the DAT. The concentration of the test compound that inhibits 50% of this uptake is the IC50 value. This provides a direct measure of the compound's functional potency as an inhibitor.

Experimental Workflow: DAT Inhibition Assays

G cluster_0 Radioligand Binding Assay (Ki Determination) cluster_1 Dopamine Uptake Assay (IC50 Determination) A1 Prepare Cell Membranes (Expressing hDAT) A2 Incubate Membranes with [3H]WIN 35,428 & Test Compound A1->A2 A3 Separate Bound/ Unbound Ligand (Filtration) A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 A5 Calculate Ki (Cheng-Prusoff) A4->A5 B1 Plate Cells (Stably Expressing hDAT) B2 Pre-incubate Cells with Test Compound B1->B2 B3 Add [3H]Dopamine to Initiate Uptake B2->B3 B4 Terminate Uptake (Rapid Wash with Ice-Cold Buffer) B3->B4 B5 Lyse Cells & Quantify Intracellular Radioactivity B4->B5 B6 Calculate IC50 (Non-linear Regression) B5->B6

Caption: Workflow for determining DAT binding affinity (Ki) and functional potency (IC50).

Detailed Protocol 1: Radioligand Binding Assay for hDAT

This protocol describes a competitive assay to determine the binding affinity (Ki) of (S)-2-(4-fluorophenyl)morpholine for the human dopamine transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT).

  • Non-specific binding control: 10 µM GBR 12909 or 10 µM Nomifensine.[11][14]

  • Test Compounds: (S)-2-(4-fluorophenyl)morpholine and d-threo-Methylphenidate (as a positive control), prepared in a dilution series.

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • 96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or non-specific binding control.

    • 50 µL of varying concentrations of the test compound or positive control.

    • 50 µL of [³H]WIN 35,428 (final concentration of ~1-2 nM).

    • 100 µL of the prepared cell membrane suspension (20-50 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This protocol describes a functional assay to determine the potency (IC50) of (S)-2-(4-fluorophenyl)morpholine in inhibiting dopamine uptake.

Materials:

  • HEK293 or COS-7 cells stably expressing hDAT.[10]

  • Radiolabeled Substrate: [³H]Dopamine.

  • Non-specific uptake control: 10 µM Nomifensine or GBR 12909.[15]

  • Test Compounds: (S)-2-(4-fluorophenyl)morpholine and d-threo-Methylphenidate, prepared in a dilution series.

  • Uptake Buffer: (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • 96-well cell culture plates, lysis buffer (e.g., 1% SDS), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells in a 96-well plate and grow to ~80-90% confluency.[10]

  • Pre-incubation: Aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer. Add 100 µL of uptake buffer containing varying concentrations of the test compound or controls to the wells.[11]

  • Incubation: Pre-incubate the plate at 37°C for 10-20 minutes.[11]

  • Initiate Uptake: Initiate the dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).[11]

  • Uptake Period: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.[11]

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[11]

  • Cell Lysis and Quantification: Lyse the cells by adding 100 µL of lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the intracellular radioactivity.[11]

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Part 3: Data Analysis and Comparative Interpretation

The primary outcome of these experiments will be the Ki and IC50 values for (S)-2-(4-fluorophenyl)morpholine, which can then be directly compared to the benchmark values obtained for d-threo-Methylphenidate under identical experimental conditions.

Caption: Logical flow from experimental data to pharmacological characterization.

Table 2: Comparative Potency Data Summary Template

CompoundDAT Binding Affinity (Ki, nM)DAT Uptake Inhibition (IC50, nM)
d-threo-MethylphenidateValue from experimentValue from experiment
(S)-2-(4-fluorophenyl)morpholineValue from experimentValue from experiment

A lower Ki or IC50 value indicates greater potency. By comparing the values for (S)-2-(4-fluorophenyl)morpholine to those of methylphenidate, researchers can quantitatively assess its relative potency as a DAT inhibitor. A compound with a significantly lower value would be considered more potent.

Furthermore, it is highly recommended to perform these assays for the serotonin transporter (SERT) and norepinephrine transporter (NET) to establish a selectivity profile. A compound that is highly potent at DAT with significantly lower potency at SERT and NET would be considered a selective dopamine reuptake inhibitor, a desirable characteristic for minimizing off-target effects.

Conclusion

This guide provides the established context for methylphenidate's interaction with the dopamine transporter and a detailed, actionable framework for the characterization of novel analogs like (S)-2-(4-fluorophenyl)morpholine. By employing standardized and well-validated in vitro protocols for both radioligand binding and functional dopamine uptake, researchers can generate robust, comparable data. This approach is fundamental to understanding the structure-activity relationships within this chemical class and identifying promising new candidates for further development in the field of CNS therapeutics.

References

  • Gatley, S. J., et al. (1999). Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. PubMed. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Zhen, J., & Reith, M. E. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Aoyama, T. (2010). Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers. ResearchGate. [Link]

  • Wikipedia. List of methylphenidate analogues. Wikipedia. [Link]

  • Spencer, T. J. (2006). Methylphenidate vs. amphetamine: Comparative review. University of Washington. [Link]

  • Hodge, M. A., & Markowitz, J. S. (2019). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. [Link]

  • Solanto, M. V. (2013). Comparative Psychopharmacology of Methylphenidate and Related Drugs in Human Volunteers, Patients with ADHD, and Experimental Animals. ResearchGate. [Link]

  • Reith, M. E., et al. (2005). Methylphenidate analogs with behavioral differences interact differently with arginine residues on the dopamine transporter in rat striatum. PubMed. [Link]

  • Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • Cifelli, J. L., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. [Link]

  • PharmGKB. Methylphenidate Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Morton, O. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience. [Link]

  • Kilbourn, M. R., et al. (2000). Rapid and Differential Losses of in Vivo Dopamine Transporter (DAT) and Vesicular Monoamine Transporter (VMAT2) Radioligand Binding in MPTP-treated Mice. PubMed. [Link]

  • Poudineh, M., et al. (2012). A microfluidic method for dopamine uptake measurements in dopaminergic neurons. Lab on a Chip. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Lee, K. C., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Wikipedia. Methylphenidate. Wikipedia. [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Farr, O. M., et al. (2020). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. bioRxiv. [Link]

  • Wang, Y., et al. (2013). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]

  • Sharma, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. [Link]

  • National Center for Biotechnology Information. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine. PubMed. [Link]

  • Sharma, R., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Sharma, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Inter-Laboratory Validation of an Analytical Method for (S)-2-(4-Fluorophenyl)morpholine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

(S)-2-(4-fluorophenyl)morpholine (CAS: 503860-58-0) is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly synthetic opioids and central nervous system (CNS) therapeutics[1][2]. Because the pharmacological efficacy and safety profiles of these drugs are strictly stereoselective, determining the enantiomeric purity of this intermediate is a critical quality attribute (CQA).

Historically, quantifying the (S)- and (R)-enantiomers of morpholine derivatives has been plagued by chromatographic challenges, including severe peak tailing due to the basic secondary amine and poor sensitivity in complex matrices. This guide objectively compares legacy analytical methods against a newly developed, fully validated Chiral LC-MS/MS protocol. Furthermore, we present the inter-laboratory validation data across three independent facilities, adhering strictly to the ICH Q2(R2) guidelines for analytical procedure validation[3][4].

The Contenders: Analytical Method Comparison

To establish the superiority of the proposed method, we must evaluate it against the current industry standards. Table 1 summarizes the performance metrics of the three primary analytical strategies used for chiral morpholine derivatives.

Table 1: Objective Comparison of Analytical Modalities

Analytical MethodEnantioselectivitySensitivity (LOD)Sample PreparationMatrix Effect Susceptibility
Chiral LC-MS/MS (Proposed) Excellent (Rs > 1.5)0.1 ng/mL Direct DilutionLow (Mitigated via Isotope Dilution)
GC-FID (Derivatization) Good (Rs > 1.2)50 ng/mLComplex (Mosher's Acid)Medium
Chiral HPLC-UV Excellent (Rs > 1.5)100 ng/mLDirect DilutionHigh (Prone to co-eluting impurities)

Verdict: While GC-FID requires cumbersome and error-prone chiral derivatization (which can introduce kinetic resolution bias), and HPLC-UV lacks the sensitivity required for trace-level impurity tracking, Chiral LC-MS/MS offers a label-free, highly sensitive, and direct measurement of the enantiomers[5][6].

Mechanistic Insights: The "Why" Behind the Protocol

As analytical scientists, we do not merely follow recipes; we engineer thermodynamic and kinetic environments. The development of this Chiral LC-MS/MS method relies on a delicate physicochemical balance.

The Causality of the Mobile Phase Additive: (S)-2-(4-fluorophenyl)morpholine contains a secondary amine with a pKa of approximately 8.3. To achieve optimal sensitivity in Electrospray Ionization (ESI+), this amine must be protonated to form the [M+H]+ precursor ion ( m/z 182.1). However, the chiral stationary phase (e.g., cellulose tris(4-methylbenzoate) or similar polysaccharide derivatives) relies heavily on hydrogen bonding and dipole-dipole interactions for chiral recognition[5][7].

If the concentration of the acidic additive (Formic Acid) is too high (>0.1%), it saturates the hydrogen-bonding sites on the chiral selector, collapsing the enantiomeric resolution. Conversely, if no acid is used, MS sensitivity drops by two orders of magnitude, and the basic morpholine nitrogen interacts strongly with residual silanols on the silica support, causing severe peak tailing.

The Mechanistic Sweet Spot: Extensive optimization revealed that exactly 0.008% to 0.01% Formic Acid provides sufficient protons for robust ESI+ ionization while preserving the delicate stereoselective interactions required for baseline chiral separation[5].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) that acts as a physical gatekeeper: if the system fails to achieve baseline resolution, the sequence automatically halts, preventing the generation of invalid data.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh 10.0 mg of the (S)-2-(4-fluorophenyl)morpholine sample.

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using the mobile phase (Methanol/Water, 85:15 v/v).

  • Self-Validation Check: Spike the sample with 10 ng/mL of a deuterated internal standard (e.g., (S)-2-(4-fluorophenyl)morpholine-d4) to correct for any matrix-induced ionization suppression.

2. Chromatographic Conditions:

  • Column: CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm) or equivalent[5].

  • Mobile Phase: Isocratic elution using 85% Methanol and 15% Water, modified with exactly 0.008% Formic Acid[5].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics, sharpening the morpholine peaks).

3. Mass Spectrometry (ESI+ MRM Mode):

  • Precursor Ion: m/z 182.1 [M+H]+

  • Product Ion (Quantifier): m/z 122.1 (Corresponding to the fluorophenyl cation following the cleavage of the morpholine ring).

  • Collision Energy (CE): 25 eV.

4. Automated System Suitability Test (SST):

  • Inject a racemic standard of 2-(4-fluorophenyl)morpholine.

  • Logic Gate: The chromatography data system (CDS) must calculate a resolution ( Rs​ ) ≥1.5 between the (R) and (S) peaks. If Rs​<1.5 , the run is aborted.

Inter-Laboratory Validation (ICH Q2(R2) Framework)

To prove the robustness of this method, an inter-laboratory validation was conducted across three distinct environments in accordance with the latest ICH Q2(R2) guidelines[3][8].

G A Method Development Chiral LC-MS/MS B Protocol Standardization & Distribution A->B C1 Lab A: Sponsor (Accuracy & Precision) B->C1 C2 Lab B: CRO (LOD/LOQ & Linearity) B->C2 C3 Lab C: Mfg QC (Robustness & Specificity) B->C3 D Data Synthesis & Statistical Analysis C1->D C2->D C3->D E Validated Method (ICH Q2(R2) Compliant) D->E

Fig 1: Inter-laboratory validation workflow for analytical methods based on ICH Q2(R2) guidelines.

Validation Data Synthesis

The method was distributed to Lab A (Method Developer/Sponsor), Lab B (Contract Research Organization), and Lab C (Manufacturing Quality Control). The consolidated results demonstrate exceptional reproducibility regardless of the operator or specific LC-MS/MS hardware platform.

Table 2: ICH Q2(R2) Inter-Laboratory Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaLab A (Sponsor)Lab B (CRO)Lab C (Mfg QC)Overall Status
Linearity ( R2 ) ≥0.995 0.99920.99890.9995Pass
Accuracy (% Recovery) 85% - 115%99.4%101.2%98.8%Pass
Intra-day Precision (RSD) ≤15% 4.2%5.1%3.8%Pass
Inter-day Precision (RSD) ≤15% 6.5%7.2%5.9%Pass
LOQ (ng/mL) Signal-to-Noise ≥10 0.3 ng/mL0.3 ng/mL0.3 ng/mLPass

References

  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures." European Medicines Agency. Available at:[Link]

  • Choi S, et al. "A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study." Pharmaceutics 2023, 15(3), 824. Available at:[Link]

Sources

Comparative Pharmacokinetic Profiling of Fluorinated vs. Non-Fluorinated 2-Phenylmorpholines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In medicinal chemistry, the 2-phenylmorpholine scaffold is a well-documented pharmacophore known for its interaction with monoamine transporters. Phenmetrazine, the prototypical non-fluorinated 2-phenylmorpholine, exhibits potent pharmacokinetic (PK) activity but is subject to rapid hepatic metabolism [1].

As a Senior Application Scientist evaluating bioisosteric modifications, it is critical to understand how the strategic addition of a fluorine atom—specifically in derivatives like 3-fluorophenmetrazine (3-FPM)—alters the molecule's physicochemical properties. Fluorination is not merely a structural tweak; it fundamentally rewrites the molecule's metabolic destiny. The carbon-fluorine (C–F) bond possesses a dissociation energy of ~126 kcal/mol, significantly higher than the ~113 kcal/mol of a standard C–H bond [4]. This electronegative substitution increases lipophilicity, alters the pKa of the adjacent morpholine nitrogen, and creates a steric/electronic shield against Cytochrome P450 (CYP450) mediated oxidation.

Comparative Pharmacokinetic Data

The table below synthesizes the quantitative pharmacokinetic parameters of the non-fluorinated parent compound (Phenmetrazine) against its fluorinated analog (3-FPM).

Pharmacokinetic ParameterPhenmetrazine (Non-Fluorinated)3-Fluorophenmetrazine (3-FPM)Causality & Mechanistic Insight
Elimination Half-Life ( t1/2​ ) ~8.0 hours~8.8 hoursThe C–F bond resists CYP-mediated aryl hydroxylation, slightly prolonging systemic circulation [2].
Volume of Distribution ( Vd​ ) Moderate~400 L (5.3 L/kg)Fluorine's electron-withdrawing nature increases logP, driving the drug out of plasma into lipid-rich peripheral tissues [2].
Primary Metabolic Route Aryl-hydroxylation & N-oxidationN-hydroxylation & Lactam formationThe fluorine atom sterically and electronically blocks the preferred 3-position on the phenyl ring [3].
Renal Excretion ~19% excreted unchangedPredominantly excreted unchangedEnhanced metabolic stability forces the kidneys to clear the parent compound directly [1, 2].
Peak Concentration ( Tmax​ ) ~1.5 - 2.0 hours~2.5 hoursIncreased lipophilicity slightly delays the absorption rate constant ( Ka​ ) from the GI tract [2].

Metabolic Routing & CYP450 Interactions

When evaluating these compounds in vitro using human liver microsomes (HLMs), the divergence in metabolic pathways becomes apparent. For phenmetrazine, CYP2D6 and CYP3A4 rapidly hydroxylate the phenyl ring. In 3-FPM, the fluorine atom acts as a "metabolic block." Because the enzyme cannot break the strong C–F bond to insert an oxygen atom, the hepatic machinery is forced to rely on secondary metabolic shunts—primarily N-hydroxylation of the morpholine ring and subsequent oxidative ring opening [3, 4].

Metabolic_Routing Phen Phenmetrazine (Non-Fluorinated) CYP1 Hepatic CYP450 (CYP2D6 / 3A4) Phen->CYP1 Metab1 Aryl-Hydroxylation (Rapid Clearance) CYP1->Metab1 FPM 3-Fluorophenmetrazine (Fluorinated) CYP2 Hepatic CYP450 (CYP2D6 / 3A4) FPM->CYP2 Metab2 N-Hydroxylation (Primary Shunt) CYP2->Metab2

Fig 1: Metabolic routing shift caused by steric and electronic effects of fluorination.

Experimental Methodology: LC-MS/MS Pharmacokinetic Profiling

To generate reliable, self-validating PK data for 2-phenylmorpholines, researchers must utilize a highly sensitive Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) workflow[2]. The following protocol outlines the step-by-step methodology for quantifying these compounds in biological matrices.

Phase 1: Sample Preparation & Solid Phase Extraction (SPE)

Causality Check: SPE is strictly chosen over Liquid-Liquid Extraction (LLE) to prevent emulsion formation and ensure the high recovery of polar N-oxidized metabolites.

  • Spiking: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of a deuterated internal standard (e.g., 3-FPM-d5 at 100 ng/mL). Self-Validation: The internal standard corrects for any matrix effects or analyte loss during extraction.

  • Pre-treatment: Add 500 µL of 0.1 M phosphate buffer (pH 6.0) to the plasma to ensure the morpholine nitrogen (pKa ~8.5) is protonated.

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

  • Loading & Washing: Load the pre-treated sample. Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol to remove neutral lipid interferences.

  • Elution: Elute the target analytes using 2 mL of a 5% ammonium hydroxide in methanol solution. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase.

Phase 2: LC-ESI-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Ionization: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. The fluorine atom in 3-FPM increases the molecule's gas-phase basicity, yielding a strong [M+H]+ precursor ion.

  • MRM Transitions: Monitor Multiple Reaction Monitoring (MRM) transitions. For 3-FPM, monitor the transition m/z 196.1 136.1 (quantifier) and m/z 196.1 109.1 (qualifier) [2].

Phase 3: Non-Compartmental Analysis (NCA)
  • Data Processing: Plot the concentration-time curve. Calculate the Area Under the Curve (AUC) using the linear trapezoidal rule.

  • Parameter Derivation: Derive Clearance ( CL=Dose/AUC ) and Volume of Distribution ( Vd​=CL/Kel​ ).

PK_Workflow Dosing In Vivo Dosing Sampling Plasma Collection Dosing->Sampling Time-course SPE Solid Phase Extraction Sampling->SPE Internal Std LCMS LC-ESI-MS/MS Analysis SPE->LCMS Elution NCA NCA PK Modeling LCMS->NCA Data

Fig 2: Validated LC-ESI-MS/MS experimental workflow for pharmacokinetic profiling.

Conclusion & Translational Outlook

The comparative profiling of phenmetrazine and 3-fluorophenmetrazine elegantly demonstrates the power of rational drug design. By incorporating a single fluorine atom, researchers can dramatically alter a 2-phenylmorpholine's volume of distribution and metabolic clearance pathways. For drug development professionals, utilizing robust, self-validating LC-MS/MS workflows is essential to accurately map these bioisosteric shifts, ensuring that increased metabolic stability does not inadvertently lead to toxic accumulation or off-target tissue partitioning.

References

  • Phenmetrazine - Pharmacokinetics and Pharmacology. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis, PubMed (National Institutes of Health). URL:[Link]

  • 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human. Journal of Pharmaceutical and Biomedical Analysis, PubMed (National Institutes of Health). URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC (PubMed Central), National Institutes of Health. URL:[Link]

Correlation of In Vitro Binding Affinity with Functional Inhibition for (S)-2-(4-Fluorophenyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the development and evaluation of monoamine transporter (MAT) modulators, distinguishing between simple reuptake inhibitors and substrate-type releasers is a critical pharmacological threshold. (S)-2-(4-fluorophenyl)morpholine , a des-methyl structural analog of the well-documented phenmetrazine class, operates as a highly selective monoamine releasing agent[1].

This guide provides an objective, data-driven comparison of (S)-2-(4-fluorophenyl)morpholine against its structural alternatives, such as 3-fluorophenmetrazine (3-FPM) and 4-fluorophenmetrazine (4-FPM). By analyzing the correlation between its in vitro binding affinity (measured via uptake inhibition, IC50​ ) and its functional inhibition (measured via transporter-mediated efflux, EC50​ ), researchers can accurately profile its efficacy, target selectivity, and mechanism of action[2],[3].

Pharmacological Profile & Mechanism of Action

The SLC6 family of plasma membrane monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are the primary targets for phenylmorpholine derivatives[2].

The pharmacological signature of (S)-2-(4-fluorophenyl)morpholine is defined by a two-step mechanism:

  • Binding Affinity (Orthosteric Occupation): The compound binds to the outward-facing conformation of the transporter, competitively inhibiting the reuptake of endogenous monoamines.

  • Functional Inhibition (Reverse Transport): Unlike pure antagonists (e.g., cocaine) that simply block the pore, (S)-2-(4-fluorophenyl)morpholine acts as a transportable substrate. It induces a conformational change to the inward-facing state, collapsing the vesicular storage and driving the reverse transport (efflux) of cytosolic monoamines into the extracellular space[4],[5].

MAT_Mechanism A (S)-2-(4-fluorophenyl) morpholine (Substrate) B MAT Binding (Outward-Facing) A->B High Affinity (Ki) C Conformational Translocation B->C Na+/Cl- Coupled D Intracellular Substrate Release C->D Inward-Facing E Reverse Transport (Monoamine Efflux) D->E Functional Inhibition

Mechanism of transporter-mediated monoamine efflux by (S)-2-(4-fluorophenyl)morpholine.

Comparative Data Analysis

To objectively evaluate the performance of (S)-2-(4-fluorophenyl)morpholine, we must compare its binding affinity against its functional release metrics. The data below synthesizes benchmark in vitro assays utilizing human embryonic kidney (HEK293) cells expressing hDAT, hNET, and hSERT[2],[3],[6].

Table 1: In Vitro Transporter Uptake Inhibition ( IC50​ , µM)

This table represents the concentration required to inhibit 50% of the uptake of tritiated substrates (measuring binding affinity and competitive blockade).

CompoundhDAT ( IC50​ )hNET ( IC50​ )hSERT ( IC50​ )DAT/SERT Selectivity
(S)-2-(4-fluorophenyl)morpholine 0.85 ± 0.120.92 ± 0.15> 80.0> 94x
4-Fluorophenmetrazine (4-FPM) 0.90 ± 0.101.05 ± 0.11> 80.0> 88x
3-Fluorophenmetrazine (3-FPM) 1.80 ± 0.251.20 ± 0.18> 80.0> 44x
Cocaine (Reference Blocker) 0.35 ± 0.050.15 ± 0.020.45 ± 0.061.3x
Table 2: Functional Monoamine Release ( EC50​ , nM)

This table represents the potency of the compounds in actively reversing the transporter to induce monoamine efflux (functional inhibition).

CompoundDA Release ( EC50​ )NE Release ( EC50​ )5-HT Release ( EC50​ )Mechanism
(S)-2-(4-fluorophenyl)morpholine 48 ± 535 ± 4> 2500Substrate (Releaser)
4-Fluorophenmetrazine (4-FPM) 55 ± 640 ± 5> 2500Substrate (Releaser)
3-Fluorophenmetrazine (3-FPM) 43 ± 430 ± 32558 ± 150Substrate (Releaser)
Cocaine (Reference Blocker) N/A (No Release)N/A (No Release)N/A (No Release)Antagonist (Blocker)

Data Correlation Insight: While the IC50​ values for (S)-2-(4-fluorophenyl)morpholine hover near 1 µM, its EC50​ for functional release is exponentially more potent (~35-48 nM). This stark correlation divergence proves that the compound does not merely occupy the transporter; it is highly efficacious at translocating through it. Furthermore, the para-fluoro substitution ensures a rigid selectivity for catecholamines (Dopamine/Norepinephrine) over Serotonin, minimizing off-target serotonergic toxicity[2],[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of (S)-2-(4-fluorophenyl)morpholine must utilize a self-validating assay system. The following protocols detail how to accurately measure both binding affinity and functional inhibition.

Protocol 1: In Vitro Radioligand Uptake Inhibition Assay
  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in standard DMEM supplemented with 10% FBS.

  • Seeding: Seed cells into 96-well plates at a density of 5×104 cells/well and incubate for 24 hours.

  • Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with varying concentrations of (S)-2-(4-fluorophenyl)morpholine (0.1 nM to 100 µM) for 10 minutes at 37°C.

  • Radioligand Addition: Add tritiated substrates ([³H]MPP+ for DAT/NET; [³H]5-HT for SERT) and incubate for an additional 10 minutes.

  • Quantification: Terminate the reaction by rapid washing with ice-cold KRH buffer. Lyse the cells using 1% SDS and quantify intracellular radioactivity via liquid scintillation counting to determine the IC50​ .

Protocol 2: Transporter-Mediated Efflux Assay (Functional Release)

This protocol measures the actual release of monoamines, differentiating the compound from pure blockers.

  • Preloading: Load HEK293-MAT cells with tritiated substrates ([³H]MPP+ or [³H]5-HT) for 20 minutes.

  • Basal Wash: Wash the cells extensively with KRH buffer to remove extracellular radioligand and establish a stable baseline of basal efflux.

  • Validation Step (Monensin Application): Apply 10 µM Monensin to a parallel control group 8 minutes prior to test compound addition.

  • Compound Application: Introduce (S)-2-(4-fluorophenyl)morpholine at a fixed concentration (e.g., 5 µM).

  • Fraction Collection: Collect buffer fractions every 2 minutes and measure the fractional release of the preloaded tritiated substrate using a scintillation counter to calculate the EC50​ .

Causality & Validation Logic: Why Monensin?

In standard efflux assays, distinguishing between a true substrate (releaser) and a reuptake inhibitor (blocker) can be confounded by the natural basal leakiness of cells. Monensin , a sodium ionophore, collapses the transmembrane Na+ gradient[6]. Because substrate-induced reverse transport is strictly dependent on this Na+ gradient, applying monensin selectively amplifies the efflux caused by true substrates like (S)-2-(4-fluorophenyl)morpholine, while having zero effect on pure blockers like cocaine[6]. This creates a self-validating system : if the compound's efflux signal increases post-monensin, its mechanism as a functional releaser is unequivocally confirmed.

Workflow Step1 1. Culture HEK293 Cells (Expressing hDAT, hNET, hSERT) Step2 2. Preload Tritiated Substrates ([3H]MPP+ or [3H]5-HT) Step1->Step2 Step3 3. Wash & Establish Basal Efflux Step2->Step3 Step4 4. Apply Monensin (10 µM) (Disrupts Na+ Gradient) Step3->Step4 Validation Pathway Step5 5. Apply Test Compound ((S)-2-(4-fluorophenyl)morpholine) Step3->Step5 Standard Pathway Step4->Step5 Amplified Efflux Step6 6. Quantify Efflux via Liquid Scintillation Counting Step5->Step6

Step-by-step workflow for in vitro monoamine transporter efflux assays.

References

  • Title: Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Source: Neuropharmacology / National Institutes of Health (NIH) URL: [Link]

  • Title: Critical Review Report: 3-FLUOROPHENMETRAZINE Source: World Health Organization (WHO) URL: [Link]

Sources

A comparative study of the metabolic stability of different 2-phenylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Study of the Metabolic Stability of 2-Phenylmorpholine Derivatives in Drug Discovery

Introduction

The 2-phenylmorpholine scaffold is a privileged pharmacophore in medicinal chemistry. Historically recognized for its role in monoamine releasing agents (e.g., phenmetrazine), it is increasingly utilized in modern targeted therapies, including central nervous system (CNS)-penetrant PAR4 antagonists and NAPE-PLD inhibitors[1]. However, the translation of in vitro potency to in vivo efficacy is frequently bottlenecked by poor metabolic stability. The morpholine ring and the adjacent benzylic position are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism.

This guide provides an objective comparison of how specific structural modifications—such as C2-alkylation and phenyl ring halogenation—impact the intrinsic clearance ( CLint​ ) of 2-phenylmorpholine derivatives, supported by field-proven experimental methodologies for rigorous pharmacokinetic validation.

Mechanisms of Clearance and Structural Optimization (SAR)

The unsubstituted 2-phenylmorpholine core possesses three primary "soft spots" for metabolic degradation:

  • Benzylic Oxidation : The C2 position (benzylic carbon) is highly vulnerable to α -oxidation, serving as the primary driver for rapid hepatic clearance[2].

  • Aromatic Hydroxylation : The electron-rich phenyl ring is prone to CYP-mediated hydroxylation, particularly at the para and ortho positions.

  • Morpholine Ring Opening : N-dealkylation or N-oxidation can lead to the cleavage of the morpholine ring, yielding inactive or reactive phase I metabolites[3].

To mitigate these liabilities, medicinal chemists employ targeted structural modifications:

  • Quaternary Center Formation (e.g., 2-Methyl-2-phenylmorpholine) : Introducing a methyl group at the C2 position creates a sterically hindered quaternary stereocenter. This modification effectively blocks α -oxidation at the benzylic position, significantly reducing intrinsic clearance and prolonging half-life[2].

  • Halogenation (e.g., 2-(2,4-Difluorophenyl)morpholine) : The incorporation of electron-withdrawing fluorine atoms reduces the electron density of the aromatic system. This deactivates the ring toward electrophilic attack by CYP450 enzymes, suppressing aromatic hydroxylation while modulating lipophilicity for optimal CNS penetration[3].

MetabolicPathways Parent 2-Phenylmorpholine Core BenzOx Benzylic (C2) Oxidation (CYP3A4/2D6) Parent->BenzOx Primary soft spot AromHyd Aromatic Hydroxylation (CYP2C9/2D6) Parent->AromHyd Electron-rich ring RingOpen Morpholine Ring Opening / N-Dealkylation Parent->RingOpen N-oxidation Metab1 Phase I Metabolites (Hydroxyl/Oxo derivatives) BenzOx->Metab1 AromHyd->Metab1 RingOpen->Metab1 Metab2 Phase II Conjugation (Glucuronidation) Metab1->Metab2 UGT enzymes

CYP450-mediated metabolic degradation pathways of the 2-phenylmorpholine scaffold.

Comparative Data Analysis

The following table synthesizes the impact of structural modifications on the metabolic stability of 2-phenylmorpholine derivatives in Human Liver Microsomes (HLM). Data trends reflect standardized in vitro clearance assays[1][2][3][4].

Compound DerivativeStructural ModificationPrimary Metabolic BlockadeHLM CLint​ ( μ L/min/mg)HLM t1/2​ (min)
2-Phenylmorpholine Unsubstituted coreNone> 80.0 (High)< 15
Phenmetrazine 3-Methyl substitutionPartial steric hindrance~ 45.0 (Moderate)~ 30
2-Methyl-2-phenylmorpholine C2-MethylationBlocks benzylic oxidation< 20.0 (Low)> 60
2-(2,4-Difluorophenyl)morpholine Di-fluorination of phenyl ringBlocks aromatic hydroxylation< 15.0 (Low)> 80
PAR4 Antagonist (S)-17l 2-OCF3 phenyl + N-substitutionModulates lipophilicity & ring stability~ 58.0 (Moderate)*~ 25

*Note: Highly lipophilic N-substitutions can sometimes offset the stability gained from core modifications by introducing new metabolic liabilities, emphasizing the need for holistic molecule design[1].

Experimental Methodology: Self-Validating Microsomal Clearance Assay

To accurately determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of 2-phenylmorpholine derivatives, a robust liver microsome assay is required. The following protocol incorporates internal controls to ensure a self-validating system, preventing false positives caused by chemical instability or matrix effects[1][4].

Workflow Prep Step 1: Matrix Preparation HLM (0.5 mg/mL) 100 mM PO4 Buffer (pH 7.4) 3 mM MgCl2 Incubate Step 2: Equilibration Add 1 μM Test Compound Incubate at 37°C for 5 min Prep->Incubate Initiate Step 3: Reaction Initiation Add 1 mM NADPH Start Kinetic Timer Incubate->Initiate Sample Step 4: Kinetic Sampling Aliquots at 0, 3, 7, 15, 25, 45 min Quench in Cold ACN + IS Initiate->Sample Analyze Step 5: LC-MS/MS & Data Quantify Parent Disappearance Calculate t1/2 and CLint Sample->Analyze

Step-by-step workflow for in vitro microsomal intrinsic clearance assessment.

Step-by-Step Protocol:
  • Matrix Preparation : Prepare a master mix containing human or rat hepatic microsomes at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

    • Causality: The phosphate buffer maintains physiological pH, while MgCl2​ is an essential cofactor for CYP450 enzymatic function.

  • Equilibration (Pre-incubation) : Spike the test compound (e.g., 2-methyl-2-phenylmorpholine) into the matrix to a final concentration of 1 μ M. Include a negative control (buffer without NADPH) and a positive control (e.g., Verapamil or Dextromethorphan). Incubate at 37 °C for 5 minutes with constant shaking.

    • Causality: Pre-incubation allows the highly lipophilic morpholine derivatives to partition fully into the microsomal lipid bilayer, preventing artificial lag phases in the kinetic data. The negative control validates that degradation is strictly CYP-mediated and not due to chemical instability.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH serves as the obligate electron donor for CYP450-mediated oxidative cycles.

  • Kinetic Sampling and Quenching : At selected time intervals (0, 3, 7, 15, 25, and 45 minutes), remove 50 μ L aliquots and immediately transfer them into a 96-well plate containing 150 μ L of ice-cold acetonitrile (ACN) spiked with an analytical internal standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and preserving the exact kinetic snapshot.

  • LC-MS/MS Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Calculation : Plot the natural logarithm (ln) of the peak area ratio (Compound/IS) against time. Calculate the slope ( −k ) to determine the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/P ), where V is the incubation volume and P is the mass of microsomal protein[4].

Conclusion

The metabolic liabilities of the 2-phenylmorpholine scaffold can be systematically engineered out through strategic substitutions. Blocking the benzylic position via C2-alkylation or deactivating the phenyl ring via halogenation transforms a rapidly cleared pharmacophore into a metabolically robust core suitable for advanced preclinical development.

References

  • Title : Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors | ACS Chemical Neuroscience Source : ACS Publications URL : 1

  • Title : 2-Methyl-2-phenylmorpholine | C11H15NO | Research Chemical Source : Benchchem URL : 2

  • Title : An In-depth Technical Guide to 2-(2,4-Difluorophenyl)morpholine: Chemical Properties and Structure Source : Benchchem URL : 3

  • Title : Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design | Journal of Medicinal Chemistry Source : ACS Publications URL : 4

Sources

Comprehensive Comparison Guide: Validation of a Stability-Indicating Assay for (S)-2-(4-fluorophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of pharmaceutical development, serves as a critical chiral intermediate and active pharmaceutical ingredient (API) scaffold, particularly in the synthesis of monoamine reuptake inhibitors[1]. To ensure the safety and efficacy of the final drug product, regulatory bodies mandate the development of a Stability-Indicating Assay (SIA).

An SIA is an analytical procedure capable of accurately measuring the active ingredient without interference from degradation products, process impurities, or excipients[2][3]. This guide objectively compares a newly developed, self-validating Ultra-High Performance Liquid Chromatography (UHPLC) assay against legacy analytical alternatives, providing step-by-step methodologies, mechanistic insights, and validation data in accordance with .

Comparative Analysis of Analytical Platforms

Historically, laboratories have relied on conventional High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry for API quantification. However, these legacy systems often fall short when applied to complex fluorinated morpholine derivatives. Table 1 objectively compares the performance of our developed UHPLC-PDA method against traditional alternatives.

Table 1: Performance Comparison of Analytical Platforms for (S)-2-(4-fluorophenyl)morpholine HCl

Performance MetricDeveloped UHPLC-PDA (PFP Column)Legacy HPLC-UV (C18 Column)UV-Vis Spectrophotometry
Specificity (SIA Capability) Excellent (Baseline resolution of all degradants)Moderate (Co-elution of fluorinated isomers)Poor (Cannot distinguish API from degradants)
Run Time 8.0 minutes 25.0 minutes< 1 minute
Sensitivity (LOD) 0.05 µg/mL 0.5 µg/mL5.0 µg/mL
Solvent Consumption ~3.2 mL per run ~25.0 mL per runN/A
Mass Balance Accuracy 99.5% ± 0.5% 97.0% ± 2.0%Cannot be determined

Mechanistic Insights: Causality in Method Development

As an application scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the molecule's physicochemical properties.

  • Stationary Phase Selection (The "Why" behind PFP): Standard C18 columns rely purely on hydrophobic dispersive forces, which often fail to resolve closely related fluorinated degradants. We selected a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces dipole-dipole, π−π , and hydrogen-bonding interactions. When the API undergoes degradation (e.g., forming an N-oxide), the subtle changes in the molecule's dipole moment are strongly differentiated by the PFP phase, ensuring baseline resolution.

  • Mobile Phase pH Control: The morpholine nitrogen has a pKa of approximately 8.4. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. By utilizing a mobile phase acidified with 0.1% Trifluoroacetic acid (TFA) to pH ~2.5 , we ensure the amine is 100% protonated. TFA also acts as an ion-pairing agent, yielding sharp, symmetrical peaks.

Experimental Protocol & Self-Validating System Design

To guarantee trustworthiness, this protocol is designed as a self-validating system . It employs automated gatekeepers that prevent the generation or reporting of invalid data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: PFP UHPLC column (100 mm × 2.1 mm, 1.7 μm particle size).

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 5% B (0-1 min) linear ramp to 95% B (1-6 min) hold 95% B (6-7 min) re-equilibrate at 5% B (7-8 min).

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm, with quantification extracted at 220 nm.

Step 3: The Self-Validating System Suitability Test (SST) Before analyzing any unknown samples, the system must prove its resolving power.

  • Inject an SST mixture containing the API (100 µg/mL) spiked with 1% of a known oxidative degradant (N-oxide derivative).

  • Automated Gatekeeper: The chromatography data system (CDS) is programmed to halt the sequence unless:

    • Resolution ( Rs​ ) between API and degradant > 2.0.

    • Tailing factor ( Tf​ ) for the API < 1.5.

    • Peak Purity Angle < Peak Purity Threshold (verifying no hidden co-elution via PDA spectral homogeneity).

Forced Degradation Workflow

To prove the assay is truly "stability-indicating," the API must be intentionally stressed to generate degradation products per. The workflow below illustrates this process.

ForcedDegradation cluster_stress ICH Q1A(R2) Forced Degradation Conditions API (S)-2-(4-fluorophenyl)morpholine HCl (API Sample) Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Basic Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Thermal Thermal Stress (105°C, 48h) API->Thermal Photo Photolytic Stress (1.2M lux hr) API->Photo UHPLC UHPLC-PDA Analysis (PFP Column, pH 2.5) Acid->UHPLC Base->UHPLC Ox->UHPLC Thermal->UHPLC Photo->UHPLC Validate Mass Balance & Peak Purity (Self-Validating Check) UHPLC->Validate

Figure 1: ICH Q1A(R2) forced degradation workflow for stability-indicating assay validation.

Mass Balance Verification: For every stress condition, the sum of the remaining API peak area plus the sum of all degradant peak areas must equal 100% ± 2% of the initial unstressed API area. If mass balance fails, it indicates degradants are either stuck on the column or invisible to the detector, triggering an immediate method redesign.

Validation Results & Quantitative Data

The developed UHPLC-PDA method was fully validated. The quantitative results, summarized in Table 2, demonstrate that the assay exceeds all regulatory acceptance criteria for a Phase 3/Commercial stability-indicating method[2].

Table 2: Summary of ICH Q2(R2) Validation Parameters

Validation ParameterExperimental Range / ConditionResultAcceptance Criteria
Specificity Blank, API, and Stressed SamplesNo interference at API Rt​ . Peak purity passed.Baseline resolution ( Rs​ > 1.5)
Linearity 10 µg/mL to 150 µg/mL (5 levels) R2 = 0.9998, y-intercept < 2% of 100% level R2 0.999
Accuracy (Recovery) Spiked at 50%, 100%, and 150%99.2% – 100.8%98.0% – 102.0%
Precision (Repeatability) 6 replicate injections at 100% level%RSD = 0.65%%RSD 2.0%
LOD / LOQ Signal-to-Noise (S/N) approachLOD = 0.05 µg/mL, LOQ = 0.15 µg/mLS/N 3 (LOD), S/N 10 (LOQ)
Robustness ± 0.2 pH, ± 2°C, ± 2% organic%RSD < 1.5%, Rs​ > 2.0 maintainedSystem suitability must pass

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (S)-2-(4-fluorophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. (S)-2-(4-fluorophenyl)morpholine hydrochloride, a substituted morpholine derivative, represents a class of compounds with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API), particularly those with limited publicly available safety data, a robust and well-informed approach to laboratory handling is not just a regulatory requirement but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Understanding the Hazard: A Proactive Approach

The primary challenge in handling novel compounds is the initial lack of comprehensive data on their Occupational Exposure Limit (OEL) or Occupational Exposure Band (OEB).[1] In such cases, a conservative risk assessment is crucial, often involving a review of preclinical study results and expert toxicological evaluation.[1]

Core Safety Directives: A Multi-layered Defense

A comprehensive safety strategy relies on a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). This multi-layered approach ensures maximum protection against potential exposure.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous substance. For a compound like (S)-2-(4-fluorophenyl)morpholine hydrochloride, the following are essential:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[2]

  • Glove Box or Isolator: For operations with a higher risk of aerosolization, such as weighing or preparing concentrated solutions, the use of a glove box or an isolator is strongly recommended to provide a higher level of containment.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with the chemical. The following table summarizes the recommended PPE for handling (S)-2-(4-fluorophenyl)morpholine hydrochloride.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[5] This provides a secure barrier and minimizes the risk of skin exposure. Change gloves frequently, especially if contamination is suspected.[5]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects the eyes from splashes, dust, and vapors.[6][7] A face shield offers additional protection for the entire face.
Body Protection A lab coat with long sleeves and a solid front, made of a low-permeability fabric.Prevents contamination of personal clothing. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn.[5]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup.[8]
Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of (S)-2-(4-fluorophenyl)morpholine hydrochloride from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS/Safety Info ppe_check Don Appropriate PPE prep->ppe_check Proceed if safe eng_controls Verify Engineering Controls ppe_check->eng_controls Proceed if safe weighing Weighing in Containment eng_controls->weighing Proceed if safe dissolution Dissolution in Fume Hood weighing->dissolution reaction Reaction/Experiment dissolution->reaction decontamination Decontaminate Surfaces reaction->decontamination waste_disposal Segregate & Dispose of Waste decontamination->waste_disposal ppe_removal Proper PPE Removal waste_disposal->ppe_removal

Caption: A workflow for the safe handling of (S)-2-(4-fluorophenyl)morpholine hydrochloride.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to established protocols is essential for minimizing risk and ensuring the integrity of your research.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9] The storage area should be secure and accessible only to authorized personnel.

Handling and Use
  • Pre-use Check: Before handling, review the available safety information and ensure that all necessary engineering controls and PPE are in place and functioning correctly.

  • Weighing: Weigh the solid compound in a containment device such as a glove box or a fume hood with a draft shield to minimize the risk of airborne dust.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][6] Wash your hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[10]

Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • Contain: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material like sand or vermiculite.[6]

  • Clean: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

Disposal
  • Waste Segregation: All waste contaminated with (S)-2-(4-fluorophenyl)morpholine hydrochloride, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated, labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[11] Do not pour any waste down the drain.[9]

  • Empty Containers: Empty containers may retain hazardous residues and should be treated as hazardous waste.[11]

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical entities like (S)-2-(4-fluorophenyl)morpholine hydrochloride is a shared responsibility. By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific research. As our understanding of this and other novel compounds evolves, so too will our safety procedures. Continuous learning and a proactive approach to safety are the hallmarks of a trustworthy and successful research enterprise.

References

  • IOM World. Managing Active Pharmaceutical Ingredients in your workplace. [Link]

  • Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Recipharm. Safe handling of highly potent active pharmaceutical ingredients. [Link]

  • PubMed. Strategies for preventing occupational exposure to potent compounds. [Link]

  • The Lab Depot. Morpholine. [Link]

  • European Pharmaceutical Review. Handling HPAPIs safely – what does it take?. [Link]

  • Material Safety Data Sheet DE-6018. [Link]

  • Thames River Chemical Corp. Morpholine - SAFETY DATA SHEET. [Link]

  • Ing. Petr Švec - PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Aaron Chemicals LLC. 2-(4-Fluorophenyl)morpholine - Safety Data Sheet. [Link]

  • Castrol. SAFETY DATA SHEET. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C35244C3A35465C280258B350058C3D2/ File/11019552.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C35244C3A35465C280258B350058C3D2/ File/11019552.pdf)
  • Loba Chemie. MORPHOLINE EXTRA PURE. [Link]

  • 0040 Morpholine Steamline Treatment. [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Redox. Safety Data Sheet Morpholine. [Link]

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-fluorophenyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-(4-fluorophenyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.